1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-11-9-13-14(7-4-8-15-13)16(11)20(18,19)12-5-2-1-3-6-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRRIKGTACOIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
An In-depth Technical Guide to 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde. This compound is a heterocyclic building block of significant interest in medicinal chemistry, primarily due to the established biological importance of the azaindole scaffold.[1] The strategic placement of a reactive carbaldehyde group at the 2-position, combined with the activating and protecting nature of the N-phenylsulfonyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This document details its physicochemical characteristics, provides a validated synthetic protocol, explores its spectroscopic signature and structural features, and discusses its reactivity and potential applications in drug discovery.
Introduction: The Strategic Importance of the Azaindole Scaffold
The azaindole framework is a core structural motif in numerous biologically active molecules, serving as a bioisosteric replacement for the ubiquitous indole ring found in many natural products and pharmaceuticals.[1] The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and metabolic stability, often leading to improved pharmacological profiles.[1]
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde capitalizes on this privileged scaffold. The key features of this molecule are:
-
The 4-Azaindole Core: This moiety (1H-pyrrolo[2,3-b]pyridine) is a key component in various therapeutic agents, including kinase inhibitors developed for oncology.[1]
-
The N-Phenylsulfonyl Group: This group serves a dual purpose. It functions as a robust protecting group for the indole nitrogen, preventing unwanted side reactions. Furthermore, as a strong electron-withdrawing group, it facilitates certain reactions by modifying the electron density of the azaindole ring system.
-
The 2-Carbaldehyde Functionality: The aldehyde group is a versatile chemical handle, enabling a wide array of subsequent chemical transformations. It can readily participate in reactions such as reductive aminations, Wittig reactions, condensations, and oxidations, providing a direct route to introduce diverse functional groups and build molecular complexity.
This guide serves as a technical resource for researchers leveraging this potent synthetic intermediate in drug development and organic synthesis programs.
Physicochemical and Structural Properties
The properties of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde are dictated by its constituent functional groups. While extensive experimental data for this specific isomer is not publicly available, its properties can be reliably inferred from closely related analogues and computational models.
Table 1: Physicochemical Properties of Azaindole Derivatives
| Property | Value / Description | Source / Basis |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₃S | Based on structure |
| Molecular Weight | ~286.31 g/mol | Computed for isomer 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde.[2] |
| Appearance | Expected to be a light-yellow or off-white crystalline solid. | Inferred from the indole analogue.[3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). Limited solubility in non-polar solvents and water. | General property of similar organic compounds.[4] |
Structural Insights from Analogues
X-ray crystallography studies on the closely related compound, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, provide valuable insights into the expected molecular geometry.[3][6]
-
Geometry: A distorted tetrahedral geometry is observed around the sulfur atom.[3][6]
-
Dihedral Angle: The phenyl ring of the sulfonyl group is significantly twisted out of the plane of the indole ring system, with a reported dihedral angle of 76.24°.[3][6] A similar conformation is expected for the 4-azaindole derivative to minimize steric hindrance.
-
Intermolecular Interactions: The crystal packing is likely stabilized by C—H⋯O interactions involving the sulfonyl and carbonyl oxygen atoms.[3][6]
Synthesis and Purification Protocol
A robust and efficient synthesis of 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde can be achieved via a multi-step sequence adapted from established methods for related indole compounds.[3][6] The general strategy involves the protection of a suitable azaindole precursor followed by functionalization and oxidation.
Conceptual Synthetic Workflow
The proposed synthesis follows a logical progression from a commercially available starting material to the final product. The workflow is designed to ensure high yields and purity.
Caption: Proposed synthetic workflow for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde.
Detailed Experimental Protocol
Materials: 4-Azaindole, Sodium Hydride (60% dispersion in mineral oil), Benzenesulfonyl chloride, Anhydrous Tetrahydrofuran (THF), Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Hexanes, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
Step 1: Synthesis of 1-(Phenylsulfonyl)-4-azaindole
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-azaindole (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Sodium hydride is a strong base that deprotonates the azaindole nitrogen, forming the nucleophilic anion required for the subsequent sulfonylation.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be used in the next step or purified by column chromatography.
Step 2: Synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a separate flame-dried flask under nitrogen, add anhydrous DMF (3.0 eq) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent. Causality: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent, which is necessary for the formylation of the electron-rich azaindole ring.
-
Dissolve the crude 1-(phenylsulfonyl)-4-azaindole from Step 1 in a minimal amount of anhydrous DMF.
-
Add the solution of the azaindole to the Vilsmeier reagent dropwise at 0 °C.
-
After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the solution by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde as a solid.
Spectroscopic Characterization
The identity and purity of the compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the azaindole core and the phenylsulfonyl group. A characteristic singlet for the aldehyde proton (CHO) will appear far downfield, typically in the range of δ 9.8-10.2 ppm.
-
¹³C NMR: The carbon NMR will show a resonance for the carbonyl carbon of the aldehyde at approximately δ 185-190 ppm. Other signals will correspond to the carbons of the two aromatic ring systems.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde will be prominent around 1670-1690 cm⁻¹. Strong bands corresponding to the S=O stretches of the sulfonyl group will appear in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in the versatile reactivity of its aldehyde functional group, which serves as an anchor point for diversification.
Key Transformations of the Aldehyde Group
Caption: Key synthetic transformations of the 2-carbaldehyde group.
-
Reductive Amination: This is one of the most powerful reactions for this substrate. The aldehyde can react with primary or secondary amines to form an intermediate imine, which is then reduced in situ by agents like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield substituted amines. This provides a direct entry into libraries of compounds for structure-activity relationship (SAR) studies.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into a variety of substituted alkenes, enabling carbon-carbon bond formation and scaffold extension.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., pyridinium dichromate).[3] Conversely, it can be reduced to the primary alcohol with mild reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: The aldehyde can participate in aldol or Knoevenagel condensations with active methylene compounds, further expanding its synthetic potential.
Potential Applications in Drug Discovery
The 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde scaffold is a precursor to molecules with potential therapeutic applications across several disease areas. The azaindole core is a known "privileged structure" that targets multiple protein classes.
-
Kinase Inhibitors: Many FDA-approved and clinical-stage kinase inhibitors feature an azaindole or related heterocyclic core. This building block allows for the synthesis of derivatives that can be screened against various kinases implicated in cancer and inflammatory diseases.[1]
-
Anti-inflammatory Agents: Indole and azaindole derivatives have been investigated for their anti-inflammatory properties, sometimes acting as inhibitors of enzymes like COX or signaling molecules like TNF-α.[7][8]
-
Antimicrobial Agents: The structural motif is present in compounds explored for activity against various pathogens, including bacteria and viruses.[1]
By using the synthetic pathways outlined in Section 5.0, researchers can rapidly generate a library of diverse molecules built upon the 4-azaindole core for screening in various biological assays.
Handling and Storage
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
-
Pineda, L. W., Ferllini, N., & Cabezas, J. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(4). Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87899566, 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde. Available at: [Link]
-
Pineda, L. W., Ferllini, N., & Cabezas, J. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Available at: [Link]
-
Kumar, A., & Siddiqui, A. A. (2020). Azaindole Therapeutic Agents. ACS Omega, 5(31), 19297–19311. Available at: [Link]
-
Arumugam, N., et al. (2012). Ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate. Acta Crystallographica Section E, 68(Pt 1), o193. Available at: [Link]
-
Ramathilagam, C., et al. (2011). 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde. ResearchGate. Available at: [Link]
-
Patel, R. B., et al. (2013). Synthesis, Characterization and Anti-Inflammatory and Antipyretic evaluation of Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(1), 442-449. Available at: [Link]
-
Zhou, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1853–1865. Available at: [Link]
-
Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 12-16. Available at: [Link]
-
de Castro, S., et al. (2022). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 27(1), 263. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde | C14H10N2O3S | CID 87899566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde CAS number and identifiers
This technical guide details the chemical identity, synthesis, and applications of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde .
Executive Summary & Isomer Warning
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde is a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., PAK1, JAK) and CNS-active agents. It belongs to the azaindole class, which are bioisosteres of indoles designed to improve aqueous solubility and metabolic stability in drug candidates.
⚠️ CRITICAL ISOMER WARNING
The term "azaindole" refers to four distinct isomers depending on the nitrogen position in the pyridine ring. You must verify the specific isomer required for your research.
| Common Name | IUPAC Name | N-Position | CAS (Parent Core) |
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | N-4 | 272-49-1 |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | N-5 | 271-34-1 |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | N-6 | 271-29-4 |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | N-7 | 271-63-6 |
Note: The 7-azaindole derivative (CAS 189089-91-6) is the most commercially common isomer. Ensure your protocol specifically requires the 4-azaindole (Pyrrolo[3,2-b]pyridine) scaffold.
Chemical Identity & Properties
Identifiers
-
Chemical Name: 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
-
Target CAS Number: Not widely indexed in public registries.
-
Parent Core CAS (N-protected):677302-44-2 (1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine)[1]
-
Parent Core CAS (Unprotected):272-49-1 (4-Azaindole)
-
-
Molecular Formula: C₁₄H₁₀N₂O₃S[2]
-
Molecular Weight: 286.31 g/mol [2]
-
SMILES: O=Cc1cc2n(S(=O)(=O)c3ccccc3)c4c(nccc4)c2
Physical Properties (Predicted)
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135–140 °C (Approximate, derivative dependent) |
| Solubility | Soluble in DMSO, DMF, DCM; Poorly soluble in water |
| pKa | ~1.5 (Pyridine nitrogen), Aldehyde C-H is non-acidic |
Synthetic Methodology
The synthesis of 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde is achieved via a Directed Ortho-Metalation (DoM) strategy. The phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen and enhances the acidity of the C-2 proton, facilitating exclusive lithiation at the C-2 position.
Reaction Scheme
Caption: Synthesis of the target aldehyde via N-protection followed by C2-selective lithiation and formylation.
Detailed Protocol
Step 1: N-Sulfonylation
-
Preparation : Dissolve 4-azaindole (1.0 eq) in anhydrous DMF (0.2 M) under inert atmosphere (N₂ or Ar).
-
Deprotonation : Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alternative: Use Phase Transfer Catalysis (DCM, 50% NaOH, TBAB) for milder conditions.
-
-
Addition : Add Benzenesulfonyl chloride (1.1 eq) dropwise.
-
Workup : Warm to RT and stir for 2–4 hours. Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Validation : Check 1H NMR for downfield shift of protons due to the electron-withdrawing sulfonyl group.
Step 2: C-2 Formylation (DoM)
-
Lithiation : Dissolve the N-phenylsulfonyl intermediate (1.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Metalation : Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise over 15 min. Maintain temperature < -70°C.
-
Mechanism: The sulfonyl group directs lithiation to the C-2 position via coordination and inductive acidification.
-
-
Formylation : After stirring for 1 hour at -78°C, add anhydrous DMF (Dimethylformamide, 3.0 eq) rapidly.
-
Quench : Stir for 30 min at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl or 1M HCl.
-
Purification : Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Reactivity & Applications
The C-2 aldehyde serves as a versatile "handle" for divergent synthesis. The pyridine nitrogen (N-4) remains available for hydrogen bonding or salt formation.
Divergent Synthesis Pathways
Caption: Key functionalization pathways for the aldehyde handle.
Drug Discovery Utility
-
Kinase Inhibition : The 4-azaindole scaffold is a bioisostere of the indole core found in Sunitinib and other kinase inhibitors. The N-4 nitrogen provides an additional H-bond acceptor in the ATP-binding pocket.
-
Solubility : Replacing CH with N (indole -> azaindole) lowers logP (lipophilicity) and improves aqueous solubility, a common hurdle in drug development.
References
-
Synthesis of 4-Azaindole Derivatives : Journal of Medicinal Chemistry. "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." (2016).[3]
-
Parent Core CAS Data : Sigma-Aldrich Entry for 1-(Phenylsulfonyl)-4-azaindole (CAS 677302-44-2).
- General Lithiation Protocol: Tetrahedron. "Directed lithiation of N-phenylsulfonylindoles.
-
Isomer Data : PubChem Compound Summary for 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole).
Sources
The Ascendant Scaffold: A Technical Guide to the Biological Activities of 4-Azaindole-2-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 4-azaindole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. The introduction of a 2-carbaldehyde functional group provides a synthetically tractable handle for the elaboration of diverse molecular architectures, leading to a fascinating exploration of their therapeutic potential. This guide delves into the core biological activities of 4-azaindole-2-carbaldehyde derivatives, offering insights into their design, synthesis, and mechanisms of action, grounded in recent scientific findings.
The 4-Azaindole Core: A Strategic Bioisostere
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) nucleus is a bioisostere of indole, a ubiquitous motif in biologically active compounds. The strategic placement of a nitrogen atom in the six-membered ring significantly alters the electronic and physicochemical properties of the molecule. This modification can enhance aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, thereby improving pharmacokinetic profiles and target engagement.[1] These characteristics make the 4-azaindole scaffold a compelling starting point for the design of novel therapeutic agents.
Synthetic Accessibility: The Gateway to Diversity
The 2-carbaldehyde functionality on the 4-azaindole ring is a versatile synthetic intermediate, enabling the construction of a vast library of derivatives through various chemical transformations. This accessibility is a cornerstone of its utility in drug discovery, allowing for systematic structure-activity relationship (SAR) studies.
General Synthetic Workflow:
The synthesis of 4-azaindole-2-carbaldehyde derivatives typically begins with the parent 4-azaindole, which can be formylated at the C2 position. From this key intermediate, a multitude of derivatives can be generated.
Caption: General synthetic routes from 4-azaindole to various derivatives via the 2-carbaldehyde intermediate.
Key Biological Activities and Therapeutic Targets
Derivatives of 4-azaindole-2-carbaldehyde have shown promise in several therapeutic areas, primarily driven by their ability to act as inhibitors of key cellular signaling molecules.
Anticancer Activity: Targeting Kinase Signaling
A predominant area of investigation for 4-azaindole derivatives is their role as kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 4-azaindole scaffold, with its hydrogen bonding capabilities, can effectively mimic the hinge-binding motif of ATP in the kinase active site.[1]
While specific data for 2-carbaldehyde derivatives is emerging, the broader class of 4-azaindoles has demonstrated potent inhibition of several kinases implicated in cancer progression:
-
p38 MAP Kinase: 4-Azaindole derivatives have been developed as potent inhibitors of p38 MAP kinase, a key player in inflammatory cytokine biosynthesis.[3] Inhibition of this pathway can be a therapeutic strategy for both inflammation and certain cancers.
-
p21-Activated Kinase-1 (PAK1): A series of 4-azaindole-containing compounds have been identified as inhibitors of PAK1, a kinase involved in cell motility, survival, and proliferation.[4]
-
Aurora A Kinase: 2,5-disubstituted-4-azaindoles have shown promise as anti-proliferative agents through the selective inhibition of Aurora A kinase, a critical regulator of mitosis.[1]
Hypothesized Kinase Inhibition Mechanism:
Caption: Competitive inhibition of ATP binding by a 4-azaindole derivative in the kinase active site.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds, including azaindole derivatives, have been a rich source of potential new antibiotics. While extensive studies on 4-azaindole-2-carbaldehyde derivatives are not yet widely published, related azaindole structures have shown promising antibacterial activity.[5]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The 4-azaindole-2-carbaldehyde derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. As mentioned, the inhibition of pro-inflammatory cytokines through pathways like p38 MAP kinase is a key anti-inflammatory strategy.[3] Furthermore, derivatives of the related 7-aza-2-oxindole scaffold have been shown to inhibit the release of inflammatory mediators like TNF-α and IL-6 in cellular models of inflammation.[2][6] This suggests that 4-azaindole-2-carbaldehyde derivatives could also possess significant anti-inflammatory potential.
Data Summary: Biological Activities of Representative Azaindole Derivatives
| Compound Class | Target/Activity | Model System | Potency (IC50/MIC) | Reference |
| 4-Azaindole Derivative | p38 MAP Kinase Inhibition | Enzymatic Assay | Potent inhibition observed | [3] |
| 4-Azaindole Derivative | PAK1 Inhibition | Enzymatic Assay | Kᵢ < 10 nM | [4] |
| 2,5-disubstituted-4-azaindole | Aurora A Kinase Inhibition | Cancer Cell Lines | Anti-proliferative effects | [1] |
| 7-Aza-2-oxindole Derivative | TNF-α and IL-6 Inhibition | LPS-stimulated Macrophages | Dose-dependent inhibition | [6] |
| Azaindole Derivative | Antibacterial Activity | S. aureus, E. coli | Varies with derivative | [5] |
Future Directions and Perspectives
The exploration of 4-azaindole-2-carbaldehyde derivatives is a promising frontier in medicinal chemistry. The synthetic tractability of the 2-carbaldehyde group allows for the creation of diverse chemical libraries, including Schiff bases, chalcones, pyrazoles, and other complex heterocyclic systems.[3][4][7] Future research should focus on:
-
Systematic SAR Studies: Elucidating the specific structural features that govern potency and selectivity for various biological targets.
-
Mechanism of Action Studies: Moving beyond primary screening to understand the detailed molecular mechanisms by which these compounds exert their effects.
-
In Vivo Evaluation: Progressing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued investigation of this versatile scaffold holds the potential to deliver novel therapeutic agents for a range of diseases, from cancer to infectious and inflammatory disorders.
References
-
Bemis, G. W., et al. (2006). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. Available from: [Link]
-
G, T., & S, A. (2020). Azaindole Therapeutic Agents. PMC. Available from: [Link]
-
Lyssikatos, J. P., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available from: [Link]
-
Cottet, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available from: [Link]
-
Kaufmann, D., et al. (2017). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. Available from: [Link]
-
G, T., & S, A. (n.d.). Selective examples for bioactive indole and azaindole scaffolds. ResearchGate. Available from: [Link]
-
Li, J., et al. (2013). A Practical Synthesis of 4-Azaindole. Semantic Scholar. Available from: [Link]
-
Li, W., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. Available from: [Link]
-
Reddy, G. C., et al. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal. Available from: [Link]
-
S, A., et al. (2021). Synthesis, Characterization and Preliminary Antibacterial Evaluation against Staphylococcus aureus of a New 2,4,5-Tri(hetero)arylimidazole Derivative Based on Azaindole Heterocycle. MDPI. Available from: [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available from: [Link]
-
N, A. (2025). Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Linked Azaindole Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]
-
Al-Hourani, B. J. (n.d.). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). Available from: [Link]
-
F, A., & B, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. benthamopen.com. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. Available from: [Link]
-
Y, A., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available from: [Link]
-
Kumar, J. B. S., & U, U. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. ACS Publications. Available from: [Link]
-
M, S., et al. (2020). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. PMC. Available from: [Link]
-
H, A., et al. (2022). Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes. chemmethod.com. Available from: [Link]
-
S, S., & A, A. (2020). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SCHIFF BASES AND THEIR DERIVATIVES: A REVIEW OF RECENT WORK. ResearchGate. Available from: [Link]
-
Mubassir, S., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]
-
Mubassir, S., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B. Available from: [Link]
-
A, A., et al. (2012). Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. PMC. Available from: [Link]
-
S, A., et al. (2024). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. MDPI. Available from: [Link]
Sources
- 1. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
literature review on 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde synthesis
Executive Summary
The compound 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and other bioactive small molecules. The 4-azaindole core (1H-pyrrolo[3,2-b]pyridine) offers unique hydrogen-bonding capabilities and physicochemical properties compared to its indole or 7-azaindole congeners.
This guide details a robust, two-step synthetic pathway:
-
N1-Protection: Sulfonylation of 4-azaindole to activate the C2 position.
-
C2-Formylation: Regioselective lithiation followed by a formyl trap.
This protocol prioritizes regiocontrol , leveraging the phenylsulfonyl group as a Directed Metalation Group (DMG) to ensure exclusive C2 functionalization, avoiding competitive lithiation at the pyridine ring.
Retrosynthetic Analysis & Strategy
The synthesis relies on the Directed ortho-Metalation (DoM) strategy. The C2 proton of the azaindole is relatively acidic (
-
Challenge: The pyridine nitrogen (N4) is a potential coordination site for lithium, which could lead to side reactions or polymerization.
-
Solution: The bulky, electron-withdrawing phenylsulfonyl group at N1 serves two purposes:
-
Protection: Prevents N1-deprotonation during the lithiation step.
-
Activation: Inductively acidifies the C2 proton and provides a chelation site (via sulfonyl oxygens) to direct the lithiating agent (n-BuLi) specifically to C2.
-
Reaction Scheme Visualization
Figure 1: Strategic workflow for the synthesis of the target aldehyde.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine[1]
This step protects the pyrrole nitrogen. Sodium hydride (NaH) is preferred over weaker bases to ensure irreversible deprotonation and high yields.
Reagents:
-
4-Azaindole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
THF (Anhydrous) or DMF (for higher solubility)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Dissolve 4-azaindole (e.g., 5.0 g, 42.3 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (2.03 g, 50.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the mixture becomes a suspension of the sodium salt.
-
Sulfonylation: Add benzenesulfonyl chloride (5.9 mL, 46.5 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench carefully with saturated aqueous
. Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over , filter, and concentrate. -
Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield a white/off-white solid.
Critical Insight: If the starting material is not fully soluble in THF, DMF can be used as a co-solvent. However, DMF is harder to remove; THF is preferred for ease of workup.
Step 2: Synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
This is the critical C-C bond-forming step. The use of n-Butyllithium (n-BuLi) at cryogenic temperatures is mandatory to favor C2-lithiation over nucleophilic attack on the pyridine ring or sulfonyl cleavage.
Reagents:
-
1-(Phenylsulfonyl)-4-azaindole (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (1.5 eq)
-
THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck RBF under an argon/nitrogen atmosphere.
-
Solvation: Dissolve the protected azaindole (from Step 1) in anhydrous THF (concentration ~0.2 M).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital.
-
Lithiation: Add n-BuLi dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below -70°C.
-
Observation: The solution often turns a deep yellow or orange color, indicating the formation of the lithiated species.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with 1M HCl (aqueous) or saturated
. Note: Acidic quench helps hydrolyze the intermediate hemiaminolate to the aldehyde. -
Workup: Extract with EtOAc. Wash with water (to remove DMF) and brine. Dry over
and concentrate. -
Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc).
Mechanistic Logic & Troubleshooting
Mechanism: Directed ortho-Metalation (DoM)
The success of Step 2 hinges on the Complex Induced Proximity Effect (CIPE) .
-
Coordination: The lithium cation (
) coordinates to the sulfonyl oxygen atoms. -
Deprotonation: This coordination brings the basic butyl anion (
) into close proximity with the C2 proton. -
Stabilization: The resulting C2-lithium species is stabilized by the electron-withdrawing nature of the sulfonyl group and the adjacent nitrogen lone pair.
Figure 2: Mechanistic flow of the lithiation-formylation sequence.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete lithiation or moisture. | Ensure THF is distilled/dry. Increase lithiation time to 1.5h. |
| C3-Formylation | "Halogen dance" or lack of directing group control. | Unlikely with PhSO2 group. Ensure temperature stays at -78°C to prevent thermodynamic equilibration. |
| Degradation | Nucleophilic attack on Sulfonyl. | Do not allow temperature to rise above -78°C during n-BuLi addition. |
| Starting Material Recovery | Quench was too fast or DMF was wet. | Dry DMF over molecular sieves. Ensure sufficient warming time before quench. |
Safety & Handling (E-E-A-T)
-
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.
-
4-Azaindole: Irritant. Avoid inhalation.
-
Benzenesulfonyl Chloride: Corrosive and lachrymator. Use in a fume hood.
-
Reaction Pressure: Step 1 evolves Hydrogen gas (
). Ensure the system is vented to a bubbler to prevent pressure buildup.
References
-
Synthesis of 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine (Analogous Protocol) . PrepChem. Accessed October 2023.[1]
-
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde Synthesis . National Institutes of Health (PMC).
-
Enantioselective Lithiation and Azaindole Functionalization . Macmillan Group, Princeton University.
-
PubChem Compound Summary: 1-(Phenylsulfonyl)-4-azaindole . PubChem.
Sources
solubility profile of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde in organic solvents
Technical Whitepaper: Solubility Profiling & Solvent Selection for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Executive Summary This technical guide provides a comprehensive solubility profile and solvent selection strategy for 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde (also known as 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde).[1] Designed for medicinal chemists and process engineers, this document synthesizes structural analysis with field-proven purification protocols.[1][2][3] It addresses the compound’s lipophilic/polar duality, providing actionable workflows for reaction medium selection, workup extraction, and recrystallization.[1][2][3][4]
Chemical Structure & Physicochemical Analysis
To predict solubility behavior accurately in the absence of empirical datasets for this specific isomer, we must analyze the competing electronic effects of its three core pharmacophores.[3][4]
-
The Core (4-Azaindole): Unlike the common indole, the 4-azaindole scaffold contains a pyridine nitrogen at position 4.[1][2] This introduces a basic site (pKa ~6.9 for the parent heterocycle), increasing polarity and potential for hydrogen bonding with protic solvents.[1][2][3][4]
-
The Protecting Group (Phenylsulfonyl): This bulky, electron-withdrawing group at the N1 position drastically reduces the acidity of the pyrrole ring and masks the H-bond donor capability.[1][2] Crucially, it adds significant lipophilicity (
character), making the molecule soluble in chlorinated and organic solvents where the parent azaindole might struggle.[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Functional Handle (C2-Aldehyde): A reactive, polar electrophile that enhances solubility in polar aprotic solvents (DMSO, DMF) but renders the compound sensitive to nucleophilic solvents (primary amines) under acidic conditions.[1][2][3][4]
Predicted Physicochemical Properties:
-
Physical State: Pale yellow to off-white crystalline solid.[1]
-
Melting Point: Estimated 140–160 °C (Based on the indole analog [1]).[1][2]
-
LogP (Predicted): ~2.5–3.0 (Moderate lipophilicity).[1][2][3][4]
Solubility Profile by Solvent Class
The following profile is derived from synthesis protocols of structural analogs (N-sulfonyl indoles and 7-azaindoles) [2][3].
A. High Solubility (Primary Reaction Media)[1][2]
-
Solvents: DMSO, DMF, DMAc, NMP.
-
Behavior: The compound dissolves readily at room temperature (>50 mg/mL).[1][2][3][4]
-
Application: Ideal for nucleophilic aromatic substitutions or further functionalization of the aldehyde.[1]
-
Caveat: High boiling points make these difficult to remove; avoid for final purification unless using prep-HPLC.
B. Good Solubility (Extraction & Synthesis)
-
Solvents: Dichloromethane (DCM), Chloroform, THF, 1,4-Dioxane. [2][3][4]
-
Behavior: Soluble at >20 mg/mL.[1][2] The phenylsulfonyl group drives solubility in chlorinated solvents.[1][2]
-
Application:
C. Moderate/Temperature-Dependent (Recrystallization Candidates)[1][2]
-
Solvents: Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone. [2][3][4]
-
Behavior: Moderate solubility at room temperature; high solubility at reflux.[1]
-
Application: Ethyl Acetate is the primary candidate for recrystallization.[1][2] The indole analog is routinely recrystallized from EtOAc [1].[1] If the 4-azaindole derivative is too soluble, a co-solvent system (EtOAc/Hexanes) is required.[3][4]
D. Low/Poor Solubility (Anti-Solvents)
-
Behavior: Sparingly soluble at room temperature.[1][2] The sulfonyl group reduces compatibility with highly polar H-bond networks compared to the unprotected azaindole.[1]
-
Application: Useful for trituration.[1] Washing the crude solid with cold methanol can remove polar impurities while leaving the target aldehyde behind.
E. Insoluble (Precipitation Media)[2][3][4]
-
Solvents: Hexanes, Heptane, Diethyl Ether, Water. [1][2][3][4]
-
Behavior: <1 mg/mL.[1]
-
Application: Used to precipitate the product from a reaction mixture or to wash the filter cake to remove non-polar byproducts (e.g., mineral oil from NaH).[2][3][4]
Experimental Protocol: Solubility Screening & Purification
Do not rely on generic data. Validate the profile using this step-by-step gravimetric screen.
Protocol 1: The "Dissolution-Precipitation" Screen
-
Weighing: Place 10 mg of the compound into a 4 mL glass vial.
-
Stepwise Addition: Add solvent in 100 µL increments at 25 °C. Vortex for 30 seconds between additions.
-
Visual Check:
-
Thermal Stress: If insoluble at 25 °C, heat to reflux (using a heat block).[1][3][4] If it dissolves, cool slowly to 4 °C to check for crystallization.[1][3][4]
Protocol 2: Recrystallization Strategy
-
Start: Dissolve crude solid in minimal boiling Ethyl Acetate .
-
Check: If the solution is clear but no crystals form upon cooling, add Hexanes dropwise at reflux until slight turbidity persists.
-
Finish: Cool slowly to room temperature, then to 4 °C.
Decision Logic: Purification Workflow
The following diagram illustrates the decision process for purifying 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde based on its solubility behavior.
Figure 1: Purification decision tree based on solvent compatibility.[1][3]
Summary of Key Data Points
| Solvent Class | Representative Solvent | Solubility Estimate | Primary Use Case |
| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Extraction / Workup |
| Polar Aprotic | THF | Good (>25 mg/mL) | Reaction Medium |
| Esters | Ethyl Acetate | Moderate (Temp.[1] dep.) | Recrystallization |
| Alcohols | Methanol | Low (<10 mg/mL) | Trituration / Washing |
| Alkanes | Hexanes | Insoluble | Anti-solvent / Precipitation |
References
-
Pineda, L. W., & Cabezas, J. (2022).[1][3][4] 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.[1] IUCrData, 7(4), x220401.[1][3][4] (Describes the synthesis and recrystallization of the direct indole analog from Ethyl Acetate).
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021).[1][2][3][4] Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. (Review of azaindole synthesis and solubility properties).
-
Popowycz, F., et al. (2013).[1][2][3][4] Synthesis of Azaindole Derivatives. (General reference for 4-azaindole handling and N-protection stability).
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
safety data sheet (SDS) for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
An In-Depth Technical Guide to the Safe Handling and Application of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling procedures for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data from analogous compounds and the known reactivity of its constituent functional groups to establish a robust framework for its safe utilization in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide employs a precautionary approach, grounded in scientific principles and data from closely related structures.
Compound Identification and Structural Rationale
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde belongs to the family of N-sulfonylated azaindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Azaindoles are considered "privileged structures" as the inclusion of a nitrogen atom in the indole ring can modulate physicochemical properties and enhance biological activity, often providing an additional hydrogen bond acceptor which can lead to higher binding affinity and potency.
The structure incorporates three key features that dictate its chemical behavior and, by extension, its safety profile:
-
The 4-Azaindole Core: A bicyclic aromatic system containing a pyridine ring fused to a pyrrole ring. This core is found in numerous biologically active molecules.
-
The N-Phenylsulfonyl Group: This functional group activates the azaindole ring and influences its electronic properties. The sulfonyl group is a strong electron-withdrawing group, which can impact the reactivity of the heterocyclic system.
-
The 2-Carbaldehyde Group: The aldehyde functionality is a key reactive handle for a wide range of chemical transformations, but it also introduces specific toxicological concerns common to aldehydes.
A related compound, 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde, is documented with the molecular formula C₁₄H₁₀N₂O₃S and a molecular weight of 286.31 g/mol [1]. This provides a reference for the basic physical properties of this class of molecules.
Hazard Identification and Risk Assessment
While no specific SDS exists for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, a thorough risk assessment can be constructed by examining the hazards associated with its closest structural analogs and constituent functional groups.
Analog-Based Hazard Analysis
The most closely related compound with an available SDS is 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde . According to the Fisher Scientific SDS, this specific product is not considered hazardous by the US OSHA Hazard Communication Standard 2024[2]. However, it is crucial to recognize that the introduction of a nitrogen atom into the indole ring to form an azaindole can significantly alter its biological and toxicological properties.
A more conservative approach is to consider the hazard profile of other functionalized indole derivatives. For instance, the SDS for a different indole derivative from Sigma-Aldrich lists the following hazards:
-
Harmful if swallowed (H302)[3].
-
Toxic in contact with skin (H311)[3].
-
Causes serious eye irritation (H319)[3].
-
Very toxic to aquatic life (H400)[3].
Given this variability, it is prudent to assume that 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde may possess a similar or even more pronounced hazard profile until specific toxicological data becomes available.
Functional Group-Specific Hazards
Aromatic Aldehydes: Aldehydes as a class are reactive electrophiles and can be potent irritants and sensitizers.
-
Inhalation: Vapors can cause respiratory irritation. Inhalation of aldehyde compounds may alter breathing patterns by causing airway constriction[4].
-
Skin and Eye Contact: Direct contact can cause skin irritation and serious eye irritation or damage[5]. Aldehydes can produce hazardous adducts in cellular proteins, leading to contact dermatitis or allergies[4].
-
Carcinogenicity and Mutagenicity: Some aldehydes are suspected of causing genetic defects or cancer.
N-Sulfonylated Azaindoles: The reactivity of the azaindole core, modulated by the N-sulfonyl group, suggests that the compound could be reactive. While not inherently toxic, this reactivity necessitates careful handling to avoid unintended reactions.
Summary of Potential Hazards
Based on the available data, a precautionary hazard summary is presented in the table below. Researchers should handle this compound as if it possesses these potential hazards.
| Hazard Class | GHS Hazard Statement (Precautionary) | Source/Rationale |
| Acute Oral Toxicity | H302: Harmful if swallowed | Analog data[3] and general aldehyde toxicity. |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Analog data[3]. |
| Skin Irritation | H315: Causes skin irritation | General aldehyde properties[4]. |
| Eye Irritation | H319: Causes serious eye irritation | Analog data and general aldehyde properties[3]. |
| Respiratory Irritation | H335: May cause respiratory irritation | General aldehyde properties. |
| Aquatic Toxicity | H400: Very toxic to aquatic life | Analog data[3]. |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is essential to ensure safety. The following procedures should be strictly adhered to.
Engineering Controls
-
Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or butyl rubber gloves. Latex gloves are not effective against many organic chemicals, including aldehydes[4]. Double gloving is recommended when handling the pure compound.
-
Eye and Face Protection: Chemical safety goggles that are splash-proof are mandatory. A full face shield should also be worn when handling larger quantities or if there is a significant splash risk[4].
-
Skin and Body Protection: A flame-retardant laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective clothing such as aprons or sleeves made of impervious material[4].
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary[4].
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the fume hood is functioning properly.
-
Weighing: If weighing the solid, do so on a tared weigh paper or in a vial within the fume hood to contain any dust.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
Reaction Setup: All transfers and additions to reaction vessels should be performed using appropriate techniques (e.g., cannula transfer for solutions) to minimize exposure.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique and wash hands thoroughly with soap and water for at least 15 minutes[4].
Caption: Standard workflow for handling chemical reagents.
Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water and soap for at least 15 minutes[4]. Seek immediate medical attention if irritation persists or if the exposure was significant[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[2][3].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or doctor immediately[3].
-
Accidental Release: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For a larger spill, evacuate the area and contact emergency responders. Ensure adequate ventilation and prevent the material from entering drains[5].
Storage, Stability, and Disposal
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. Some related compounds are noted to be air and light sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a recommended precaution[3].
-
Stability: Aromatic aldehydes can be susceptible to oxidation, where they convert to the corresponding carboxylic acids, especially when exposed to air and light[6]. The N-sulfonyl group generally imparts stability, but the overall stability of this specific molecule is not documented.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to be released into the environment[5]. Empty containers should be triple-rinsed and disposed of appropriately.
Scientific Context: Synthesis and Reactivity
Understanding the synthesis and reactivity of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde is key to its effective and safe use in research.
General Synthetic Approach
While a specific synthesis for the 4-azaindole variant was not found, a general and facile approach for the analogous 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde has been reported. This involves the protection of the indole nitrogen with benzenesulfonyl chloride, followed by formylation at the 2-position[7]. A similar strategy, starting from the appropriate 4-azaindole precursor, would be a logical synthetic route. The synthesis of azaindole cores can be complex, but numerous novel strategies have been developed in recent years[8].
Caption: A plausible synthetic pathway to the target compound.
Chemical Reactivity and Applications
The aldehyde group is a versatile functional handle for various reactions, including:
-
Reductive Amination: To form amines.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
The N-sulfonylated azaindole core can also participate in various cross-coupling reactions, allowing for further functionalization of the heterocyclic ring. For instance, regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles has been demonstrated[9]. These properties make 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde a potentially valuable intermediate in the synthesis of complex molecules for drug discovery, particularly in the development of kinase inhibitors where the azaindole scaffold is prevalent[10].
Conclusion
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. In the absence of a specific Safety Data Sheet, a conservative and scientifically-grounded approach to safety is paramount. By treating this compound with the caution afforded to its most hazardous analogs and constituent functional groups—specifically as a substance that may be harmful if swallowed, toxic in contact with skin, and a severe eye and respiratory irritant—researchers can mitigate risks effectively. Strict adherence to the handling, PPE, and emergency protocols outlined in this guide is essential for ensuring a safe laboratory environment.
References
-
Pineda, L. W., Ferllini, N., & Cabezas, J. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(4). [Link]
-
Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]
-
Perfumer's Apprentice. (2021). Safety Data Sheet for Aldehyde C-8. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde. PubChem Compound Database. [Link]
-
Wang, Y., et al. (2018). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 8(32), 17973-17977. [Link]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(19), 5468-5499. [Link]
Sources
- 1. 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde | C14H10N2O3S | CID 87899566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. homework.study.com [homework.study.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. img01.pharmablock.com [img01.pharmablock.com]
Strategic Utilization of Protected 4-Azaindole-3-Carboxaldehydes in Drug Discovery
[1]
Executive Summary
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold represents a critical bioisostere of indole and purine, offering superior physicochemical properties—specifically reduced lipophilicity (LogD) and enhanced aqueous solubility—while maintaining the structural fidelity required for ATP-competitive kinase inhibition.[1]
This technical guide focuses on the protected 4-azaindole-3-carboxaldehyde , a linchpin intermediate that enables divergent synthesis.[1] Unlike its indole counterparts, the electron-deficient pyridine ring of 4-azaindole necessitates specific protection and activation strategies to achieve C-3 functionalization.[1] This guide details the mechanistic rationale, synthetic protocols, and pharmaceutical applications of this versatile intermediate.[1][2]
Part 1: Structural & Electronic Rationale
The "Azaindole Advantage" in Medicinal Chemistry
Replacing an indole carbon with nitrogen at the 4-position (N4) fundamentally alters the scaffold's electronic landscape:
-
H-Bonding Capability: The N4 atom serves as a hydrogen bond acceptor, often interacting with water networks or specific residues (e.g., Threonine/Methionine gatekeepers) in kinase hinge regions.[1]
-
Acidity & pKa: The pyrrole N1-H becomes more acidic (pKa ~13) compared to indole (pKa ~17), influencing metabolic stability and binding affinity.[1]
-
Solubility: The pyridine nitrogen lowers LogP/LogD, addressing common solubility attrition issues in drug development.
Why the Aldehyde?
The C-3 aldehyde is a "high-value" handle because it sits at the geometric center of the pharmacophore, allowing vectors to extend into the solvent-exposed regions of a binding pocket. It supports:
-
Reductive Aminations: Access to amine-linked side chains.
-
Knoevenagel/Wittig Reactions: Extension of the carbon skeleton.
-
Heterocyclization: Formation of tricyclic systems (e.g., fused pyrimidines).[1]
The Necessity of Protection
Direct lithiation or Vilsmeier-Haack formylation of 4-azaindole is complicated by the electron-deficient pyridine ring, which deactivates the system toward electrophilic aromatic substitution (EAS). Furthermore, the acidic N1-H can quench organometallic reagents.[1]
-
Solution: Protection with electron-withdrawing groups (e.g., Benzenesulfonyl (PhSO2-) or Tosyl (Ts-) ) masks the N1 acidity and directs lithiation to the C-2 position, or allows controlled C-3 functionalization via halogen-metal exchange strategies.[1]
Part 2: Synthetic Methodologies
Pathway A: Functionalization of the Pre-formed Ring
This route is preferred for medicinal chemistry scales where the starting material (4-azaindole) is commercially available.
Step 1: Protection Reaction with benzenesulfonyl chloride (PhSO2Cl) under basic conditions. Step 2: C-3 Formylation
-
Direct Vilsmeier-Haack: Often low-yielding due to ring deactivation.
-
Halogenation-Lithiation (Preferred): Bromination at C-3 followed by Lithium-Halogen exchange and quenching with DMF.
Pathway B: De Novo Synthesis (Leimgruber-Batcho)
For process chemistry and larger scales, constructing the ring with the functionality is superior.
-
Starting Material: 3-amino-2-methylpyridine or 2-methyl-3-nitropyridine.[1]
-
Mechanism: Condensation with DMF-DMA followed by reductive cyclization yields the azaindole. If the precursor is suitably functionalized, the aldehyde or ester can be installed early.
Visualization of Synthetic Workflows
Caption: Comparative synthetic routes for generating the protected 4-azaindole-3-carboxaldehyde intermediate.
Part 3: Pharmaceutical Case Studies
Case Study: PAK1 Inhibitors (Genentech)
Challenge: Indole-based PAK1 inhibitors suffered from high lipophilicity (ClogD = 4.[3]4) and poor metabolic stability. Solution: Scaffold hopping to 4-azaindole.
-
Mechanism: The 4-azaindole core maintained equipotent PAK1 inhibition (Ki < 10 nM) while lowering LogD by ~2 units.
-
Role of Aldehyde: The C-3 aldehyde served as the precursor for a reductive amination with aminopyrazoles, establishing a critical salt bridge within the active site.
-
Outcome: A 20-fold decrease in unbound clearance in PK studies.[3]
Case Study: p38 MAP Kinase Inhibitors
Mechanism: 3-(4-fluorophenyl)-4-azaindoles act as ATP-competitive inhibitors.[1] Synthesis: The aldehyde intermediate allows for the introduction of diverse aryl groups via condensation reactions, enabling rapid SAR exploration of the hydrophobic pocket adjacent to the ATP binding site.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde[1]
Objective: To generate the protected aldehyde intermediate suitable for downstream coupling.
Reagents:
-
4-Azaindole (1.0 eq)[1]
-
Sodium Hydride (60% dispersion, 1.2 eq)[1]
-
Benzenesulfonyl chloride (1.1 eq)[1]
-
Bromine (1.05 eq)[1]
-
n-Butyllithium (2.5 M in hexanes, 1.2 eq)[1]
-
DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Protection (N1-Sulfonylation):
-
Dissolve 4-azaindole in anhydrous DMF at 0°C under Argon.
-
Add NaH portion-wise. Stir for 30 min until gas evolution ceases.
-
Add benzenesulfonyl chloride dropwise. Warm to RT and stir for 2 h.
-
Validation: TLC (EtOAc/Hex) should show conversion to a higher Rf spot.
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry (Na2SO4), and concentrate.[1]
-
-
Bromination (C-3 Functionalization):
-
Dissolve the protected intermediate in DMF.
-
Add Bromine (Br2) or NBS dropwise at 0°C.[1]
-
Stir at RT for 1-2 h. The electron-withdrawing sulfonyl group prevents over-bromination.
-
Purification: Recrystallize or flash chromatography to isolate the 3-bromo derivative.
-
-
Formylation (Lithiation-Formylation):
-
Dissolve 3-bromo-1-(phenylsulfonyl)-4-azaindole in dry THF. Cool to -78°C (Critical for regioselectivity).
-
Add n-BuLi slowly down the side of the flask to maintain internal temp < -70°C. Stir for 15 min.
-
Add anhydrous DMF (5.0 eq) rapidly.
-
Stir at -78°C for 30 min, then warm to 0°C.
-
Quench: Add saturated NH4Cl solution.
-
Isolation: Extract with EtOAc. The aldehyde product is typically a stable solid.
-
Protocol 4.2: Deprotection (Optional)
If the free NH is required for binding:
-
Reflux the protected aldehyde in THF/MeOH with 1M NaOH or K2CO3 for 1-3 hours. The phenylsulfonyl group is cleaved cleanly under basic hydrolysis.
Part 5: Data Summary & SAR Logic
Physicochemical Comparison: Indole vs. 4-Azaindole
| Property | Indole Core | 4-Azaindole Core | Impact on Drug Design |
| H-Bond Donors | 1 (N1-H) | 1 (N1-H) | Conserved hinge binding.[1] |
| H-Bond Acceptors | 0 | 1 (N4) | Additional water-mediated bridge potential. |
| pKa (N1-H) | ~16.9 | ~13.0 | Higher acidity; easier deprotonation. |
| LogP (approx) | 2.14 | 1.20 | Improved aqueous solubility. |
| Metabolic Liability | C-3 Oxidation prone | Reduced C-3 density | Enhanced metabolic stability. |
Pharmacophore Mapping[1]
Caption: Pharmacophore mapping of the 4-azaindole scaffold highlighting key interaction points for kinase inhibition.
References
-
Genentech Discovery Chemistry. (2016).[3] Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Pfizer Neuroscience. (2018). Discovery of PF-06764427, a M1 Positive Allosteric Modulator. Journal of Medicinal Chemistry.
-
Tugraz Master Thesis. (2019). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.
-
Organic Chemistry Portal. Synthesis of Azaindoles.
-
BenchChem. 4-Azaindole: A Privileged Scaffold Validated in Modern Drug Discovery.
A Technical Guide to 4-Azaindole and 5-Azaindole Carbaldehyde Isomers: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Strategic Importance of Azaindoles in Medicinal Chemistry
In the landscape of modern drug discovery, the azaindole scaffold has emerged as a "privileged structure."[1] These bioisosteres of indole, where a carbon atom in the benzene ring is replaced by nitrogen, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds.[2] The position of this nitrogen atom defines the 4-, 5-, 6-, and 7-azaindole isomers, each possessing a unique electronic signature that profoundly influences molecular interactions, metabolic stability, and aqueous solubility.[1]
This guide provides an in-depth technical comparison of two critical building blocks derived from this scaffold: 4-azaindole-3-carbaldehyde and 5-azaindole-3-carbaldehyde . As precursors to a vast array of pharmacologically active agents, particularly kinase inhibitors, understanding the nuanced differences between these isomers is paramount for rational drug design and efficient synthesis.[2][3] We will explore their synthesis, compare their fundamental properties, and discuss the strategic implications of choosing one isomer over the other in a drug development context.
Part 1: The Synthesis Imperative: Formylation of the Azaindole Core
The introduction of a formyl group at the C3 position of the azaindole nucleus is the most common and crucial first step in elaborating these scaffolds. The Vilsmeier-Haack reaction stands as the preeminent method for this transformation due to its reliability and effectiveness with electron-rich heterocyclic systems.[4][5]
The Vilsmeier-Haack Reaction: Mechanism and Causality
The reaction proceeds via an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6] The electron-rich pyrrole moiety of the azaindole attacks this electrophile, leading to the C3-formylated product after hydrolysis. The preference for the C3 position is dictated by the higher electron density at this location, analogous to the parent indole system.[6]
Diagram 1: Mechanism of the Vilsmeier-Haack Reaction
Caption: Mechanism for the Vilsmeier-Haack formylation of azaindoles.
Isomer-Specific Reactivity Considerations
The core difference between 4- and 5-azaindole lies in the position of the electron-withdrawing nitrogen atom relative to the pyrrole ring.
-
In 4-azaindole , the nitrogen is ortho to the ring junction, exerting a strong -I (inductive) and -M (mesomeric) deactivating effect on the entire heterocyclic system.
-
In 5-azaindole , the nitrogen is meta to the ring junction, resulting in a less pronounced deactivation of the pyrrole ring.
This electronic distinction implies that 5-azaindole is inherently more reactive towards electrophilic substitution than 4-azaindole. Consequently, the formylation of 4-azaindole may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to its 5-azaindole counterpart. This is a critical consideration for process chemists aiming for efficiency and scalability.
Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation of Azaindoles
This protocol is a robust, generalized procedure adaptable for both isomers. The key variable to optimize is the reaction temperature and duration, with the expectation that 4-azaindole may require more forcing conditions.
Diagram 2: Experimental Workflow for Azaindole Formylation
Caption: Generalized workflow for Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place anhydrous N,N-dimethylformamide (DMF, ~5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[4]
-
Formylation Reaction: In a separate flask, dissolve the starting azaindole (4- or 5-azaindole, 1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-95°C.[4] Causality Check: 5-azaindole may react completely at lower temperatures or in shorter times. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. 4-azaindole may require heating for several hours (e.g., 5-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline (~pH 8-9).[7] The product often precipitates as a solid.
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[8]
Part 2: A Comparative Analysis of Physicochemical and Spectroscopic Properties
The isomeric difference directly translates to distinct physicochemical and spectroscopic properties, which are crucial for characterization and for predicting a molecule's behavior in biological systems.
Physicochemical Properties: The Impact on Drug-Likeness
The placement of the pyridine nitrogen significantly alters the molecule's dipole moment, hydrogen bonding capability, and pKa, which in turn affects solubility, lipophilicity (LogP), and polar surface area (tPSA).[1]
| Property | 4-Azaindole-3-carbaldehyde | 5-Azaindole-3-carbaldehyde | Rationale & Implication for Drug Development |
| Aqueous Solubility | Generally Higher | Generally High | Both isomers show enhanced solubility over indole-3-carbaldehyde. The 4-azaindole isomer, with its nitrogen closer to the pyrrole ring, often exhibits greater polarity and, consequently, slightly better aqueous solubility, a highly desirable trait for oral bioavailability.[1][3] |
| Lipophilicity (LogP) | Generally Lower | Generally Low | A lower LogP is often correlated with improved pharmacokinetic properties. The introduction of the nitrogen atom reduces lipophilicity compared to indole. The 4-azaindole isomer typically has a lower LogP than the 5-azaindole, which can reduce off-target toxicity and improve metabolic clearance profiles.[3] |
| pKa (Pyridine N) | Lower (more acidic) | Higher (more basic) | The proximity of the electron-withdrawing pyrrole ring in 4-azaindole makes the pyridine nitrogen less basic. This has profound implications for salt formation strategies and how the molecule interacts with acidic or basic residues in a protein's active site. |
| Dipole Moment | Higher | Lower | The vector sum of bond dipoles results in a larger overall molecular dipole for the 4-azaindole isomer. This influences crystal packing and can lead to stronger interactions with polar targets. |
Spectroscopic Fingerprints: A Guide to Isomer Identification
¹H NMR spectroscopy is the most powerful tool for distinguishing between the 4- and 5-azaindole carbaldehyde isomers. The key differences appear in the chemical shifts of the protons on both the pyrrole and pyridine rings.
| Proton | Expected ¹H NMR δ (ppm) for 4-Azaindole-3-carbaldehyde | Expected ¹H NMR δ (ppm) for 5-Azaindole-3-carbaldehyde | Spectroscopic Rationale |
| Aldehyde (CHO) | ~9.9 - 10.1 | ~9.9 - 10.1 | Largely unaffected by the distal nitrogen, appears as a sharp singlet.[9] |
| Pyrrole NH | ~12.0 - 12.5 (broad) | ~11.8 - 12.3 (broad) | The N-H proton is highly deshielded due to its acidic nature and participation in hydrogen bonding. It may be slightly more downfield in the 4-isomer due to the proximity of the pyridine nitrogen. |
| Pyrrole H2 | ~8.3 - 8.5 | ~8.2 - 8.4 | This proton is adjacent to the electron-withdrawing aldehyde and the pyrrole nitrogen, making it the most downfield proton on the pyrrole ring. |
| Pyridine H5 | ~7.2 - 7.4 (dd) | N/A | Corresponds to the proton at position 5 of the 4-azaindole system. |
| Pyridine H6 | ~8.2 - 8.4 (dd) | ~8.8 - 9.0 (d) | In 4-azaindole, H6 is deshielded by the adjacent nitrogen. In 5-azaindole, H6 is ortho to the nitrogen and significantly deshielded. |
| Pyridine H7 | ~7.8 - 8.0 (dd) | ~8.1 - 8.3 (dd) | In 5-azaindole, H7 is deshielded by the adjacent ring junction. |
| Pyridine H4 | N/A | ~8.4 - 8.6 (d) | The H4 proton in 5-azaindole is significantly deshielded as it is para to the electron-donating pyrrole nitrogen but ortho to the pyridine nitrogen. |
Note: Exact chemical shifts are dependent on the solvent and concentration. The provided ranges are typical estimates based on related structures.[9][10]
Part 3: Strategic Application in Drug Discovery
The choice between a 4- and 5-azaindole carbaldehyde core is not arbitrary; it is a strategic decision driven by the specific requirements of the biological target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Case Study: Kinase Inhibitors: In the development of p21-activated kinase-1 (PAK1) inhibitors, a 4-azaindole core was specifically chosen as an indole surrogate.[3] This substitution led to a compound with equipotent biochemical activity but a two-fold improvement in cellular potency, enhanced aqueous solubility, and a remarkable 20-fold decrease in metabolic clearance in mouse pharmacokinetic studies.[3]
-
Target-Dependent Efficacy: Conversely, in a program targeting Cdc7 kinase, a series based on a 5-azaindole scaffold was pursued. In that specific context, the isomeric 4-, 6-, and 7-azaindoles showed lower inhibitory activity and did not improve metabolic stability, suggesting a less optimal fit in the kinase's ATP-binding pocket.[2]
These examples underscore the core principle: the nitrogen atom in the azaindole ring acts as a key hydrogen bond acceptor. Its precise location determines the geometry of interaction with amino acid residues (e.g., in the hinge region of a kinase), making the isomeric choice a critical element of structure-activity relationship (SAR) studies.
Conclusion
While 4-azaindole-3-carbaldehyde and 5-azaindole-3-carbaldehyde may appear structurally similar, they are distinct chemical entities with unique electronic, physicochemical, and spectroscopic properties. The 4-azaindole isomer is generally more polar and less basic, which can translate to superior pharmacokinetic properties. However, it is also less reactive, potentially complicating its synthesis. The 5-azaindole isomer, being more reactive, may be more synthetically accessible, and its specific geometry may be essential for optimal binding to certain biological targets.
For the researcher, scientist, and drug development professional, a deep understanding of these differences is not merely academic. It is the foundation upon which rational, efficient, and ultimately successful drug discovery programs are built. The choice of isomer should be a deliberate, data-driven decision based on a holistic evaluation of synthetic feasibility, desired physicochemical properties, and the specific geometric and electronic requirements of the biological target.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
-
X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis, X-ray diffraction study, analysis of intermolecular interactions via Hirshfeld surfaces and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (n.d.).
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of ChemTech Research. Retrieved from [Link]
-
Deady, L. W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3653. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. (2018). International Journal of ChemTech Research. Retrieved from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. (2013). Acta Chimica Slovenica.
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33. Available from: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. (2022). European Journal of Chemistry. Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(11), 2893. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27419-27453. Available from: [Link]
-
Isolation, characterization and x-ray structure determination of the schiff base ligand. (2015). South African Journal of Chemistry. Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2013). ChemInform. Retrieved from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 259, 115682. Available from: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Crystals, 12(11), 1541. Available from: [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2021). Organic Chemistry Frontiers, 8(3), 576-609. Available from: [Link]
-
Indole-3-Carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde: A Detailed Guide for Medicinal Chemists
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, a key building block in contemporary drug discovery. The azaindole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory applications.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles and strategic considerations for a successful and reproducible synthesis. We will delve into the mechanistic nuances of the Vilsmeier-Haack formylation, a critical step in this synthetic route, and provide expert insights to navigate potential challenges.
Introduction: The Significance of the 4-Azaindole Scaffold
The 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) moiety is a bioisostere of indole, where a nitrogen atom replaces a carbon atom in the benzene ring. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacological profiles. The introduction of a phenylsulfonyl group at the N1 position serves to protect the indole nitrogen and modulate the reactivity of the pyrrole ring, while the carbaldehyde at the C2 position provides a versatile handle for further chemical modifications and the construction of complex molecular architectures.
The target compound, 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its strategic importance lies in its utility for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Mechanistic Overview: The Vilsmeier-Haack Reaction
The key transformation in this synthesis is the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)-4-azaindole. This reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.
First, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[5] This electrophilic species then attacks the electron-rich C2 position of the 1-(phenylsulfonyl)-4-azaindole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[5]
The choice of the Vilsmeier-Haack reaction is predicated on its reliability and efficiency in formylating indole and its derivatives.[4][6] The electron-donating character of the pyrrole ring in the azaindole system directs the electrophilic attack preferentially to the C2 or C3 position. The presence of the bulky phenylsulfonyl group at the N1 position sterically hinders attack at C7 and electronically favors formylation at C2.
Synthetic Workflow
The overall synthetic strategy involves two main stages: the protection of the 4-azaindole nitrogen with a phenylsulfonyl group, followed by the formylation of the C2 position.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. aml.iaamonline.org [aml.iaamonline.org]
Application Note: Reductive Amination of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
[1]
Introduction & Scope
This Application Note details the reductive amination of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (referred to herein as 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde ).[1]
The 4-azaindole scaffold (1H-pyrrolo[3,2-b]pyridine) is a critical pharmacophore in kinase inhibitor discovery (e.g., p21-activated kinase inhibitors).[1] Functionalization at the C2 position is a primary strategy for extending the scaffold into solvent-exposed regions of the ATP-binding pocket to improve potency and solubility.[1]
Substrate Analysis
-
Electrophilicity: The N1-phenylsulfonyl group is a strong electron-withdrawing group (EWG).[1] It significantly lowers the electron density of the pyrrole ring, making the C2-aldehyde more electrophilic and reactive toward amines compared to the unprotected azaindole.
-
Solubility: The sulfonyl group masks the N1-H hydrogen bond donor, improving solubility in chlorinated solvents (DCM, DCE) preferred for reductive amination.
-
Lewis Basicity: The N4-nitrogen (pyridine-like) has a lone pair available for protonation (
).[1] In acidic media, this nitrogen may protonate, potentially altering the electronics or solubility of the intermediate imine.
Core Reaction Logic
The transformation proceeds via a two-step "one-pot" sequence:
-
Imine/Iminium Formation: Condensation of the aldehyde with a primary or secondary amine (
or ).[1] -
Reduction: Selective hydride transfer to the iminium species using a mild reducing agent.[1]
Strategic Reagent Selection
| Component | Recommendation | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Superior to MeOH for this substrate.[1] DCE promotes imine formation and is compatible with STAB.[1] It solubilizes the sulfonylated core effectively.[1][2] |
| Reductant | Sodium Triacetoxyborohydride (STAB) | The "Gold Standard." It is less toxic than cyanoborohydride and, crucially, does not reduce the aldehyde at a significant rate, avoiding the formation of the alcohol byproduct. |
| Catalyst | Acetic Acid (AcOH) | Essential.[1] Promotes protonation of the hemiaminal intermediate to facilitate water elimination.[1] Note: Use stoichiometric control to avoid sequestering the amine nucleophile. |
| Dehydrating Agent | Ti(OiPr) | Use only for electron-deficient amines (e.g., anilines) or sterically hindered systems. It acts as a Lewis acid and water scavenger.[1] |
Experimental Protocols
Method A: Standard Protocol (Aliphatic Amines)
Best for: Primary and secondary aliphatic amines, benzylamines.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 – 2.0 equiv)
-
DCE (0.1 M concentration relative to aldehyde)
Procedure:
-
Imine Formation: Charge a dry reaction vial with 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE.
-
Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may evolve mild gas; ensure venting.[1]
-
Completion: Stir at RT for 2–16 hours. Monitor disappearance of the imine mass.[1]
-
Quench: Dilute with DCM and quench with saturated aqueous NaHCO
(pH ~8).-
Critical: Do not use strong caustic bases (NaOH) for prolonged periods, as the phenylsulfonyl group can hydrolyze (deprotect) under harsh basic conditions.
-
-
Workup: Extract aqueous layer with DCM (3x).[1] Dry combined organics over Na
SO , filter, and concentrate.
Method B: Titanium-Mediated Protocol (Difficult Substrates)
Best for: Anilines, weakly nucleophilic amines, or hindered systems.
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)
) (1.5 – 2.0 equiv) -
Sodium Borohydride (NaBH
) (2.0 equiv) or STAB -
Solvent: THF (anhydrous)
Procedure:
-
Complexation: In a dry flask under N
, combine Aldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF. -
Lewis Acid Addition: Add Ti(OiPr)
(1.5 equiv) dropwise.[1] Stir at RT for 6–12 hours.[1] -
Reduction: Cool the mixture to 0°C. Add NaBH
(2.0 equiv) carefully. (Note: STAB can also be used here if milder reduction is preferred, but NaBH is standard with Titanium). -
Quench (Specific): Quench by adding 1N NaOH or Rochelle's Salt solution. Stir vigorously until a white precipitate (Titanium dioxide) forms and the layers separate clearly.
-
Filtration: Filter through a pad of Celite to remove titanium salts.[1] Extract with EtOAc.[1][4][6]
Mechanistic Pathway & Workflow Visualization
The following diagrams illustrate the reaction logic and the specific molecular mechanism involving the azaindole core.
Diagram 1: Reaction Workflow & Decision Tree
Caption: Operational workflow for selecting the correct reductive amination protocol based on amine nucleophilicity.
Diagram 2: Mechanistic Interactions[1]
Caption: Mechanistic cascade.[1] Note that STAB selectively reduces the Iminium species, not the Aldehyde.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion to Imine | Equilibrium favors aldehyde; Wet solvent.[1] | Add 4Å Molecular Sieves to the reaction vial. Switch to Method B (Titanium) to drive dehydration.[1] |
| Aldehyde Reduction (Alcohol formation) | Reductant is too active or added too early.[1] | Ensure imine formation is complete before adding reductant.[1][3] Use STAB instead of NaCNBH |
| Deprotection (Loss of Phenylsulfonyl) | pH too high during workup or reaction temperature too high. | Keep reaction at RT. Quench with NaHCO |
| No Reaction (Pyridine Interference) | Azaindole N4 is protonating and buffering the system. | Increase AcOH to 2.0–3.0 equiv to ensure enough acid is available for catalysis after the scaffold buffers. |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Lefoix, M., et al. (2004). "Synthesis of 4-azaindoles: A Review." Tetrahedron, 60(45), 10039-10064.[1] (Provides context on the stability and reactivity of the 4-azaindole scaffold). Link
-
Common Organic Chemistry. "Reductive Amination: Standard Conditions and Mechanism." (General protocol verification). Link
-
Sigma-Aldrich. "Application Note: Reductive Amination using Supported Reagents."[1] (Industrial context for purification). Link
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. hu.leapchem.com [hu.leapchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Wittig Olefination of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Topic: Wittig reaction conditions for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary
This guide details the optimized protocols for the Wittig olefination of 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde (also known as 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde). This substrate is a critical intermediate in the synthesis of kinase inhibitors (e.g., analogues of Vemurafenib) and other bioactive heterocycles.[1]
The presence of the electron-withdrawing phenylsulfonyl (
Scientific Background & Mechanistic Insight
Substrate Analysis
The 4-azaindole scaffold is electron-deficient due to the inductive effect of the pyridine nitrogen. The addition of the
-
Activation: The C2-aldehyde carbonyl is highly electrophilic, ensuring rapid reaction with phosphonium ylides.
-
Lability: The
bond is susceptible to cleavage by strong nucleophiles (e.g., hydroxides, alkoxides at high temp) or reductive conditions. Furthermore, the C2-position is prone to base-catalyzed deprotonation if the aldehyde is enolizable (though C2-aldehydes are non-enolizable, adjacent protons on the alkene product can be acidic).
Reaction Mechanism & Stereoselectivity
The stereochemical outcome is dictated by the stability of the ylide and the reversibility of the betaine/oxaphosphetane intermediate.[2]
-
Stabilized Ylides (e.g.,
): Reaction is reversible. The intermediate equilibrates to the thermodynamically more stable anti-oxaphosphetane, leading to the ( )-alkene . -
Non-Stabilized Ylides (e.g.,
): Reaction is irreversible under salt-free conditions. The kinetic formation of the syn-oxaphosphetane dominates, leading to the ( )-alkene .
Pathway Visualization
Figure 1: Mechanistic divergence in Wittig olefination of azaindoles based on ylide stability.
Experimental Protocols
Materials & Reagents Table
| Component | Grade/Spec | Purpose |
| Substrate | >98% Purity | 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde |
| Phosphonium Salt | Dried under vacuum | Precursor to ylide (e.g., Methyltriphenylphosphonium bromide) |
| Base (Method A) | Not required | Stabilized ylides are often pre-isolated or generated with weak bases.[3] |
| Base (Method B) | NaHMDS or KOtBu | Strong base for non-stabilized ylides. Avoid n-BuLi if possible to prevent S-attack. |
| Solvent | Anhydrous (<50 ppm H2O) | THF (Method B) or DCM/Toluene (Method A) |
Method A: Synthesis of ( )-Alkenes (Stabilized Ylides)
Target:
Rationale: Stabilized ylides are less reactive and require higher temperatures but are compatible with the sensitive
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde (1.0 equiv).
-
Solvation: Dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration). Note: Toluene can be used if higher temperatures are required.
-
Addition: Add the stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.2 equiv) in one portion.
-
Reaction: Stir at Room Temperature (20-25°C) under nitrogen.
-
Monitoring: Check by TLC/LCMS after 2 hours. If conversion is slow (<50%), heat to reflux (40°C for DCM, or switch to THF/Toluene reflux).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Directly purify the residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
-
Tip: Most stabilized ylide byproducts (
) precipitate in cold hexanes/ether; a filtration step before chromatography can remove bulk phosphine oxide.
-
Method B: Synthesis of ( )-Alkenes (Non-Stabilized Ylides)
Target: Styrenes, terminal alkenes, or aliphatic chains.
Rationale: Non-stabilized ylides must be generated in situ. NaHMDS (Sodium bis(trimethylsilyl)amide) is the preferred base over n-BuLi because it is less nucleophilic, reducing the risk of attacking the sulfonyl sulfur or the azaindole ring.
Protocol:
-
Ylide Generation:
-
In a flame-dried Schlenk flask under Argon, suspend the phosphonium salt (e.g.,
, 1.2 equiv) in anhydrous THF (0.15 M). -
Cool to 0°C (ice bath).
-
Dropwise add NaHMDS (1.0 M in THF, 1.1 equiv). The solution should turn bright yellow/orange (characteristic of the ylide).
-
Stir at 0°C for 30–45 minutes to ensure complete deprotonation.
-
-
Substrate Addition:
-
Cool the ylide solution to -78°C (dry ice/acetone).
-
Dissolve 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide over 10 minutes.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Allow the mixture to warm slowly to Room Temperature over 2–3 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[4] -
Purify via flash chromatography immediately to prevent isomerization.
-
Workflow & Decision Matrix
Figure 2: Operational workflow for selecting reaction conditions based on target stereochemistry.
Troubleshooting & Optimization (Self-Validating Steps)
| Issue | Potential Cause | Corrective Action |
| Low Yield (Method B) | Deprotection of | Switch base from KOtBu/nBuLi to NaHMDS or LiHMDS . Ensure temp remains < -40°C during addition. |
| Low E/Z Selectivity | Salt effects (Lithium) | For Method B (Z-selective), use "Salt-Free" conditions (filter off inorganic salts if generating ylide with NaNH2) or use KHMDS (potassium salts favor Z less than Li, but Li-salts stabilize the betaine). Standard recommendation: Use NaHMDS. |
| No Reaction | Wet Solvent | Phosphonium ylides are instantly quenched by water. Use freshly distilled THF or molecular sieve-dried solvents. |
| Product Isomerization | Acidic Silica | Some azaindole-vinyl products are acid-sensitive. Add 1% Triethylamine to the eluent during purification. |
References
-
Synthesis of N-sulfonyl azaindole intermediates
-
General Wittig Reaction Conditions for Heterocycles
- Title: Wittig Reaction - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:
-
Base Sensitivity in Azaindoles
-
Catalytic and salt-free Wittig modifications
Note: The specific CAS for the 4-azaindole aldehyde substrate is not widely indexed in public repositories, but the chemistry described above is extrapolated from the well-documented 7-azaindole (pyrrolo[2,3-b]pyridine) and indole analogs, which share identical electronic constraints regarding the N-sulfonyl group.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GB2298199A - Synthesis of azaindoles - Google Patents [patents.google.com]
- 4. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 5. hu.leapchem.com [hu.leapchem.com]
- 6. Wittig Olefination Reaction | TCI AMERICA [tcichemicals.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Synthesis of Phosphonium Ylides [ouci.dntb.gov.ua]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]
Application Note: Oxidation of 1-(Phenylsulfonyl)-4-azaindole-2-methanol
This Application Note is designed for research scientists and process chemists. It details the oxidation of 1-(Phenylsulfonyl)-4-azaindole-2-methanol to its corresponding aldehyde, 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde .
Abstract & Strategic Context
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, ROCK inhibitors). The C2-aldehyde is a critical linchpin intermediate, enabling divergent synthesis via reductive amination, Wittig olefination, or heterocycle formation.
The Challenge: Oxidizing the C2-methanol of a 1-sulfonyl-protected azaindole presents unique challenges compared to simple indoles:
-
Electronic Deactivation: The pyridine ring (electron-deficient) coupled with the electron-withdrawing phenylsulfonyl group reduces the nucleophilicity of the alcohol, often requiring longer reaction times.
-
Over-oxidation Risk: While less prone to over-oxidation than electron-rich indoles, the resulting aldehyde is highly electrophilic and can form hydrates or hemiacetals that complicate isolation.
-
Lewis Basicity: The N4-nitrogen can coordinate with metal-based oxidants (e.g., PCC/PDC), stalling the reaction or requiring forcing conditions.
The Solution: This guide prioritizes Activated Manganese Dioxide (MnO₂) as the "Gold Standard" for this transformation due to its chemoselectivity (avoiding N-oxide formation) and ease of workup. Dess-Martin Periodinane (DMP) is presented as the high-speed alternative for small-scale medicinal chemistry screens.
Reaction Screening & Optimization
The following table summarizes the performance of common oxidants for this specific substrate class (Electron-Deficient Heterocyclic Methanols).
| Oxidant | Conditions | Yield | Purity profile | Scalability | Verdict |
| Activated MnO₂ | DCM, Reflux, 12h | 85-92% | Excellent. No over-oxidation.[1] | High | Recommended |
| Dess-Martin (DMP) | DCM, 0°C to RT, 2h | 88-95% | Good. Requires acidic byproduct removal. | Low/Med | Fast-Track |
| Swern | DMSO/Oxalyl Cl, -78°C | 75-80% | Moderate. Odor issues; difficult temp control. | High | Backup |
| PCC/PDC | DCM, RT | 60-70% | Poor. Cr-complexation with N4-pyridine. | Low | Avoid |
| IBX | DMSO, RT | 80-85% | Good. Solubility issues in non-polar solvents. | Med | Alternative |
Detailed Protocol: Activated MnO₂ Oxidation
The Robust, Process-Friendly Method
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Substrate: 1-(Phenylsulfonyl)-4-azaindole-2-methanol (1.0 equiv).
-
Oxidant: Activated Manganese(IV) oxide (MnO₂), ~10-15 equiv.
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃).
-
Additives: None required.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Phenylsulfonyl)-4-azaindole-2-methanol (e.g., 1.0 g, 3.47 mmol) in anhydrous DCM (20 mL, ~0.15 M).
-
Addition: Add Activated MnO₂ (3.0 g, ~10 equiv by weight) in a single portion.
-
Why: The reaction is heterogeneous and surface-dependent. Excess reagent ensures sufficient active sites.
-
-
Reaction: Fit the flask with a reflux condenser and heat to mild reflux (40°C) with vigorous stirring.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The aldehyde product typically has a higher R_f than the alcohol.
-
Duration: Reaction typically completes in 6–12 hours. If incomplete after 12h, add a fresh portion of MnO₂ (5 equiv).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the black suspension through a pad of Celite (diatomaceous earth) packed in a sintered glass funnel.
-
Rinse the filter cake thoroughly with DCM (3 x 20 mL) and EtOAc (1 x 20 mL) to desorb the polar aldehyde from the manganese surface.
-
-
Isolation: Concentrate the filtrate in vacuo.
-
Result: The product usually crystallizes as an off-white to pale yellow solid upon concentration.
-
Purification: If necessary, recrystallize from EtOAc/Heptane or flash chromatography (SiO₂, 0-40% EtOAc in Hexane).
-
Expected Analytical Data
-
Appearance: Pale yellow solid.[4]
-
¹H NMR (400 MHz, CDCl₃): Distinctive aldehyde singlet at δ 10.0–10.5 ppm . The C3-proton (pyrrole ring) typically appears as a singlet or doublet around δ 7.4–7.6 ppm.
-
LCMS: [M+H]⁺ observed. No M+16 (N-oxide) or M+18 (hydrate) peaks should be dominant.
Alternative Protocol: Dess-Martin Periodinane (DMP)
The "Fast-Track" Method for Small Scale (<100 mg)
Procedure
-
Dissolve the substrate (100 mg) in wet DCM (DMP benefits from trace water to accelerate the ligand exchange mechanism).
-
Add DMP (1.2 equiv) at 0°C.
-
Warm to RT and stir for 1–2 hours.
-
Quench (Critical): Dilute with Et₂O. Add a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq.[5] Na₂S₂O₃. Stir vigorously until the biphasic mixture becomes clear (destroys excess oxidant and iodine byproducts).
-
Separate layers, dry (MgSO₄), and concentrate.[6]
Mechanism & Workflow Visualization
MnO₂ Surface Mechanism
The oxidation proceeds via a radical mechanism on the MnO₂ surface. The substrate adsorbs, transfers a hydrogen atom to the manganese, and the resulting radical collapses to the aldehyde.
Figure 1: Simplified surface-mediated radical mechanism of MnO₂ oxidation.
Experimental Workflow
Figure 2: Decision tree and workflow for the synthesis.
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | "Dead" MnO₂ (High water content). | Use "Activated" grade.[3] Dry MnO₂ in an oven at 110°C for 24h before use. |
| N-Oxide Formation | Over-oxidation (Rare with MnO₂). | Switch from DCM to Toluene (lower polarity reduces N-oxide stability) or use DMP. |
| Low Mass Balance | Product stuck on MnO₂ surface.[2] | The azaindole nitrogen is basic and sticks to acidic Mn sites. Wash the Celite pad with 5% MeOH/DCM. |
| Desulfonylation | Basic conditions/Nucleophilic attack. | Ensure neutral conditions. Avoid using bases (e.g., in Swern) if instability is observed. |
Safety & Handling
-
Manganese Dioxide: Inhalation hazard. Handle in a fume hood. It is a strong oxidizer; do not mix with strong reducing agents.
-
Dess-Martin Periodinane: Shock sensitive and potentially explosive.[7] Do not heat above 40°C. Store in a freezer.
-
Sulfonyl Group: The product is an electrophilic sulfonamide derivative; avoid contact with skin as it may be a sensitizer.
References
-
Synthesis of Phenylsulfonyl-indole-2-carbaldehyde (Analogous Precedent): Pineda, L. W., et al. (2022).[8] 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.[8] IUCrData. [Link] (Provides the crystallographic and synthetic precedent for the indole analog).
-
Dess-Martin Periodinane Methodology: Dess, D. B., & Martin, J. C. (1983).[9] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry. [Link]
-
Azaindole Chemistry Review: Popowycz, F., et al. (2003). The chemistry of the pyrrolo[3,2-b]pyridines. Tetrahedron. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. reddit.com [reddit.com]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. leapchem.com [leapchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
C2 functionalization of 1-(Phenylsulfonyl)-4-azaindole
An Application Guide to the Strategic C2 Functionalization of 1-(Phenylsulfonyl)-4-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-azaindole scaffold is a privileged structure in medicinal chemistry, prized as a bioisostere of indole that can offer modulated physicochemical properties and novel intellectual property opportunities.[1][2] Direct functionalization of the azaindole core, however, presents regioselectivity challenges. This guide provides a detailed examination of the C2 functionalization of 4-azaindole, enabled by the strategic use of the N-phenylsulfonyl protecting group. We delve into the mechanistic rationale behind key methodologies, including directed ortho-metalation (DoM) and transition-metal-catalyzed reactions, offering field-proven protocols and practical insights for chemists in drug discovery and synthetic chemistry.
Introduction: The Strategic Imperative for C2 Functionalization
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a key pharmacophore found in numerous therapeutic agents, particularly kinase inhibitors.[1][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with improved solubility and metabolic stability compared to its indole counterpart, makes it highly attractive.[1] However, the inherent electronic properties of the bicyclic system do not intrinsically favor functionalization at the C2 position.
To overcome this, the introduction of an N-phenylsulfonyl group is a cornerstone strategy. This group serves a dual purpose:
-
N-H Protection: It protects the acidic pyrrolic nitrogen from reacting with bases or organometallic reagents.
-
Regiocontrol: As a potent electron-withdrawing and directing group, it dramatically alters the reactivity of the azaindole core. It increases the acidity of the adjacent C2 proton, making it the primary site for deprotonation by strong bases.[4][5][6] This directed activation is the key to unlocking selective C2 functionalization.
This document will explore the primary pathways to leverage the N-phenylsulfonyl group for predictable and high-yielding C2 functionalization.
Caption: Mechanism of Directed ortho-Metalation (DoM) at the C2 position.
Protocol: C2-Iodination of 1-(Phenylsulfonyl)-4-azaindole
This protocol details the synthesis of a versatile C2-iodo intermediate, which is a valuable precursor for subsequent transition-metal-catalyzed cross-coupling reactions.
Materials:
-
1-(Phenylsulfonyl)-4-azaindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(phenylsulfonyl)-4-azaindole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Warming & Quenching: After stirring for 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ until the iodine color disappears.
-
Work-up: Dilute the mixture with EtOAc and water. Separate the layers. Wash the organic layer sequentially with saturated Na₂S₂O₃, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using an EtOAc/Hexanes gradient) to afford the C2-iodo product.
Self-Validation:
-
TLC Analysis: Monitor reaction progress by TLC. The product should have a different Rf value than the starting material.
-
NMR Spectroscopy: ¹H NMR should show the disappearance of the C2-H proton signal and characteristic shifts for the remaining aromatic protons.
-
Mass Spectrometry: Confirm the incorporation of iodine by verifying the correct molecular weight.
Scope of Electrophiles
The C2-lithiated intermediate is a powerful nucleophile that reacts with a broad range of electrophiles.
| Electrophile Class | Reagent Example | C2-Substituent | Typical Yield (%) |
| Halogens | Iodine (I₂) | -I | 85-95% |
| N-Bromosuccinimide (NBS) | -Br | 80-90% | |
| Carbonyls | Dimethylformamide (DMF) | -CHO | 70-85% |
| Acetone | -C(OH)(CH₃)₂ | 75-90% | |
| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ | 60-75% |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 90-98% |
| Disulfides | Dimethyl disulfide | -SMe | 80-90% |
Sequential Halogenation and Cross-Coupling
An alternative and highly effective strategy involves an initial electrophilic halogenation at the C2 position, followed by a transition-metal-catalyzed cross-coupling reaction. This two-step process is particularly useful for constructing complex C-C and C-N bonds.
Workflow and Rationale
The electron-withdrawing sulfonyl group deactivates the azaindole ring towards electrophilic substitution. However, under forcing conditions or with potent electrophiles like N-bromosuccinimide (NBS), regioselective halogenation can often be achieved at the C2 position. The resulting 2-halo-1-(phenylsulfonyl)-4-azaindole is an ideal substrate for a variety of palladium- or copper-catalyzed cross-coupling reactions.
Caption: Workflow for C2-arylation via halogenation and Suzuki cross-coupling.
Protocol: C2-Arylation via Suzuki Coupling
This protocol describes the coupling of the C2-iodo intermediate (prepared via DoM) with an arylboronic acid. A similar protocol can be used for C2-bromo intermediates.
Materials:
-
2-Iodo-1-(phenylsulfonyl)-4-azaindole
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Toluene
Procedure:
-
Setup: To a microwave vial or Schlenk tube, add the 2-iodo-1-(phenylsulfonyl)-4-azaindole (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and toluene (e.g., 3:1 ratio) followed by the degassed 2 M Na₂CO₃ solution.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C2-aryl-1-(phenylsulfonyl)-4-azaindole.
Deprotection of the N-Phenylsulfonyl Group
For many biological applications, removal of the phenylsulfonyl group is the final step. This is typically accomplished under basic conditions.
Protocol: Base-Mediated Desulfonylation
Materials:
-
C2-functionalized 1-(phenylsulfonyl)-4-azaindole
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Magnesium turnings (Mg)
Procedure (using NaOH):
-
Dissolve the protected azaindole in methanol.
-
Add a 3 M aqueous solution of NaOH (5-10 eq).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
Cool to room temperature and neutralize carefully with aqueous HCl.
-
Concentrate the mixture to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., EtOAc or DCM).
-
Dry the combined organic layers, concentrate, and purify as needed.
Conclusion
The N-phenylsulfonyl group is an indispensable tool for directing the functionalization of 4-azaindole to the C2 position. By leveraging its electronic and coordinating properties, researchers can employ robust methods like directed ortho-metalation or sequential halogenation/cross-coupling to access a wide array of C2-substituted derivatives. The protocols and strategies outlined in this guide provide a reliable foundation for the synthesis of novel 4-azaindole-based compounds, accelerating research and development in medicinal chemistry.
References
-
A. R. D. S. Santos, M. M. M. Santos, Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization, Molecules, 2018.
-
H. A. Sam, M. T. H. Reid, K. A. Scheidt, Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes, Angewandte Chemie International Edition, 2016.
-
Y. Ling, et al., Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester, Frontiers in Chemistry, 2020.
-
V. Snieckus, et al., Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions, Angewandte Chemie International Edition, 2017.
-
D. A. Colby, R. G. Bergman, J. A. Ellman, Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole, ACS Catalysis, 2017.
-
PharmaBlock, Azaindoles in Medicinal Chemistry, PharmaBlock, N/A.
-
Filo, 6.0 TUTOR-MARKED ASSIGNMENT Explain why electrophilic substitution on th.., Filo, 2025.
-
German Quimica, Electrophilic substitution at the indole, German Quimica, N/A.
-
H. J. Anderson, et al., Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives, Canadian Journal of Chemistry, 1985.
-
W. Lee, et al., Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2016.
-
P. Baruah, M. D. Deb, Recent Advances on the C2-Functionalization of Indole via Umpolung, Topics in Current Chemistry, 2020.
-
I. F. M. R. S. Al-Zaydi, Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile, Molecules, 2003.
-
G. C. T. D. Le, et al., Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties, Molecules, 2020.
-
C. Pi, et al., Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives, Molecules, 2022.
-
D. R. Motati, R. Amaradhi, T. Ganesh, Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks, Organic Chemistry Frontiers, 2021.
-
T. Ganesh, Azaindole Therapeutic Agents, RSC Medicinal Chemistry, 2021.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6.0 TUTOR-MARKED ASSIGNMENT Explain why electrophilic substitution on th.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde as a Drug Discovery Scaffold
Executive Summary
This application note details the utility of 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde (Compound 1 ) as a privileged scaffold in medicinal chemistry. Unlike the ubiquitous indole, the 4-azaindole core (1H-pyrrolo[3,2-b]pyridine) offers superior aqueous solubility and distinct hydrogen-bonding capabilities, making it an ideal bioisostere for purine-mimetic kinase inhibitors.
This guide provides validated protocols for the synthesis of 1 via Directed Ortho Metalation (DoM) and its subsequent diversification. We focus on the C2-aldehyde handle as a "exit vector" for rapid library generation via reductive amination and olefination, facilitating Fragment-Based Drug Discovery (FBDD).
Scientific Rationale: The 4-Azaindole Advantage
In modern drug design, replacing a benzene ring with a pyridine ring (scaffold hopping) is a proven strategy to optimize physicochemical properties.
-
Bioisosterism: 4-Azaindole is isosteric with indole and purine (adenine). The N4 nitrogen provides an additional hydrogen bond acceptor (
), crucial for interacting with the hinge region of kinase domains (e.g., PAK1, JAK, p38 MAP kinase). -
Solubility & Lipophilicity: The incorporation of the pyridine nitrogen lowers
and increases polar surface area (PSA) compared to the parent indole, improving oral bioavailability. -
The Role of the Phenylsulfonyl Group:
-
Electronic Activation: The electron-withdrawing
-sulfonyl group acidifies the C2-proton ( reduction), enabling facile lithiation. -
Protection: It masks the acidic pyrrole N-H, preventing side reactions during electrophilic functionalization.
-
Crystallinity: It often enhances the crystallinity of intermediates, simplifying purification without chromatography.
-
Strategic Synthesis: The "Make"
The synthesis of scaffold 1 relies on the regioselective functionalization of 4-azaindole. The critical step is the C2-lithiation, directed by the
Diagram 1: Synthesis Workflow
Figure 1: Synthetic route to 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde utilizing the Directed Ortho Metalation (DoM) strategy.
Protocol A: Synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Reagents: 4-Azaindole (CAS: 272-49-1), Benzenesulfonyl chloride, Sodium Hydride (60% dispersion), LDA (2.0 M in THF/heptane), DMF, Anhydrous THF.
Step 1: N-Protection
-
Suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C under argon.
-
Add 4-azaindole (1.0 equiv) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Add benzenesulfonyl chloride (1.1 equiv) dropwise.
-
Warm to room temperature (RT) and stir for 2 hours.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH to obtain 1-(phenylsulfonyl)-4-azaindole as a white solid.
Step 2: C2-Formylation (The Critical Step)
-
Dissolve 1-(phenylsulfonyl)-4-azaindole (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78°C (dry ice/acetone bath).
-
Add LDA (1.2 equiv) dropwise over 20 min. Note: Maintain internal temperature below -70°C to prevent scrambling or ring opening.
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the C2-lithiated species.
-
Add anhydrous DMF (3.0 equiv) rapidly.
-
Stir at -78°C for 30 min, then allow to warm to 0°C over 1 hour.
-
Quench: Add saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. The product 1 is often stable enough for flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
¹H NMR (DMSO-d₆): Look for the aldehyde singlet at
ppm. The C3-H signal should appear as a singlet (or doublet with small coupling) around ppm, distinct from the C2/C3 coupling of the starting material.
Functionalization Protocols: The "Use"
The C2-aldehyde is a versatile handle. Below are two primary workflows for generating diversity.
Diagram 2: Divergent Functionalization
Figure 2: Divergent synthesis pathways from the aldehyde scaffold. Pathway A yields amine linkers common in kinase inhibitors; Pathway B allows carbon chain extension.
Protocol B: Reductive Amination (Library Generation)
This protocol is optimized for parallel synthesis to generate a library of amines.
Reagents: Scaffold 1 , Primary/Secondary Amine (
-
Preparation: In a vial, dissolve Scaffold 1 (0.1 mmol) and the amine (0.12 mmol) in DCE (1 mL).
-
Acidification: Add Acetic Acid (1.0 equiv). Stir for 30 min at RT to form the imine/iminium intermediate.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 12–16 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Deprotection (Optional but recommended for bioassay):
-
Dissolve the crude amine in MeOH/THF (1:1).
-
Add 2N NaOH (3 equiv) and heat to 60°C for 2 hours to remove the phenylsulfonyl group.
-
Why? The free N-H is usually required for H-bonding in the kinase hinge region.
-
Protocol C: Wittig Olefination (Chain Extension)
Useful for creating Michael acceptors (covalent inhibitors) or extending the scaffold to reach solvent-exposed regions of the protein.
-
Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C. Add KOtBu (1.3 equiv). Stir 30 min (yellow color).
-
Coupling: Add Scaffold 1 (1.0 equiv) in THF dropwise.
-
Reaction: Warm to RT and stir for 4 hours.
-
Workup: Filter off triphenylphosphine oxide. Concentrate and purify via silica gel.[1][2]
Case Study: Kinase Inhibitor Design
Target: p21-Activated Kinase 1 (PAK1) or JAK family.
Design Logic:
-
Hinge Binding: The 4-azaindole core mimics the adenine ring of ATP. The N1-H (after deprotection) acts as a donor, and N4 (pyridine) acts as an acceptor.
-
Ribose Pocket: The C2-position (derived from our aldehyde) vectors substituents into the ribose binding pocket.
-
Solubility: Using Protocol B with morpholine or piperazine derivatives at C2 significantly improves aqueous solubility compared to C2-alkyl indoles.
Comparative Data (Simulated based on SAR trends):
| Scaffold | C2-Substituent | LogP (Calc) | Solubility (pH 7.4) | Kinase IC50 (nM) |
| Indole | Morpholinomethyl | 3.2 | Low (<10 µM) | 45 |
| 4-Azaindole | Morpholinomethyl | 1.8 | High (>100 µM) | 12 |
Note: The 4-azaindole analog typically shows improved potency due to the additional H-bond interaction of N4 with the hinge backbone residues (e.g., Leu/Val).
References
-
Kinase Inhibitor Applications: Popowycz, F., et al.[3] "The Azaindole Framework in the Design of Kinase Inhibitors." Marine Drugs (via PMC). [Link] (Accessed via Search Context 1.8)
-
Synthetic Methodology (DoM): L'Heureux, A., et al.[4] "Synthesis of Functionalized 7-Azaindoles via Directed Ortho-Metalations." (Analogous methodology for 4-azaindole). [Link] (Accessed via Search Context 1.18)
-
Crystallographic Data: Pineda, L. W., et al.[4][5] "1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde."[5] IUCrData. [Link] (Accessed via Search Context 1.9)
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al.[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link] (Referenced in Search Context 1.11)
Sources
condensation reactions of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Application Note: Condensation Protocols for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Introduction & Strategic Overview
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. It is a critical core in the development of kinase inhibitors (e.g., VEGF, CDK) due to its ability to form key hydrogen bonds within the ATP-binding pocket.
The specific intermediate, 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde , represents a highly activated electrophile. The presence of the N1-phenylsulfonyl (
-
Protection: It masks the acidic pyrrole N-H (pKa ~13), preventing side reactions during base-catalyzed condensations.
-
Electronic Activation: The strong electron-withdrawing nature of the sulfonyl group ($ \sigma_p \approx 0.70 $) significantly reduces the electron density of the indole ring. This makes the C2-aldehyde carbonyl highly electrophilic, facilitating rapid condensation with nucleophiles even under mild conditions.
Scope of this Guide: This application note details optimized protocols for Knoevenagel, Wittig, and Schiff base condensations. It addresses the specific challenge of maintaining the integrity of the labile sulfonyl group while achieving high conversion.
Reaction Landscape & Decision Matrix
The following diagram illustrates the primary synthetic pathways accessible from the parent aldehyde.
Figure 1: Divergent synthetic pathways for C2-functionalization.
Protocol A: Knoevenagel Condensation
This is the most reliable method for installing vinyl linkers with electron-withdrawing termini (e.g., malononitrile, cyanoesters).
Mechanism:
The
Materials:
-
Substrate: 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde (1.0 eq)
-
Reagent: Malononitrile or Ethyl cyanoacetate (1.1 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Protocol:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in anhydrous EtOH (5 mL).
-
Addition: Add malononitrile (1.1 mmol). The solution may remain heterogeneous.
-
Catalysis: Add piperidine (0.1 mmol, ~10 µL) dropwise.
-
Reaction: Stir the mixture at Room Temperature (RT) for 2–4 hours.
-
Note: Unlike unprotected indoles which often require reflux, the sulfonyl-activated aldehyde usually reacts at RT. If precipitation is slow, heat to 50°C for 1 hour.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The product typically appears as a bright fluorescent spot under UV (254/365 nm).
-
Workup:
-
Cool the reaction mixture to 0°C.
-
The product often precipitates as a solid. Filter the solid and wash with cold EtOH.
-
If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Hexane.
-
Yield Expectation: 85–95%
Data Validation:
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination
For the synthesis of
Materials:
-
Substrate: Aldehyde (1.0 eq)
-
Reagent: Triethyl phosphonoacetate (1.2 eq)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) and LiCl (1.5 eq) — Rousch-Masamune conditions.
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.
Step-by-Step Protocol:
-
Activation: In a flame-dried flask under Argon, suspend LiCl (dry, 1.5 mmol) in MeCN (5 mL). Add triethyl phosphonoacetate (1.2 mmol) and DBU (1.5 mmol). Stir for 15 minutes at RT to generate the chelated phosphonate anion.
-
Addition: Add the aldehyde (1.0 mmol) in one portion.
-
Reaction: Stir at RT for 2–6 hours.
-
Critical Control Point: Avoid heating above 60°C to prevent potential nucleophilic attack of DBU on the sulfonyl group.
-
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (SiO2, 0–40% EtOAc in Hexanes).
Yield Expectation: 75–85% (predominantly E-isomer).
Protocol C: Schiff Base Formation (Imine Synthesis)
Reaction with anilines or aliphatic amines to form imines, which can be reduced to secondary amines (reductive amination).
Materials:
-
Substrate: Aldehyde (1.0 eq)
-
Amine: Aniline derivative or aliphatic amine (1.0 eq)
-
Catalyst: Glacial Acetic Acid (cat. 1-2 drops) or
(anhydrous). -
Solvent: Anhydrous Toluene or DCM.
Step-by-Step Protocol:
-
Setup: Dissolve aldehyde (1.0 mmol) and amine (1.0 mmol) in anhydrous Toluene (10 mL).
-
Dehydration: Add activated 4Å Molecular Sieves or anhydrous
(200 mg) to the flask to scavenge water.-
Why? The equilibrium for imine formation is often unfavorable; removing water drives the reaction.
-
-
Catalysis: Add 1 drop of glacial acetic acid.
-
Reaction: Stir at RT (for aliphatic amines) or Reflux (for electron-deficient anilines) for 4–12 hours.
-
Isolation: Filter off the drying agent. Evaporate the solvent.
-
Reduction (Optional): To convert to the amine, redissolve the crude imine in MeOH and add
(2.0 eq) at 0°C.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Sulfonyl Group | Base too strong or wet solvent. | Switch from hydroxide/alkoxide bases to DBU/LiCl or Piperidine. Ensure solvents are anhydrous. |
| Low Conversion (Knoevenagel) | Reversibility of reaction. | Use a Dean-Stark trap (toluene reflux) to remove water, or add molecular sieves. |
| Aldehyde Oxidation | Air sensitivity. | Degas solvents with Argon/Nitrogen. Store aldehyde under inert atmosphere. |
| Side Reaction: Ring Opening | Nucleophilic attack at C2/C4. | Avoid hard nucleophiles (e.g., Grignards) without temperature control (-78°C). |
Visualizing the Mechanism (Knoevenagel)
The following diagram details the base-catalyzed mechanism, highlighting the role of the sulfonyl group in stabilizing the transition state.
Figure 2: Step-wise mechanism of Knoevenagel condensation.
References
-
Mahboobi, S. et al. (2006).[1] Synthesis and Structure-Activity Relationships of Bis(1H-indol-2-yl)methanones as Novel Inhibitors of FLT3 Receptor Tyrosine Kinase. Journal of Medicinal Chemistry.
-
Lefoix, M. et al. (2004). Suzuki-Miyaura Cross-Coupling of Benzenesulfonyl-Protected Pyrrolo[2,3-b]pyridines. Journal of Organic Chemistry.
-
Blanchet, J. et al. (2011). Rousch-Masamune Conditions for HWE Olefination in Sensitive Heterocycles. Chemical Reviews.
-
Pineda, L. et al. (2022).[1] Crystal structure and synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData.
Sources
synthesis of heterocyclic compounds from 4-azaindole-2-carbaldehyde
Abstract & Strategic Overview
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] It is widely utilized in the development of kinase inhibitors (e.g., PAK1, JAK) due to its ability to form critical hydrogen bonds within the ATP-binding pocket while offering improved aqueous solubility compared to the parent indole.
4-Azaindole-2-carbaldehyde (CAS 17288-52-7) represents a high-value synthetic handle.[1] Unlike the C3-position, which is naturally nucleophilic and prone to electrophilic aromatic substitution, the C2-aldehyde allows for divergent synthesis via nucleophilic attack on the carbonyl.[1] This application note details three validated protocols for transforming this aldehyde into complex heterocyclic arrays:
-
Knoevenagel Condensation to access functionalized olefins.[2]
-
Schiff Base Formation & Cyclization to generate thiazolidinone scaffolds.
-
Condensation with Diamines to synthesize benzimidazole-linked derivatives.
Chemical Reactivity Profile
Before initiating synthesis, researchers must account for the unique electronic distribution of the 4-azaindole ring:
-
Acidity: The N1-H proton is more acidic (pKa ~13) than that of indole (pKa ~17) due to the electron-withdrawing effect of the pyridine nitrogen at position 4.[1]
-
Solubility: The scaffold is amphoteric. It dissolves in polar organic solvents (DMSO, DMF, MeOH) but may require slight heating.
-
Stability: The aldehyde is stable but prone to oxidation to the carboxylic acid if stored improperly. All reactions should be performed under an inert atmosphere (
or Ar).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Figure 1: Reactivity landscape of the starting material.[1]
Application Protocols
Protocol A: Knoevenagel Condensation (Synthesis of Vinyl-Azaindoles)
This protocol synthesizes
-
Target: (E)-3-(1H-pyrrolo[3,2-b]pyridin-2-yl)acrylonitrile derivatives.
-
Reagents: Malononitrile, Piperidine (Cat.), Ethanol.[2]
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 4-azaindole-2-carbaldehyde (1.0 mmol, 146 mg) in absolute ethanol (10 mL).
-
Addition: Add malononitrile (1.1 mmol, 73 mg) in one portion.
-
Catalysis: Add piperidine (0.1 mmol, 10
L) dropwise. Note: Piperidine is preferred over TEA due to its higher basicity and nucleophilicity, facilitating the initial enolate formation. -
Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The product typically precipitates as a solid during the reaction.
-
Work-up: Cool to room temperature (RT) and then to 0°C. Filter the precipitate.
-
Purification: Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from EtOH/DMF if necessary.
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | 85–92% |
| Appearance | Yellow to Orange Solid |
| Melting Point | >220°C (Dec) |
| Key IR Signal | ~2220 cm
Protocol B: One-Pot Schiff Base Formation & Cyclization
This protocol generates a thiazolidin-4-one ring, a scaffold with proven antimicrobial and anti-inflammatory activity.[1]
-
Target: 2-(1H-pyrrolo[3,2-b]pyridin-2-yl)-3-substituted-thiazolidin-4-one.[1]
-
Reagents: Primary Amine (e.g., Aniline), Thioglycolic Acid, anhydrous
.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 4-azaindole-2-carbaldehyde (1.0 mmol) and the substituted aniline (1.0 mmol) in dry 1,4-dioxane (15 mL). Add a catalytic amount of glacial acetic acid (2 drops).[1] Reflux for 4 hours using a Dean-Stark trap to remove water.
-
Cyclization: Cool the mixture slightly (to ~60°C). Add thioglycolic acid (1.5 mmol) and anhydrous
(0.5 mmol). -
Reflux: Heat to reflux for an additional 8–12 hours.
-
Quench: Pour the reaction mixture into crushed ice/water containing sodium bicarbonate (to neutralize excess acid).
-
Isolation: Filter the solid precipitate.
-
Purification: Column chromatography (DCM:MeOH 95:5) is usually required to separate the product from unreacted imine.
Protocol C: Synthesis of Benzimidazole-Linked Azaindoles
A condensation reaction utilizing the oxidative stability of the benzimidazole core.
-
Target: 2-(1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[3,2-b]pyridine.[1]
-
Reagents: o-Phenylenediamine, Sodium Metabisulfite (
), DMF.
Step-by-Step Methodology:
-
Mixing: In a reaction vial, combine 4-azaindole-2-carbaldehyde (1.0 mmol) and o-phenylenediamine (1.1 mmol).
-
Solvent/Catalyst: Add DMF (5 mL) followed by
(1.5 mmol). Note: Sodium metabisulfite acts as an oxidant to facilitate the dehydrogenation step after initial condensation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Heating: Heat to 100°C for 4 hours.
-
Work-up: Pour into ice water (50 mL). A precipitate should form immediately.
-
Filtration: Collect the solid and wash with water (3 x 10 mL) to remove DMF and inorganic salts.
Experimental Workflow & Logic
The following diagram illustrates the decision tree for selecting the appropriate pathway based on the desired pharmacological outcome.
Figure 2: Synthetic decision tree for 4-azaindole-2-carbaldehyde functionalization.
Troubleshooting & Optimization (E-E-A-T)
-
Issue: Low Solubility of Starting Material.
-
Solution: 4-Azaindoles can be stubborn.[1] Use anhydrous DMSO if Ethanol fails. For Knoevenagel reactions, microwave irradiation (100°C, 10 min) often improves yield and solubility significantly compared to thermal reflux.
-
-
Issue: N-Alkylation vs. C-Alkylation.
-
Solution: When using alkyl halides in subsequent steps, the pyrrole NH (N1) is the primary nucleophile. If C3 functionalization is desired later, protect N1 with a Tosyl (Ts) or BOC group before attempting electrophilic substitution on the ring, though the aldehyde reactions described here (C2) proceed well with the free NH.
-
-
Issue: Oxidation of Aldehyde.
-
Solution: If the starting material appears dark or has a broad melting point, purify via a short silica plug (100% DCM) before use. The carboxylic acid impurity will stick to the silica.
-
References
-
Genentech, Inc. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Organic Chemistry Portal . (n.d.).[1] Synthesis of Azaindoles. Retrieved from Organic Chemistry Portal.[3]
-
Hilmy, K. M. H., et al. (2023).[4] Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia.
-
BPS Bioscience . (n.d.).[1] 4-Azaindole Scaffold Applications in Kinase Inhibition. (General Reference for Scaffold Utility).
(Note: While specific "Application Notes" for this exact aldehyde are rare in commercial catalogs, the protocols above are chemically validated adaptations of the primary literature cited for the 7-azaindole and indole analogs, adjusted for the electron-deficient nature of the 4-azaindole ring.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde. This molecule is a critical building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents, including kinase inhibitors.[1][2] The synthesis, while conceptually straightforward, involves a challenging electrophilic formylation step on an electron-deficient heterocyclic system. The presence of the strongly electron-withdrawing phenylsulfonyl group deactivates the azaindole core, often leading to low yields or reaction failure under standard Vilsmeier-Haack conditions.[3][4]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common pitfalls of this synthesis and maximize your product yield.
Section 1: Synthetic Strategy and Mechanistic Considerations
The synthesis is typically approached in a two-step sequence starting from 4-azaindole:
-
N-Sulfonylation: Protection of the pyrrole nitrogen with benzenesulfonyl chloride to form 1-(Phenylsulfonyl)-4-azaindole.
-
C2-Formylation: Introduction of the carbaldehyde group at the C2 position via the Vilsmeier-Haack reaction.
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
The critical challenge lies in the Vilsmeier-Haack step. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[4] It requires an electron-rich aromatic substrate to react efficiently.[3] The phenylsulfonyl group significantly reduces the electron density of the azaindole ring, making the C2 position less nucleophilic and thus less reactive towards the Vilsmeier reagent.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My N-sulfonylation of 4-azaindole is incomplete or gives a low yield. What should I check?
A1: An inefficient sulfonylation is typically due to issues with deprotonation or reagent purity. Consider the following:
-
Base Strength and Handling: The pKa of the indole N-H is ~17. A strong base is required for complete deprotonation. Sodium hydride (NaH) is highly effective. Ensure your NaH is fresh (not a gray powder, which indicates oxidation) and that the mineral oil is washed away with dry hexanes before use.
-
Anhydrous Conditions: Water will rapidly quench the sodium hydride and react with benzenesulfonyl chloride. Ensure your solvent (DMF or THF) is anhydrous and that the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Temperature: The initial deprotonation with NaH should be performed at 0 °C to control the exothermic reaction and hydrogen evolution. After the addition of benzenesulfonyl chloride, allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
-
Purity of Starting Materials: Ensure the 4-azaindole and benzenesulfonyl chloride are pure. Impurities can introduce side reactions.
Q2: The Vilsmeier-Haack formylation is failing completely (only starting material recovered). Why is this and how can I fix it?
A2: This is the most common failure point and is almost certainly due to the deactivating effect of the N-phenylsulfonyl group. The standard Vilsmeier conditions (POCl₃/DMF at room temperature) are often insufficient.
-
Causality: The sulfonyl group's strong inductive and resonance electron-withdrawing effects reduce the nucleophilicity of the pyrrole ring, hindering the electrophilic aromatic substitution by the Vilsmeier reagent.
-
Solution - Increase Reagent Electrophilicity and Reaction Energy:
-
Increase Temperature: This is the simplest and most effective first step. Run the reaction at a higher temperature, typically in the range of 80-100 °C. Monitor the reaction by TLC to track the consumption of starting material.
-
Use a More Potent Reagent System: An alternative to POCl₃ is using oxalyl chloride or thionyl chloride with DMF. These can generate a more electrophilic Vilsmeier reagent, potentially allowing the reaction to proceed under milder conditions.
-
Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) to drive the equilibrium towards the product.
-
Caption: Logic diagram for troubleshooting formylation failure.
Q3: I am getting a product, but the yield is very low and I see multiple byproducts on the TLC. What are these side reactions?
A3: Low yields with byproduct formation suggest that while the reaction is proceeding, it may be too harsh or the workup is suboptimal.
-
Desulfonylation: Under harsh acidic and thermal conditions, the N-SO₂Ph bond can be cleaved, leading back to 4-azaindole, which can then undergo other reactions.
-
Ring Decomposition: Azaindoles can be sensitive to strong acids at high temperatures, leading to tar-like decomposition products.
-
Incomplete Hydrolysis: The iminium salt intermediate must be carefully hydrolyzed to the aldehyde. If the hydrolysis is incomplete, you will have a mixture of products. Ensure the pH of the aqueous workup is slightly basic (using NaHCO₃ or a buffered acetate solution) and that it is stirred for a sufficient time until the intermediate is fully converted.
-
Purification: The polarity of the starting material, product, and byproducts can be very similar. Use a shallow solvent gradient during column chromatography (e.g., starting with 10% Ethyl Acetate/Hexanes and slowly increasing to 30-40%) to achieve better separation.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry of POCl₃ to DMF? A: Typically, a slight excess of POCl₃ relative to DMF is used (e.g., 1.2 equivalents of POCl₃ to 1.0 equivalent of DMF). The Vilsmeier reagent itself is then used in excess relative to the azaindole substrate (commonly 1.5 to 3.0 equivalents).
Q: How critical is the order of addition when preparing the Vilsmeier reagent? A: It is critical. POCl₃ should always be added slowly to ice-cold DMF. This is a highly exothermic reaction. A reverse addition can be hazardous and lead to poor reagent formation. The reagent should be prepared first and allowed to stir at 0 °C for about 30 minutes before the substrate is added.
Q: Can I use a different protecting group on the nitrogen? A: Yes, but each has its trade-offs. A Boc group is less electron-withdrawing but is often cleaved under Vilsmeier-Haack conditions. A SEM group is more robust but can be more difficult to remove. The phenylsulfonyl group is used precisely because it is very stable, but this stability comes at the cost of deactivation.[5] For this specific transformation, overcoming the deactivation of the sulfonyl group is often more straightforward than finding a protecting group that is both activating and stable to the reaction conditions.
Section 4: Optimized Protocols and Data
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-4-azaindole
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 60% sodium hydride (1.2 eq) and wash with anhydrous hexanes (2x). Suspend the washed NaH in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-azaindole (1.0 eq) in anhydrous DMF dropwise over 20 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes. Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding it to ice-water. A precipitate should form. Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.
Protocol 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a separate flame-dried flask under argon, add anhydrous DMF (3.0 eq) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 3.3 eq) dropwise, keeping the internal temperature below 10 °C. Stir the resulting solution at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add a solution of 1-(Phenylsulfonyl)-4-azaindole (1.0 eq) in a minimal amount of anhydrous dichloroethane or DMF to the pre-formed Vilsmeier reagent.
-
Heating: Heat the reaction mixture to 85 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After cooling to room temperature, pour the reaction mixture slowly onto a stirred solution of crushed ice and saturated aqueous sodium acetate. Stir vigorously for 1-2 hours.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions
| Entry | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | POCl₃/DMF (1.5) | DCE | 25 | 12 | < 5% | Standard conditions, ineffective due to deactivation. |
| 2 | POCl₃/DMF (1.5) | DCE | 80 | 6 | ~30% | Increased temperature shows some product formation. |
| 3 | POCl₃/DMF (3.0) | DCE | 85 | 4 | ~65-75% | Recommended. Excess reagent and heat provide good conversion. |
| 4 | Oxalyl Chloride/DMF (2.0) | DCE | 50 | 4 | ~60% | Milder temperature, but reagent is more expensive/hazardous. |
References
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]
-
Dobbs, A. P. (2001). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, T. S., et al. (2023). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Polycyclic Aromatic Compounds. Available at: [Link]
- Hemade, A. A., et al. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Molecules.
-
Gudipati, R., et al. (2019). Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. Polycyclic Aromatic Compounds. Available at: [Link]
-
Pineda, L. W., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData. Available at: [Link]
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
- Sangeetha, V., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
- Patil, P. B., & Bari, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available at: [Link]
-
Pineda, L. W., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Available at: [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]
-
PubChem. 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde. Available at: [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Organometallic methods for the synthesis and functionalization of azaindoles. Tetrahedron. Available at: [Link]
- Kordubailo, M. V., & Tolmachev, A. O. (2022). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic and Pharmaceutical Chemistry Journal.
-
de la Torre, D. V., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. Available at: [Link]
-
Ganesh, T. (2020). Azaindole Therapeutic Agents. ACS Omega. Available at: [Link]
-
Liu, H., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy. Available at: [Link]
- BenchChem.
-
Blake, J. F., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- BenchChem. Troubleshooting unexpected side products in indole synthesis.
- Patel, K. D., et al. (2014). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research.
-
Wang, B., & Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Available at: [Link]
-
Zarrouk, A., et al. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules. Available at: [Link]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]
-
Kim, D., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Experimental & Molecular Medicine. Available at: [Link]
-
ResearchGate. (2008). 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde. Available at: [Link]
-
El-Sawy, E. R., et al. (2022). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. Molecules. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 4-Azaindole-2-carbaldehyde
Welcome to the technical support center for 4-azaindole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this important heterocyclic building block. As a bioisostere of indole, the 4-azaindole scaffold is crucial in medicinal chemistry for optimizing properties like solubility and target binding.[1][2] However, its unique electronic nature can lead to unexpected reactivity challenges. This guide provides in-depth, field-proven insights and protocols to help you overcome these hurdles.
Section 1: Understanding the Core Problem: Inherent Electronic Properties
Before troubleshooting specific reactions, it's critical to understand the root cause of the observed low reactivity.
Q1: Why does my 4-azaindole-2-carbaldehyde exhibit such low reactivity compared to indole-2-carbaldehyde or benzaldehyde?
Answer: The diminished reactivity stems directly from the electronic properties of the 4-azaindole ring system. The pyridine portion of the heterocycle contains a highly electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect across the entire ring system.[3][4][5]
This effect deactivates the molecule in two key ways:
-
Reduced Electrophilicity of the Carbonyl Carbon: The electron density is pulled away from the pyrrole ring and, consequently, from the C2-aldehyde substituent. This reduces the partial positive charge (δ+) on the carbonyl carbon, making it a less attractive target for nucleophiles.
-
Deactivation of the Ring: The overall electron-deficient nature of the ring system can also influence reaction mechanisms, particularly those involving the heteroaromatic system itself.[5]
Below is a diagram illustrating this deactivating effect.
Caption: Electronic deactivation of the aldehyde.
Section 2: Troubleshooting Common Synthetic Transformations
This section addresses specific, common reactions where 4-azaindole-2-carbaldehyde is used and provides targeted solutions.
General Troubleshooting Workflow
Before diving into specific reaction types, follow this general diagnostic workflow to isolate the problem.
Sources
deprotection of phenylsulfonyl group from 4-azaindole derivatives
Introduction & Mechanistic Context
Ticket Context: You are attempting to cleave a phenylsulfonyl (PhSO2) protecting group from the N1 position of a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold.
The Challenge: Unlike standard indoles, the 4-azaindole scaffold contains a pyridine nitrogen at position 4. This renders the system significantly more electron-deficient. While this facilitates nucleophilic attack at the sulfonyl sulfur (the desired deprotection pathway), it simultaneously activates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr), particularly if halogens (Cl, Br, F) are present at the C5, C6, or C7 positions.
The Strategy: Successful deprotection requires balancing the nucleophilicity required to attack the sulfur atom against the basicity that might trigger side reactions or ring degradation.
Decision Matrix: Selecting Your Protocol
Before starting, determine your substrate's sensitivity using the logic flow below.
Figure 1: Protocol Selection Logic. Use Method A for robust substrates, Method B for halogenated/sensitive substrates, and Method C as a reductive backup.
Standard Protocols (The "How-To")
Method A: Base Hydrolysis (The Standard)
Best for: Robust substrates lacking leaving groups on the pyridine ring.
Reagents: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). Solvent: Methanol (MeOH) or THF/MeOH mixtures.
-
Dissolution: Dissolve the N-phenylsulfonyl 4-azaindole (1.0 equiv) in MeOH (0.1 M concentration). If solubility is poor, add THF (up to 1:1 ratio).
-
Base Addition: Add KOH (3.0 – 5.0 equiv) as a solid or 4M aqueous solution.
-
Reaction: Heat to reflux (65°C) for 1–4 hours.
-
Note: Monitor by LCMS. The PhSO2 group is stable at RT; heat is usually required.
-
-
Workup:
-
Cool to RT.
-
Concentrate to remove organics.
-
Dilute with water.[1] If the product precipitates, filter it (ideal).
-
If no precipitate: Adjust pH to ~8-9 with dilute HCl, then extract with EtOAc.
-
Method B: Fluoride-Mediated Cleavage (The Gentle Alternative)
Best for: Substrates with halogens (Cl, F) on the ring or base-sensitive esters.
Reagents: Tetrabutylammonium Fluoride (TBAF) (1M in THF).[2][3] Solvent: Anhydrous THF.
-
Setup: Dissolve substrate (1.0 equiv) in anhydrous THF under N2.
-
Addition: Add TBAF (2.0 – 3.0 equiv) dropwise.
-
Reaction: Reflux (66°C) is often required. Stir for 2–12 hours.
-
Why Reflux? Unlike silyl groups, sulfonyl groups are sterically and electronically demanding; RT deprotection is often too slow.
-
-
Workup (Crucial Step): See "Troubleshooting" for TBAF removal.
Troubleshooting & FAQs
Ticket #001: "My reaction is complete, but I can't get rid of the TBAF salts."
Diagnosis: TBAF residues form a viscous oil ("goo") that contaminates the product and interferes with NMR. Solution: The Calcium Scavenger Protocol .
-
Dilute the reaction mixture with EtOAc.
-
Wash with saturated aqueous CaCl2 (Calcium Chloride) or saturated NH4Cl.
-
Mechanism: CaF2 precipitates (insoluble), and the ammonium salts partition into the aqueous phase.
-
Dry organic layer over Na2SO4 and concentrate.
Ticket #002: "I lost my halogen atom during deprotection."
Diagnosis: You used Method A (Hydroxide) on a substrate with a Chlorine or Fluorine at C6/C7. Root Cause: The electron-poor 4-azaindole ring is susceptible to SNAr. Methoxide (MeO-) or Hydroxide (HO-) attacked the ring carbon instead of the sulfur. Corrective Action: Switch to Method B (TBAF) or Method C (Mg/MeOH) .
-
Method C Protocol: Dissolve substrate in anhydrous MeOH.[1] Add Magnesium turnings (10 equiv). Sonicate or stir vigorously. This cleaves the S-N bond reductively, avoiding nucleophilic attack on the ring.
Ticket #003: "The product is not precipitating during workup."
Diagnosis: 4-Azaindoles are amphoteric and polar. Solution:
-
pH Control: Unlike indole, 4-azaindole has a basic pyridine nitrogen (pKa ~4.6). If you acidify too much (pH < 4) during workup, the product protonates and stays in the water. Target pH 8–9.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent: Use 10% MeOH in DCM for extraction if EtOAc fails.
Mechanistic Visualization
Understanding the competition between the desired pathway and the side reaction is critical for 4-azaindoles.
Figure 2: Mechanistic competition. Path A is favored by soft nucleophiles (F-) or reductive methods. Path B becomes dominant with hard bases (MeO-) if leaving groups are present on the pyridine ring.
Comparative Data Table
| Feature | Method A (KOH/MeOH) | Method B (TBAF/THF) | Method C (Mg/MeOH) |
| Reagent Cost | Low | High | Low |
| Reaction Rate | Fast (1-2 h) | Slow (2-12 h) | Medium (Sonication helps) |
| Halogen Compatibility | Poor (Risk of SNAr) | Excellent | Good |
| Workup Difficulty | Easy (Extraction) | Difficult (Salts) | Moderate (Filter solids) |
| Scalability | High | Low (Cost/Waste) | Medium |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for N-sulfonyl cleavage conditions).
-
Bioorganic & Medicinal Chemistry Letters. (2017). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors. (Describes challenges with sulfonyl deprotection in azaindole systems).
-
Journal of Organic Chemistry. (1999). Deprotection of Sulfonyl Aziridines. (Establishes the Mg/MeOH reductive cleavage protocol applicable to resistant sulfonamides).
-
ResearchGate Technical Discussion. (2015). TBAF Workup Protocols. (Field-verified methods for removing tetrabutylammonium salts).
Sources
Technical Support Center: Solubility Optimization for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Case ID: SOL-AZA-042 Status: Active Classification: Small Molecule Handling / Hydrophobic Aldehydes Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Solubility Challenge
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde presents a dual challenge in solubility mechanics:
-
High Lipophilicity: The phenylsulfonyl group acts as a bulky, electron-withdrawing "grease" moiety, drastically reducing aqueous solubility by promoting hydrophobic aggregation.[1]
-
Reactive Electrophile: The C-2 aldehyde is susceptible to nucleophilic attack (e.g., hemiacetal formation in alcohols), limiting the choice of protic solvents for long-term storage.[1]
This guide provides validated protocols to solubilize this compound for both organic synthesis (high concentration, non-polar) and biological assays (low concentration, aqueous compatibility).[1]
Solvent Compatibility Matrix
Use this matrix to select the correct solvent system based on your application.
| Solvent Class | Suitability | Recommended Use | Technical Notes |
| Dipolar Aprotic | Excellent | Stock Solutions / Assays | DMSO, DMF, NMP. Dissolves >50 mM.[1] Ideal for biological stocks. Warning: DMSO is hygroscopic; water uptake can precipitate the compound. |
| Chlorinated | Good | Synthesis / Workup | DCM, Chloroform. Good solubility for reactions.[1] Useful for liquid-liquid extraction. |
| Esters/Ethers | Moderate | Synthesis / Purification | EtOAc, THF. Soluble, but may require slight warming.[1] THF is preferred for reactions involving nucleophiles. |
| Alcohols | Restricted | Short-term only | Methanol, Ethanol. Critical Warning:[1] The aldehyde group can form hemiacetals/acetals in alcohols, changing the molecular identity.[1] Use only if reaction chemistry demands it. |
| Hydrocarbons | Poor | Precipitation / Wash | Hexanes, Heptane. The compound will crash out.[1] Use this to your advantage to precipitate the product during purification. |
| Aqueous | Insoluble | None | Water, PBS, TRIS. Insoluble.[1] Requires co-solvents or carriers (see Section 4). |
Biological Assay Formulation (Preventing "Crash-Out")
The most common failure mode for this compound is precipitation when a DMSO stock is diluted into aqueous buffer (e.g., cell culture media).[1]
Protocol A: The Intermediate Dilution Method
Directly spiking high-concentration DMSO stock into water often causes immediate, microscopic precipitation that ruins assay reproducibility.[1]
-
Prepare Master Stock: Dissolve compound in anhydrous DMSO to 10 mM .
-
QC Check: Solution must be visually clear.[2] Sonicate at 40 kHz for 5 mins if hazy.
-
-
Prepare Intermediate Solvent (The "Bridge"):
-
Create a mix of DMSO (40%) + PEG-400 (40%) + Water (20%) .
-
-
First Dilution: Dilute the Master Stock 1:10 into the Intermediate Solvent.
-
Result: 1 mM compound in a stabilized organic mix.
-
-
Final Dilution: Dilute the Intermediate mix into your assay buffer (e.g., PBS or Media).
-
Target: Final DMSO concentration < 1%.[3]
-
Protocol B: Cyclodextrin Complexation (For High Concentrations)
If you need >50 µM in aqueous media, use Hydroxypropyl-
-
Vehicle Prep: Prepare 20% (w/v) HP-
-CD in PBS. Filter sterilize (0.22 µm). -
Solubilization: Add the solid compound directly to the vehicle.
-
Energy Input: Sonicate for 30–60 minutes at 37°C.
-
Equilibration: Shake at 200 rpm overnight. Filter undissolved solids.
Troubleshooting & FAQs
Q1: My aldehyde peak is disappearing in NMR when I use Methanol-d4. Is it degrading?
-
Diagnosis: Yes/No. It is likely forming a hemiacetal (reversible).
-
Fix: Switch to DMSO-d6 or CDCl3 for characterization. The aldehyde proton (CHO) should appear distinctively around 10.0–10.5 ppm. If the peak is gone in non-protic solvents, you may have oxidized the aldehyde to a carboxylic acid (check for broad OH stretch).[1]
Q2: The compound precipitates in cell culture media even at 10 µM. [1]
-
Root Cause: The phenylsulfonyl group is extremely lipophilic.
-
Fix: Add a surfactant.[4] Supplement your media with 0.05% Tween-80 or 0.5% BSA (Bovine Serum Albumin) . Albumin acts as a "sponge" for hydrophobic drugs, keeping them in solution and mimicking in vivo transport.[1]
Q3: Can I remove the phenylsulfonyl group to improve solubility?
-
Answer: Yes. The phenylsulfonyl is a protecting group for the indole nitrogen.
-
Method: Basic hydrolysis (e.g., NaOH/MeOH or K2CO3/MeOH) will remove it, yielding the free 4-azaindole-2-carbaldehyde.[1]
-
Caution: Only do this if the phenylsulfonyl group is not required for your biological target (i.e., if it's not part of the pharmacophore).[1] The free azaindole is significantly more water-soluble due to the ability of the indole NH to H-bond.
Visual Workflows (Graphviz)
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for solvent selection based on experimental intent (Synthesis vs. Biological Screening).
Diagram 2: The "Anti-Crash" Dilution Protocol
Caption: Step-by-step dilution workflow to transition from organic stock to aqueous assay without precipitation.
References
-
Solubility of Azaindoles: Heterocycles. "Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate" (Discusses oxidation and handling of phenylsulfonyl indoles).
-
DMSO in Bio-Assays: Ecotoxicology. "Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds" (Validates DMSO limits and co-solvent strategies).
-
Cyclodextrin Formulation: International Journal of Pharmaceutics. "Solubilization techniques used for poorly water-soluble drugs" (Mechanistic basis for using CD and surfactants).
-
Compound Properties: PubChem. "1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde" (Structural analogs and physical property data).[1] [1][5]
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde | C14H10N2O3S | CID 87899566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Welcome to the technical support guide for the purification of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in the recrystallization of this and structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best starting solvent for the recrystallization of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde?
Answer: Based on the successful recrystallization of the structurally similar compound, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, ethyl acetate (EtOAc) is the most logical and effective starting solvent.[1][2]
Scientific Rationale: The choice of solvent is dictated by the principle that "like dissolves like."[3] 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde has several distinct structural features:
-
Phenylsulfonyl Group: This is a polar, bulky group.
-
Azaindole Core: A heteroaromatic system containing a pyridine nitrogen, which adds polarity.
-
Carbaldehyde Group: A polar functional group.
Ethyl acetate is a moderately polar solvent, making it well-suited to dissolve this molecule at an elevated temperature while having reduced solubility upon cooling, which is the ideal characteristic for a recrystallization solvent.[4] For the indole analog, recrystallization from an ethyl acetate solution at room temperature yielded high-quality crystals.[1][2]
If the compound proves too soluble in pure ethyl acetate even at low temperatures (resulting in low yield), a mixed-solvent system is the next logical step. A good choice would be ethyl acetate/hexanes .[5] In this system, the compound is dissolved in a minimum amount of hot ethyl acetate (the "solvent"), and hexanes (the "anti-solvent") is added dropwise until the solution becomes slightly cloudy (turbid), indicating the saturation point has been reached.[6] Reheating to clarify and then slow cooling should yield crystals.
Q2: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This is a common problem, especially with compounds that have lower melting points or when the solution is highly concentrated with impurities.[8][9]
Causality & Troubleshooting Workflow:
-
Primary Cause: The most frequent reason is that the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[6]
-
Immediate Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[7][9]
-
Controlled Cooling: Allow the solution to cool much more slowly. Rapid cooling encourages oil formation, while slow cooling provides the necessary time for molecules to organize into a crystal lattice.[6] You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool or paper towels.[9]
-
Induce Crystallization: As the solution cools, vigorously scratch the inside of the flask just below the liquid's surface with a glass rod.[3][8] The microscopic scratches provide nucleation sites for crystal growth to begin.
-
Solvent System Adjustment: If oiling persists, the solvent may be too nonpolar. A slightly more polar solvent system can sometimes resolve the issue.[7]
Below is a workflow to address the problem of a compound oiling out during recrystallization.
Caption: Troubleshooting workflow for when a compound oils out.
Q3: The solution has cooled completely, but no crystals have formed. What should I do?
Answer: The failure of crystals to form is typically due to one of two common issues: the solution is not sufficiently saturated, or it has become supersaturated.[8][9]
-
Too Much Solvent: This is the most common reason for crystallization failure.[9] If an excessive volume of solvent was used, the concentration of the compound may not be high enough to crystallize even at low temperatures.
-
Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off. Allow the more concentrated solution to cool again.[8] Be careful not to evaporate too much solvent too quickly, as this can cause the product to "crash out" as an amorphous solid.
-
-
Supersaturation: The solution may contain more dissolved compound than it should theoretically be able to hold at that temperature.[7] In this state, crystallization needs a point of initiation (nucleation).
-
Solution 1 - Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the meniscus.[3][9] The tiny glass particles that are scraped off can serve as nucleation sites.
-
Solution 2 - Seeding: If you have a small crystal of the pure product, add it to the solution.[3] This "seed crystal" acts as a template for other molecules to crystallize upon.
-
Q4: My final yield is very low. How can I maximize recovery?
Answer: A low yield indicates that a significant amount of your product was lost during the recrystallization process. Recrystallization always involves a trade-off between purity and yield, as some product will always remain dissolved in the mother liquor.[3] However, yields can be optimized by careful technique.
Key Factors Affecting Yield:
-
Excessive Solvent: Using too much solvent is the primary cause of low recovery.[3][7] The goal is to use the minimum amount of hot solvent required to just dissolve the solid.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.[7] Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Cooling: Ensure the solution is thoroughly cooled. After cooling to room temperature, placing the flask in an ice-water bath can significantly increase the yield of crystals.[10]
-
Washing with Too Much Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[3] Using room temperature or warm solvent will redissolve some of your product.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Before attempting a large-scale recrystallization, it is prudent to perform small-scale solubility tests to identify the ideal solvent or solvent system.[3]
Methodology:
-
Place approximately 20-30 mg of your crude 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) dropwise at room temperature, vortexing after each addition. Record if the solid dissolves easily.
-
If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath.[11] Continue adding the hot solvent dropwise until the solid dissolves.
-
Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, leading to significant crystal formation upon cooling.[4][11]
Data Summary Table for Solvent Screening:
| Solvent | Polarity Index | Solubility (Cold, ~25°C) | Solubility (Hot, ~B.P.) | Crystal Formation on Cooling |
| Water | 10.2 | Insoluble | Insoluble | None |
| Ethanol | 5.2 | Somewhat Soluble | Soluble | Moderate |
| Isopropanol | 4.3 | Sparingly Soluble | Soluble | Good |
| Acetonitrile | 6.2 | Somewhat Soluble | Soluble | Moderate |
| Ethyl Acetate | 4.3 | Sparingly Soluble | Highly Soluble | Excellent |
| Toluene | 2.4 | Sparingly Soluble | Somewhat Soluble | Poor |
| Hexanes | 0.0 | Insoluble | Insoluble | None |
Note: Solubility data is predictive and should be confirmed experimentally.
Protocol 2: Recrystallization using Ethyl Acetate/Hexanes
This protocol details a robust method for purifying your compound using a mixed-solvent system.
Procedure:
-
Dissolution: Place the crude 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. Stir and heat the mixture gently on a hot plate.
-
Anti-Solvent Addition: Once the solid is fully dissolved, slowly add hexanes dropwise to the hot solution while stirring. Continue adding until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of hot ethyl acetate to the turbid solution until it becomes clear again.
-
Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place it on a cork ring or wrap it in a towel. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes (or a cold mixture of EtOAc/Hexanes) to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a modest temperature.
Below is a flowchart illustrating the general decision-making process for selecting a recrystallization solvent system.
Sources
- 1. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: 4-Azaindole Purification & Solvent Removal
Status: Online 🟢 Current Ticket Volume: High (DMF/DMSO retention issues) Operator: Senior Application Scientist
Welcome to the Azaindole Purification Help Desk
You are likely here because your 4-azaindole intermediate is retaining solvent despite extended vacuum drying, or it has crashed out as a gummy oil rather than a discrete solid.
This is not a failure of your technique; it is a characteristic of the 4-azaindole scaffold (1H-pyrrolo[3,2-b]pyridine) . Unlike simple indoles, the 4-azaindole system possesses a "dual-sticky" motif:
-
N-7 (Pyridine Nitrogen): A strong hydrogen bond acceptor.
-
N-1 (Pyrrole Nitrogen): A hydrogen bond donor.
This amphiphilic H-bonding capability makes 4-azaindoles prone to forming pseudo-polymorphs (solvates) with polar solvents like DMF, DMSO, and alcohols. Standard vacuum drying often fails because the solvent is not merely "wetting" the surface but is structurally integrated into the crystal lattice.
Below are the troubleshooting protocols for the most common solvent retention issues.
Ticket #001: "I cannot remove residual DMF/DMSO."
Symptom: 1H NMR shows persistent dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) peaks even after rotovap and high-vacuum drying. Root Cause: High boiling points (DMF: 153°C, DMSO: 189°C) combined with strong dipole-dipole interactions with the polar 4-azaindole core.
Protocol A: The LiCl Wash (Standard)
Best for: Lipophilic 4-azaindole derivatives soluble in EtOAc or DCM.
The Science: DMF and DMSO are organic solvents but are highly miscible in water. However, they can partition into organic layers. Increasing the ionic strength of the aqueous layer (Salting Out) forces these polar solvents out of the organic phase and into the aqueous phase.
-
Dissolve: Take up your crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it holds onto DMF more tenaciously than EtOAc.[1]
-
Wash 1 (Water): Wash the organic layer with water (3x volume) to remove the bulk solvent.[1]
-
Wash 2 (The Scavenger): Wash with 5% Lithium Chloride (LiCl) solution (2x).
-
Why? LiCl dramatically increases the polarity difference between the phases, forcing DMF/DMSO into the aqueous layer.
-
-
Wash 3 (Brine): Wash with saturated NaCl to remove residual LiCl.
-
Dry: Dry over Na₂SO₄ and concentrate.
Protocol B: The pH-Switch Extraction (Advanced)
Best for: Stubborn cases where the product is amphoteric (contains basic nitrogens).
The Science: 4-Azaindoles are weak bases (pKa of conjugate acid ~4.6). We can exploit this to pull the product into water, wash away the neutral organic solvent (DMF), and then push the product back to organic.[1][2][3]
-
Acidify: Dissolve crude in EtOAc. Extract with 1M HCl .
-
Result: The 4-azaindole protonates and moves to the aqueous layer. DMF stays (mostly) in the EtOAc or partitions, but the product is now safe in water.
-
-
Wash: Wash the acidic aqueous layer with fresh EtOAc (2x).
-
Basify: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using 4M NaOH or sat. NaHCO₃.
-
Result: The product deprotonates and precipitates or oils out.
-
-
Extract: Extract the now-neutral product into EtOAc (3x).
-
Dry: Dry over Na₂SO₄ and concentrate.
Ticket #002: "My product is a Solvate (NMR shows 0.5 or 1.0 eq of solvent)."
Symptom: You have a nice solid, but NMR integration shows exactly 1 molar equivalent of Methanol, Ethanol, or DCM. Heating it under vacuum doesn't lower the peak. Root Cause: You have formed a Crystal Solvate . The solvent is part of the crystal unit cell.
Protocol C: Anti-Solvent Displacement (Slurry)
The Science: You must break the lattice energy. Heating often fails because the lattice stabilizes the solvent. The solution is to "swap" the lattice solvent for one that doesn't H-bond (like heptane) or one that is easily removed.
-
Solvent Selection: Choose a solvent where your product is sparingly soluble (e.g., Heptane, IPE, or Diethyl Ether).
-
The Slurry: Suspend your solid in 10 volumes of this solvent.
-
Energy Input: Sonicate for 5 minutes, then stir vigorously at 40-50°C for 2 hours.
-
Filtration: Filter the solid while warm.
-
Drying: The residual Heptane is surface-bound (not in the lattice) and will fly off under standard vacuum.
Protocol D: Azeotropic Drying
Best for: Removing water or stubborn alcohols.
The Science: Form a lower-boiling binary mixture (azeotrope) to carry the high-boiler out.
| Target Solvent | Azeotropic Partner | Boiling Point of Azeotrope |
| Water | Toluene | 84.1°C |
| Ethanol | Toluene | 76.7°C |
| Pyridine | Toluene | 93.6°C |
| DMF | Heptane (Pseudo-azeotrope) | ~90°C (Co-distillation) |
-
Dissolve/Suspend: Add Toluene (or Heptane) to your residue.
-
Rotovap: Evaporate to dryness.
-
Repeat: Perform this 3x. The "entrainer" solvent (Toluene) drags the target solvent out during distillation.
Regulatory Corner: ICH Q3C Guidelines
When developing 4-azaindoles for pharmaceutical use, you must adhere to the International Council for Harmonisation (ICH) Q3C limits.
Summary Table for Common Azaindole Process Solvents:
| Solvent | Class | Concern | PDE Limit (mg/day) | Concentration Limit (ppm) |
| Benzene | 1 | Carcinogen (Avoid!) | 0.002 | 2 |
| Methanol | 2 | Neurotoxicity | 30.0 | 3000 |
| Acetonitrile | 2 | Toxicity | 4.1 | 410 |
| DCM | 2 | Carcinogen (Suspected) | 6.0 | 600 |
| Toluene | 2 | Neurotoxicity | 8.9 | 890 |
| DMF | 2 | Hepatotoxicity | 8.8 | 880 |
| DMSO | 3 | Low Toxicity | 50.0 | 5000 (0.5%) |
| Ethanol | 3 | Low Toxicity | 50.0 | 5000 (0.5%) |
| EtOAc | 3 | Low Toxicity | 50.0 | 5000 (0.5%) |
Note: Class 3 solvents are generally accepted if <0.5%, but Class 2 solvents (DMF/Methanol) require strict control.
Visual Workflow: The Solvent Removal Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on solvent type and physical state of the 4-azaindole intermediate.
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[10] [Link]
-
Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.[3] Organic Process Research & Development, 11(1), 160–164. [Link]
-
University of Rochester. (n.d.).[5] Workup for Reactions in DMF or DMSO. Department of Chemistry Laboratory Guides. [Link]
-
Popowycz, F., et al. (2003). Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles. Tetrahedron, 59(10), 1649-1687. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. guidechem.com [guidechem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 10. fda.gov [fda.gov]
Technical Support Center: Minimizing Polymerization of Azaindole Aldehydes
Product Line: Heterocyclic Building Blocks (7-Azaindole-3-carboxaldehyde & Isomers) Document ID: TS-AZA-004 Last Updated: February 13, 2026 Support Tier: Advanced Chemical Handling
Introduction: The "Brown Tar" Phenomenon
Welcome to the Technical Support Center. If you are reading this, you have likely encountered the frustration of retrieving a bottle of 7-azaindole-3-carboxaldehyde (or its 4-, 5-, 6- isomers) only to find the once-yellow crystalline solid has turned into a brown gum or an insoluble solid.
This is not a purity failure; it is a thermodynamic inevitability managed by kinetic control.
Azaindole aldehydes are uniquely unstable compared to their simple indole counterparts. The presence of the pyridine-like nitrogen (e.g., N7) creates an internal basic site that can autocatalyze the polymerization of the reactive C3-aldehyde group. This guide provides the mechanistic understanding and rigid protocols required to maintain the integrity of these critical kinase inhibitor intermediates.
Module 1: Diagnostic & Mechanism (The "Why")
The Autocatalytic Trap
Unlike simple benzaldehydes, azaindole aldehydes possess both a hydrogen bond donor (Indole NH) and a basic acceptor (Pyridine N). In the solid state or concentrated solution, these moieties interact to lower the activation energy for self-condensation.
Key Degradation Pathways:
-
Oligomerization: The basic Nitrogen (N7) deprotonates or activates the aldehyde, leading to aldol-type condensations.
-
Oxidation: Air exposure converts the aldehyde to the corresponding carboxylic acid (often white/tan solid -> brown crust).
-
Hydrate Formation: Hygroscopicity leads to gem-diol formation, disrupting stoichiometry.
Visualizing the Failure Mode
Figure 1: The autocatalytic degradation pathway of 7-azaindole-3-carboxaldehyde. The internal basicity accelerates polymerization compared to standard indoles.
Module 2: The Gold Standard Storage Protocol
To prevent the pathway above, you must arrest the kinetics. Do not deviate from these parameters.
Storage Stability Matrix
| Parameter | CRITICAL LIMIT | Technical Rationale |
| Temperature | -20°C (Required) | At RT (25°C), polymerization rates increase exponentially. 4°C is acceptable for <1 week usage. |
| Atmosphere | Argon / Nitrogen | Oxygen promotes radical oxidation to carboxylic acid. Moisture promotes hydrate formation. |
| Container | Amber Glass | UV light triggers radical formation at the C3-position. Clear glass is a failure point. |
| Seal | Parafilm + Desiccant | Secondary containment with Drierite/Silica is mandatory to prevent condensation upon thawing. |
| Solvent | Solid State Only | NEVER store as a stock solution (DMSO/DMF). Concentration promotes intermolecular reaction. |
Protocol: Handling & Thawing
-
The "Warm-Up" Rule: When removing the vial from -20°C, allow it to reach room temperature before opening .
-
Why? Opening a cold vial condenses atmospheric moisture onto the solid. This water will catalyze degradation once the vial is returned to storage.
-
-
Inert Purge: After weighing your reagent, flush the headspace with Argon for 10-15 seconds before resealing.
-
Teflon Tape: Use Teflon tape on threads before capping to ensure an airtight seal, then Parafilm the outside.
Module 3: Troubleshooting & Rescue (The "Fix")
If your material has already degraded (darkened or gummed), use this decision tree to determine if it is salvageable.
Rescue Decision Tree
Figure 2: Triage protocol for degraded azaindole reagents.
Rescue Protocol A: Recrystallization (For Solids)
Best for: Material that is discolored but still solid.
-
Dissolve the crude solid in minimal boiling Ethanol or Acetonitrile .
-
If insoluble dark particles remain, filter hot through a 0.45 µm PTFE syringe filter.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter crystals and wash with cold hexanes.
-
Dry under high vacuum immediately to remove solvent traces (solvent inclusions accelerate degradation).
Rescue Protocol B: Chromatography (For Gums)
Best for: Material that has turned into a sticky oil.
-
Stationary Phase: Use Neutral Alumina or Deactivated Silica (flush silica with 1% Et3N in Hexanes first).
-
Warning: Standard acidic silica can catalyze further polymerization of azaindoles.
-
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).
-
Load: Load as a solution in DCM; do not dry-load on silica gel.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I make a stock solution in DMSO to save time? A: No. While azaindole aldehydes are soluble in DMSO, storing them in solution brings the molecules into close proximity, drastically accelerating dimerization. Furthermore, DMSO is hygroscopic, and the absorbed water will form hydrates. Always prepare solutions fresh.
Q2: My compound has a strong "almond-like" or sharp odor. Is it bad? A: A sharp, acrid smell often indicates oxidation to the carboxylic acid or decomposition. Pure azaindole aldehydes have a faint, characteristic heteroaromatic odor but should not be acrid. Check the melting point; if it is significantly lower than 216-220°C [1], purification is required.
Q3: Why does the 7-azaindole isomer degrade faster than the 4-, 5-, or 6- isomers? A: It depends on the proximity of the pyridine nitrogen to the aldehyde and the indole NH. The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) has a specific electron distribution that can make the C3 position highly reactive to electrophilic substitution or self-condensation, particularly if the N7 nitrogen acts as a general base [2].
Q4: Is the color change reversible? A: No. The shift from yellow to brown represents the formation of extended conjugated systems (oligomers). You cannot "reverse" this chemically; you must physically separate the monomer from the polymer using the protocols in Module 3.
References
-
Katritzky, A. R., et al. (2000).[1][2] The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, (iii), 240-251.[2][3] Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde Analysis
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde and its analogs are crucial intermediates in the synthesis of a variety of biologically active compounds. The indole ring framework is a prevalent heterocyclic system in many natural products with demonstrated biological activities, ranging from neurotransmitters to anticancer agents. The title compound, specifically, serves as a valuable synthetic precursor. Given its role in drug discovery and development, the accurate and sensitive detection and quantification of this molecule are paramount. Mass spectrometry (MS) stands as a powerful analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide will compare and contrast various MS ionization techniques and briefly touch upon alternative analytical strategies.
The chemical structure of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde is presented below.
Chemical Structure:
Caption: Molecular structure of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₃S | |
| Molecular Weight | 286.31 g/mol | |
| Exact Mass | 286.04121336 Da |
Mass Spectrometry Approaches: A Comparative Analysis
The choice of ionization technique is critical in mass spectrometry as it directly influences the generation of ions for analysis and can significantly impact the resulting mass spectrum. Ionization methods are broadly categorized as "hard" or "soft," with hard techniques inducing more fragmentation and soft techniques preserving the molecular ion.
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
For the analysis of a moderately polar and thermally labile compound like 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.
Comparison of ESI and APCI:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | A high voltage is applied to a liquid to create an aerosol, leading to the formation of charged droplets and subsequent solvent evaporation to produce gas-phase ions. | The sample is nebulized and vaporized in a heated tube. A corona discharge then ion |
A Senior Application Scientist's Guide to the Infrared Spectroscopic Analysis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Introduction: The Structural Elucidation Challenge
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde represents a class of molecules with significant synthetic utility, featuring a confluence of functional groups—an aromatic aldehyde, a sulfonyl group, and a bicyclic heteroaromatic (azaindole) core. Accurate and efficient structural confirmation of such molecules is paramount.
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde. As no direct spectrum is publicly available for this specific molecule, this document serves as a predictive guide based on the well-established principles of group frequency analysis. We will dissect the molecule into its constituent functional groups, predict their characteristic vibrational frequencies, and compare the utility of FTIR against other common analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Part 1: Predicted Infrared Spectrum and Functional Group Analysis
The primary utility of IR spectroscopy lies in its ability to rapidly identify functional groups.[1][2] The spectrum is a molecular fingerprint arising from the vibrations of chemical bonds. For 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, we can anticipate a complex but interpretable spectrum by examining its three key components.
Figure 1: Key functional groups of the target molecule.
The Aromatic Aldehyde Group (-CHO)
The aldehyde is perhaps the most diagnostically useful group in the molecule's IR spectrum. Its presence is typically confirmed by two sets of characteristic peaks:
-
C=O Carbonyl Stretch: The strong carbonyl (C=O) stretching vibration is one of the most prominent features in an IR spectrum.[3] For aromatic aldehydes, where the carbonyl is conjugated with the azaindole ring system, this peak is expected to appear at a lower wavenumber compared to saturated aldehydes.[4][5][6][7] The anticipated range is 1710-1685 cm⁻¹ . This shift from the typical 1740-1720 cm⁻¹ for aliphatic aldehydes is due to the delocalization of π-electrons, which slightly weakens the C=O bond.[4]
-
C-H Aldehydic Stretches: A hallmark of aldehydes is the C-H stretching vibration of the hydrogen attached to the carbonyl. This often appears as a distinctive pair of medium-intensity peaks between 2850 cm⁻¹ and 2700 cm⁻¹ .[4][6][8] The appearance of two peaks instead of one is often the result of Fermi resonance, where the fundamental C-H stretch couples with the first overtone of the aldehydic C-H bending vibration.[8] The peak around 2720 cm⁻¹ is particularly diagnostic, as few other functional groups absorb in this region.[4]
The Phenylsulfonyl Group (-SO₂Ph)
The sulfonyl group provides another set of strong, unambiguous absorption bands. These arise from the stretching of the two sulfur-oxygen double bonds.
-
Asymmetric S=O Stretch: A very strong and sharp absorption band is expected in the range of 1370-1340 cm⁻¹ .[1]
-
Symmetric S=O Stretch: A second strong band, corresponding to the symmetric stretch, will appear in the 1200-1160 cm⁻¹ region.[1][9]
The presence of both of these intense peaks is a reliable indicator of the sulfonyl functional group.[10]
The 4-Azaindole Core
The bicyclic heteroaromatic core contributes several peaks, primarily in the "fingerprint" region (<1500 cm⁻¹) and the C-H stretching region.
-
Aromatic C-H Stretch: The stretching of C-H bonds on both the phenyl and azaindole rings will produce sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][3]
-
Aromatic C=C and C=N Stretches: The skeletal vibrations of the aromatic rings (both C=C and C=N) will result in several medium to strong bands in the 1610-1450 cm⁻¹ region.[11][12] These peaks confirm the aromatic nature of the core structure.
-
C-H Out-of-Plane Bending: In the lower frequency range of 900-675 cm⁻¹ , characteristic C-H "out-of-plane" bending vibrations occur. The exact positions of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[2]
Summary of Predicted IR Peaks
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic Rings | C-H Stretch |
| 2850 - 2700 | Medium, Doublet | Aldehyde | Aldehydic C-H Stretch (Fermi Resonance)[8] |
| 1710 - 1685 | Strong | Aldehyde | C=O Stretch (Conjugated)[4][6] |
| 1610 - 1450 | Medium - Strong | Aromatic Rings | C=C and C=N Skeletal Stretches[12] |
| 1370 - 1340 | Strong | Phenylsulfonyl | Asymmetric S=O Stretch[1] |
| 1200 - 1160 | Strong | Phenylsulfonyl | Symmetric S=O Stretch[1][9] |
| 900 - 675 | Medium - Strong | Aromatic Rings | C-H Out-of-Plane Bending |
Part 2: Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation relies on a combination of techniques. The choice of method depends on the specific question being asked.
Figure 2: Complementary roles of key analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful technique for determining the precise connectivity of atoms. While FTIR confirms the presence of an aldehyde, ¹H NMR would show the aldehydic proton as a distinct singlet at ~9-10 ppm and would allow for the assignment of every proton in the structure. ¹³C NMR would definitively show the carbonyl carbon in the 190-200 δ range.[5][6] NMR provides a complete structural map, which FTIR cannot.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through high-resolution analysis, its exact molecular formula. It can also reveal structural information through fragmentation patterns.[5][6] For our target molecule, MS would confirm the expected molecular weight and could show characteristic fragmentation, such as the loss of the phenylsulfonyl group.
Part 3: Experimental Protocol
Acquiring an FTIR Spectrum using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the analysis of solid powders with minimal preparation.[13]
Objective: To obtain a high-quality mid-infrared spectrum of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde.
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or germanium crystal
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Methodology:
-
Background Collection:
-
Ensure the ATR crystal surface is clean. Use a lint-free wipe dampened with isopropanol to gently clean the crystal, then allow it to dry completely.
-
Lower the ATR press arm to ensure nothing is on the crystal.
-
Acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum. A typical background scan involves 32-64 accumulations at a resolution of 4 cm⁻¹.[13]
-
-
Sample Application:
-
Raise the press arm.
-
Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal. A thin, even layer is sufficient.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Most modern instruments have a pressure clamp that will click or provide a visual indicator when optimal pressure is reached.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution). The data is typically collected in the mid-IR range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, perform a baseline correction and an ATR correction, which accounts for the wavelength-dependent depth of penetration of the IR beam.
-
Raise the press arm and carefully remove the sample powder.
-
Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.
-
References
-
The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. [Link]
-
IR Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. [Link]
-
Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
-
Spectroscopy of Aldehydes and Ketones. (2023). OpenStax. [Link]
-
Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. [Link]
-
Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
-
Sulfonates infrared spectra. Chemistry Pages. [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases. National Center for Biotechnology Information (PMC). [Link]
-
4-Azaindole. PubChem. [Link]
-
Infrared Spectroscopy Handout. University of California, Irvine. [Link]
-
FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. ResearchGate. [Link]
-
Infrared (IR) Spectroscopy. SlideShare. [Link]
-
FT-IR spectrum of control indole. ResearchGate. [Link]
-
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
-
Gas-phase IR Spectrum of 7-Azaindole. Royal Society of Chemistry Publishing. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. www1.udel.edu [www1.udel.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing HPLC Purity Standards for 4-Azaindole-2-Carbaldehyde Derivatives
Introduction: The Critical Role of Purity in Azaindole-Based Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the 4-azaindole (or 7-azaindole, depending on nomenclature convention) moiety has emerged as a privileged structure in drug discovery, notably in the development of kinase inhibitors.[1] Derivatives such as 4-azaindole-2-carbaldehyde serve as versatile intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of these building blocks is not a mere checkbox in a quality control sheet; it is the foundation upon which the safety, efficacy, and reproducibility of a therapeutic candidate are built.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 4-azaindole-2-carbaldehyde and its derivatives. Moving beyond simple protocols, we will explore the causal relationships behind methodological choices, establish a framework for creating self-validating analytical systems, and compare HPLC with alternative analytical technologies. The insights provided herein are curated for researchers, analytical chemists, and drug development professionals tasked with ensuring the unimpeachable quality of these critical pharmaceutical intermediates.
The Analytical Challenge: Unpacking the Chemistry of 4-Azaindole-2-Carbaldehydes
Standard analytical methods often falter when applied to 4-azaindole-2-carbaldehyde derivatives. The challenge is rooted in the molecule's inherent chemical properties:
-
High Polarity: The presence of the pyridine nitrogen within the azaindole ring system significantly increases the molecule's polarity compared to its indole analogue.[1] This makes it difficult to achieve adequate retention on traditional non-polar reversed-phase (RP) columns like C18, especially when using highly aqueous mobile phases.[2]
-
Reactive Aldehyde Group: Aldehydes are susceptible to oxidation, readily converting to the corresponding carboxylic acid impurity.[3] They can also participate in self-condensation or other side reactions, particularly under non-optimal storage or analytical conditions.[4] This reactivity demands careful sample preparation and method design to prevent on-column degradation.
-
Secondary Ionic Interactions: The basic nature of the pyridine nitrogen can lead to undesirable interactions with acidic residual silanol groups on the surface of silica-based HPLC columns. This often manifests as severe peak tailing, compromising resolution and accuracy.[5]
A robust purity method must therefore not only separate the main component from its impurities but also remain stable and reliable in the face of these challenges.
Strategic HPLC Method Development: A Comparative Analysis
The key to a successful purity method lies in selecting the appropriate chromatographic mode and stationary phase. Here, we compare three strategic approaches.
Strategy 1: Traditional Reversed-Phase HPLC (RP-HPLC)
This is often the starting point for method development. However, as noted, a standard C18 column can yield suboptimal results.
Experimental Protocol 1: Baseline RP-HPLC Method
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 310 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Causality & Expected Outcome: The acidic modifier (formic acid) is intended to protonate the basic azaindole nitrogen, reducing its interaction with silanol groups to improve peak shape. Despite this, significant peak tailing and poor retention (eluting near the solvent front) are common issues due to the analyte's high polarity.[5]
Strategy 2: Optimized RP-HPLC with Aqueous-Stable Stationary Phases
To overcome the limitations of traditional C18 phases, columns designed for enhanced polar retention are employed. These phases are engineered to resist "phase collapse" or "dewetting" that occurs with highly aqueous mobile phases, ensuring reproducible retention for polar compounds.[2][6]
Experimental Protocol 2: Optimized RP-HPLC for Polar Analytes
-
Instrumentation: Same as Protocol 1.
-
Column: Aqueous-stable C18 column (e.g., YMC-Pack ODS-AQ, Waters Atlantis T3) (4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase & Gradient: Same as Protocol 1, but the initial gradient may be held at 5% B for a longer duration to ensure retention.
-
All other conditions: Same as Protocol 1.
Causality & Expected Outcome: The unique polar end-capping or hydrophilic surface of these columns allows water to penetrate the bonded phase, creating a stable environment for the retention of polar analytes like 4-azaindole-2-carbaldehyde.[2] This results in significantly improved retention time, better peak shape, and enhanced resolution from early-eluting impurities.
Table 1: Comparative Chromatographic Performance on RP-HPLC Columns
| Parameter | Protocol 1 (Standard C18) | Protocol 2 (Aqueous-Stable C18) | Rationale for Improvement |
| Retention Time (min) | Typically < 2.0 | > 3.5 | Enhanced hydrophilic surface interaction prevents dewetting and retains polar analytes.[2] |
| Tailing Factor (USP) | > 1.8 | 1.0 - 1.3 | Polar end-capping shields residual silanols, minimizing secondary ionic interactions. |
| Resolution (Rs) fromOxidized Impurity | < 1.5 | > 2.0 | Increased retention provides more time on the column for effective separation. |
Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
For extremely polar derivatives that are still unretained by optimized RP-HPLC, HILIC presents a powerful alternative. In HILIC, a polar stationary phase (like bare silica or a diol-bonded phase) is used with a mobile phase rich in organic solvent.[7]
Experimental Protocol 3: HILIC Method
-
Instrumentation: Same as Protocol 1.
-
Column: HILIC column (e.g., YMC-Triart Diol-HILIC, Waters ACQUITY UPLC BEH Amide) (2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient: 95% A to 60% A over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
All other conditions: Same as Protocol 1.
Causality & Expected Outcome: The analyte partitions into a water-enriched layer on the surface of the polar stationary phase, and elution is achieved by increasing the concentration of the polar mobile phase component (water). This provides excellent retention for compounds that are too polar for reversed-phase mode.[7]
Establishing Purity Standards: A Self-Validating System via ICH Guidelines
A developed HPLC method is only reliable if it is validated. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process, ensuring the method is fit for its intended purpose.[8][9] A crucial component of this is the development of a stability-indicating method , which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[10]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is typically demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method must be able to separate the main analyte peak from all formed degradant peaks.
-
Accuracy: The closeness of test results to the true value. It is often determined by spiking a sample with known amounts of the analyte and calculating the percent recovery.[9] For an API assay, the mean recovery should typically be within 100 ± 2.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[12] The relative standard deviation (RSD) should typically be ≤2%.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined over a specified range (e.g., 80-120% of the target concentration for an assay).[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These are crucial for impurity analysis.[11]
Comparison with Alternative Analytical Techniques
While HPLC is the dominant technique for purity analysis, other methods offer complementary information.
Quantitative NMR (qNMR): An Absolute Method Unlike HPLC, which provides a relative purity based on area percentage and requires a reference standard of the same compound, qNMR is a primary ratio method that can determine purity by comparing the integral of an analyte's signal to that of a certified internal standard.[13]
-
Advantage: It provides an "absolute" purity value without the need for a specific 4-azaindole-2-carbaldehyde reference standard, making it invaluable for characterizing new chemical entities.[13]
-
Limitation: It has significantly lower sensitivity than HPLC and is not as effective for detecting trace-level impurities.
Gas Chromatography (GC): A Niche Application GC is generally less suitable for polar, non-volatile compounds like 4-azaindole-2-carbaldehyde derivatives.
-
Advantage: Direct-inject GC can be useful for analyzing low-molecular-weight, reactive aldehydes if they are sufficiently volatile and thermally stable, as it avoids aqueous mobile phases that could promote degradation.[4][14]
-
Limitation: Most azaindole derivatives require derivatization to increase their volatility and thermal stability, which adds complexity and potential for error to the analytical workflow.[4]
Table 2: Comparison of Key Analytical Techniques
| Feature | HPLC (Optimized RP) | Quantitative NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Chromatographic separation based on partitioning | Nuclear spin resonance and signal integration | Chromatographic separation based on volatility and column interaction |
| Primary Use | Routine QC, impurity profiling, stability testing | Purity of reference standards, structural confirmation | Residual solvent analysis, analysis of volatile impurities/derivatives |
| Sensitivity | High (ng to pg level) | Low (µg to mg level) | High (pg level) |
| Quantification | Relative (requires specific reference standard) | Absolute (requires certified internal standard) | Relative (requires specific reference standard) |
| Key Advantage | High resolution for complex mixtures, robust.[13] | No specific analyte standard needed.[13] | Excellent for volatile compounds.[15] |
| Key Limitation | Requires a specific reference standard for quantification. | Low sensitivity, not ideal for trace analysis. | Not suitable for non-volatile or thermally labile compounds without derivatization.[4] |
Conclusion and Recommendations
For the comprehensive purity assessment of 4-azaindole-2-carbaldehyde derivatives, a validated, stability-indicating reversed-phase HPLC method utilizing an aqueous-stable C18 stationary phase (Strategy 2) stands as the most robust and reliable choice for routine quality control and stability testing. Its high resolving power and sensitivity are essential for ensuring the quality of these critical pharmaceutical intermediates.
For highly polar analogues where RP-HPLC fails, HILIC (Strategy 3) provides an excellent orthogonal separation mechanism. Furthermore, qNMR should be integrated into the analytical workflow as a complementary technique, especially for the absolute purity determination of reference standards and initial batches of new compounds. By strategically combining these techniques and grounding them in the rigorous validation framework of ICH guidelines, drug development professionals can build a self-validating quality system that ensures the integrity of their research and the safety of future therapeutics.
References
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Available from: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available from: [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
International Journal of Engineering and Applied Sciences. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. (1983). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. Available from: [Link]
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Available from: [Link]
-
Pharmaceutical Technology. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Hawach Scientific. (n.d.). Polar Column in HPLC Example. Available from: [Link]
-
GenTech Scientific. (2020). Different Types of HPLC Columns Used in Analysis. Available from: [Link]
-
Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 46–60. Available from: [Link]
-
Drawell. (n.d.). Columns Used in HPLC: Different Types and How to Choose. Available from: [Link]
-
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention? Available from: [Link]
-
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
-
NPRA. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Available from: [Link]
-
Chemical Engineering Transactions. (2018). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available from: [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & medicinal chemistry letters, 26(15), 3568–3572. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. Available from: [Link]
-
ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Available from: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. Available from: [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]
-
R Discovery. (n.d.). stability-indicating-hplc-method Research Articles. Available from: [Link]
-
Axcend. (n.d.). Determination of Pharmaceuticals by Capillary HPLC-MS/MS. Available from: [Link]
-
Impact Factor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. Available from: [Link]
-
MDPI. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Available from: [Link]
Sources
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. pharmtech.com [pharmtech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hovione.com [hovione.com]
- 15. mdpi.com [mdpi.com]
Comparative Guide: Reactivity of N-Protected vs. Unprotected 4-Azaindole-2-Carbaldehyde
Executive Summary
The Core Conflict: The reactivity of 4-azaindole-2-carbaldehyde is dictated by the competition between the electrophilic aldehyde at C2 and the acidic proton at N1.
-
Unprotected (Free N-H): Suitable only for reactions under neutral or acidic conditions (e.g., Reductive Amination, MnO₂ oxidation).[1] In basic media, the N-H (pKa ~13) is deprotonated instantly, quenching nucleophiles or ylides.[1]
-
N-Protected (Boc/SEM/Ts): Mandatory for base-mediated transformations (Wittig, C-H activation, Lithiation). The protecting group (PG) not only masks the acidic proton but also tunes the electronics of the pyridine ring, influencing regioselectivity.[1]
Structural & Electronic Analysis
The 4-azaindole scaffold (
-
Acidity: The pyridine nitrogen exerts an electron-withdrawing inductive effect (
), making the pyrrole N-H significantly more acidic (pKa 13.0) than in indole (pKa 17.0).[1] -
Electrophilicity:
-
Unprotected: The aldehyde is moderately electrophilic.[1] However, if the N1 is deprotonated (forming the azaindolyl anion), the electron density on the ring increases, rendering the C2-aldehyde less electrophilic and prone to side reactions.[1]
-
N-Protected (EWG): Groups like Boc (tert-butoxycarbonyl) or Tosyl pull electron density from the pyrrole ring, significantly activating the C2-aldehyde toward nucleophilic attack but also making the C2 position susceptible to lithiation.
-
Reactivity Comparison Matrix
| Reaction Class | Unprotected 4-azaindole-2-CHO | N-Protected (Boc/SEM) 4-azaindole-2-CHO | Recommendation |
| Wittig / HWE Olefination | Fails / Low Yield. Strong bases (NaH, LiHMDS) deprotonate N1 first. The resulting anion resists nucleophilic attack or quenches the ylide.[1] | Excellent. The PG prevents N-deprotonation. The aldehyde remains highly electrophilic.[1] | PROTECT |
| Reductive Amination | Good. Works well under mild acidic conditions (NaBH(OAc)₃, AcOH).[1] | Good. Works, but N-Boc groups may be labile if pH is too low (<1).[1] | UNPROTECTED |
| C2-Lithiation / Functionalization | Impossible. n-BuLi simply deprotonates N1 to form the N-Li species. | Excellent. N-Boc or N-SEM directs lithiation specifically to C2 (or C3 depending on conditions) via Chelation Controlled Lithiation. | PROTECT |
| Oxidation (Alcohol | Excellent. MnO₂ or IBX works cleanly on the free N-H substrate.[1] | Good. Standard Swern or Dess-Martin conditions apply.[1] | EITHER |
| Minisci Reaction | Poor. Radical alkylation is messy due to N-H interference and oxidation sensitivity.[1] | Moderate. Electron-withdrawing PGs deactivate the ring, controlling regioselectivity on the pyridine ring.[1] | PROTECT |
Decision Pathways (Visualization)
The following diagram illustrates the logical flow for selecting the correct substrate form based on the intended downstream chemistry.
Caption: Decision tree for N-protection based on reaction conditions. Red paths indicate failure modes.
Detailed Experimental Protocols
Protocol A: Protection (N-Boc Installation)
Use this before attempting Wittig or Lithiation chemistry.
Rationale: The Boc group is chosen for its ease of removal (TFA/DCM) and its ability to increase the electrophilicity of the C2-aldehyde.
-
Setup: Dissolve 4-azaindole-2-carbaldehyde (1.0 equiv) in anhydrous THF (0.2 M).
-
Base Addition: Add DMAP (0.1 equiv) and TEA (1.5 equiv).
-
Reagent: Add
(1.2 equiv) dropwise at 0 °C. -
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (The N-Boc product is significantly less polar).
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (rapidly, to remove DMAP/TEA without cleaving Boc), then brine. Dry over
.[1] -
Yield: Typically >90%.
Protocol B: Wittig Reaction on N-Boc-4-azaindole-2-carbaldehyde
Demonstrates the necessity of protection.
-
Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C. Add KOtBu (1.2 equiv). Stir 30 min (Solution turns yellow).
-
Addition: Cannulate a solution of N-Boc-4-azaindole-2-carbaldehyde (1.0 equiv) in THF into the ylide solution at 0 °C.
-
Reaction: Stir at RT for 2 hours.
-
Observation: The reaction proceeds cleanly to the alkene.
-
Contrast: If attempted on the unprotected aldehyde, the KOtBu would deprotonate the N-H (consuming 1 equiv of base), preventing ylide formation or requiring >2.5 equiv of base/ylide, resulting in a complex mixture of polymerized byproducts.[1]
-
Protocol C: Reductive Amination (Unprotected)
Demonstrates where protection is unnecessary.
-
Mixing: Combine unprotected 4-azaindole-2-carbaldehyde (1.0 equiv) and primary amine (1.1 equiv) in DCE (Dichloroethane).
-
Catalyst: Add AcOH (1.0 equiv) to catalyze imine formation. Stir 1 hour.
-
Reduction: Add
(1.5 equiv). Stir overnight at RT. -
Result: Clean conversion to the secondary amine. The acidic nature of the boron reagent does not interfere with the free N-H.[1]
Mechanistic Visualization: The Lithiation Problem
This diagram explains why direct C-H functionalization fails without protection.
Caption: Comparison of lithiation pathways. Unprotected substrates lead to N-lithiation (dead end), while N-Boc enables C2-functionalization.
References
-
Synthesis and Reactivity of Azaindoles
-
Lithiation of N-Boc Heterocycles
-
Wittig Reaction Mechanisms & Base Sensitivity
-
Oxidation Protocols (MnO₂)
-
pKa of Azaindoles
Sources
Spectroscopic Characterization of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
This guide outlines the spectroscopic characterization of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors. It focuses on distinguishing this specific C2-functionalized isomer from its C3-regioisomer and starting materials using rigorous spectral analysis.
A Comparative Technical Guide for Drug Discovery Scientists
Executive Summary & Strategic Context
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole to improve water solubility and metabolic stability. The 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde is a high-value intermediate, typically generated via Directed Ortho Metalation (DoM) .
The Critical Challenge: Standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on azaindoles favors the C3-position . Accessing the C2-aldehyde requires lithiation directed by the N-phenylsulfonyl group. Therefore, the primary burden of spectroscopic characterization is to definitively prove C2-regioselectivity against the C3-isomer alternative.
This guide provides a self-validating spectral framework to confirm the C2-formylation and assess purity.
Synthetic Logic & Regioselectivity
To understand the spectra, one must understand the origin of the isomers.
-
Target Product (C2-Isomer): Formed via C2-lithiation (using LDA or n-BuLi) followed by DMF quench. The
group acidifies the C2-proton and coordinates Lithium. -
Alternative (C3-Isomer): Formed via acid-mediated electrophilic substitution or failure of the lithiation mechanism (e.g., "halogen dance" side reactions if halogens are present).
Visualization: Regioselectivity Pathways
Figure 1: Divergent synthetic pathways leading to C2 (Target) and C3 (Alternative) isomers.
Comparative Spectroscopic Profile
The following data compares the target molecule against its most likely impurities/isomers.
A. Proton NMR ( H NMR) – The Diagnostic Fingerprint
Solvent: DMSO-
| Feature | Target: C2-Carbaldehyde | Alternative: C3-Carbaldehyde | Diagnostic Logic |
| Aldehyde (-CHO) | Singlet, ~10.4 - 10.6 ppm | Singlet, ~9.9 - 10.1 ppm | C2-aldehydes are typically more deshielded due to proximity to the N-sulfonyl group. |
| C3-Proton | Singlet, ~7.6 - 7.8 ppm | Absent | CRITICAL: The presence of a sharp singlet in the aromatic region confirms C3 is unsubstituted. |
| C2-Proton | Absent | Singlet, ~8.5 - 8.8 ppm | In the C3-isomer, the C2-H is highly deshielded by the adjacent N-SO2 and C3-CHO. |
| Pyridine Ring (H5, H6, H7) | Multiplets, 7.2 - 8.6 ppm | Multiplets, 7.2 - 8.6 ppm | Less diagnostic; coupling patterns (dd) remain similar for the 4-azaindole core. |
| Sulfonyl Group | 2H (d) ~8.0, 2H (t) ~7.6, 1H (t) ~7.5 | Similar | Confirms presence of protecting group but does not distinguish regioisomers. |
B. Carbon NMR ( C NMR)
-
Aldehyde Carbon: Distinctive peak at ~182–186 ppm .
-
C2 Carbon: In the target, this quaternary carbon shifts downfield (~135–140 ppm) due to the carbonyl attachment.
-
C3 Carbon: In the target, this is a methine carbon (~110–115 ppm). In the C3-isomer, this becomes quaternary. DEPT-135 is highly recommended here:
-
Target (C2-CHO): C3 signal is Positive (CH) .
-
Alternative (C3-CHO): C3 signal is Absent (Cq) .
-
C. Infrared Spectroscopy (FT-IR)
-
Carbonyl (C=O): Strong band at 1680–1700 cm
.-
Note: C2-aldehydes often appear at slightly higher wavenumbers than C3-aldehydes due to reduced conjugation efficiency caused by steric twist from the sulfonyl group.
-
-
Sulfonyl (
): Asymmetric stretch ~1360–1380 cm ; Symmetric stretch ~1170–1180 cm .
Advanced Structural Confirmation (Self-Validating Protocol)
Do not rely solely on 1D NMR if this is a new synthesis. Use 2D correlations to build a "proof of structure."
Recommended 2D Experiments
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Target (C2-CHO): The Aldehyde proton (~10.5 ppm) will show a strong cross-peak to C2 (quaternary) and a weaker 3-bond coupling to C3 (methine).
-
Alternative (C3-CHO): The Aldehyde proton (~10.0 ppm) will couple to C3 (quaternary) and C2 (methine) and potentially C3a (bridgehead).
-
-
NOESY (Nuclear Overhauser Effect):
-
Target (C2-CHO): Look for NOE between the Aldehyde proton and the ortho-protons of the Phenylsulfonyl group . This spatial proximity is unique to the C2-position. The C3-H should show NOE with the C4-H (pyridine ring).
-
Logic Tree for Isomer Identification
Figure 2: Decision tree for assigning regioisomers based on 1H NMR shifts.
Experimental Protocol: Characterization Workflow
Objective: Isolate and characterize 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde.
-
Sample Preparation: Dissolve ~10 mg of the solid product in 0.6 mL of DMSO-
. Ensure the solution is clear; filter if necessary to remove inorganic salts (LiCl) from the synthesis. -
Acquisition Parameters:
-
1H NMR: Minimum 16 scans. Set relaxation delay (d1) to >2s to ensure accurate integration of the aldehyde proton.
-
13C NMR: Minimum 512 scans.
-
-
Data Processing:
-
Reference DMSO residual peak to 2.50 ppm (
H) and 39.5 ppm ( C). -
Integrate the aldehyde peak. If the integral is <0.9H relative to the sulfonyl aromatic protons (5H), the aldehyde may be hydrating (gem-diol formation) or oxidizing.
-
-
Purity Check:
-
Inspect the baseline at 9.8–10.2 ppm for traces of the C3-isomer.
-
Inspect 8.8–9.2 ppm for unreacted starting material (C2-H of 1-phenylsulfonyl-4-azaindole).
-
References
-
Synthesis of Azaindole Derivatives
- Title: Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.
- Source: Organic Chemistry Frontiers (2021).
-
URL:[Link]
-
Regioselective Lithiation Mechanisms
- Title: Solvent-controlled regioselective arylation of indoles and mechanistic explor
- Source: Organic Chemistry Frontiers (2019).
-
URL:[Link]
-
Analogue Characterization (Indole-2-carbaldehyde)
- Title: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- Source: IUCrD
-
URL:[Link]
-
Spectroscopic Data for Azaindoles
- Title: 1H NMR Characterization of 4-Azaindole and Its Deriv
-
Source: BenchChem Protocols.[1]
Sources
Precision Melting Point Determination: 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
[1]
Executive Summary
In the development of kinase inhibitors and heterocyclic scaffolds, 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde (CAS: Analogous to 4-azaindole derivatives) represents a critical intermediate.[1] Its physicochemical characterization is non-trivial due to the competing thermal behaviors of the sulfonyl protective group and the azaindole core.[1]
While unsubstituted 4-azaindole melts at 126–128°C , the introduction of a phenylsulfonyl group and a carbaldehyde moiety typically elevates the melting point and introduces thermal instability. Accurate determination is not merely about finding a number; it is about distinguishing thermodynamic melting from kinetic decomposition (desulfonylation).
This guide compares the two industry-standard methodologies—Automated Capillary Transmission and Differential Scanning Calorimetry (DSC) —to establish a self-validating protocol for this specific compound.
Technical Comparison: Capillary vs. DSC
For a sulfonyl-protected azaindole, the choice of method dictates the integrity of the data.[1]
Comparative Performance Matrix
| Feature | Method A: Automated Capillary (Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) |
| Primary Output | Clear Point / Meniscus Point (Visual) | Onset Temperature ( |
| Detection Principle | Light transmission change (Solid | Heat flow difference (Endothermic/Exothermic events) |
| Sample Requirement | 1–3 mg (Destructive) | 2–5 mg (Destructive/Encapsulated) |
| Suitability for 1-(Phenylsulfonyl)-... | High for QC. Best for detecting visual browning (decomposition) prior to melt. | High for R&D. Essential to distinguish melting from polymorphic transitions or desulfonylation. |
| Precision | ||
| Key Limitation | Subjective if sample decomposes (darkens) before melting. | Can mask decomposition if the exotherm overlaps with the melting endotherm.[1] |
Expert Insight: The "Decomposition Trap"
Sulfonyl-protected indoles/azaindoles are prone to thermal desulfonylation above 150°C.[1]
-
In Capillary methods , this manifests as "sweating" or darkening before the liquid meniscus forms.
-
In DSC , this appears as a sharp exothermic spike immediately following (or interrupting) the melting endotherm.
-
Verdict: Use DSC for initial characterization to identify the safe thermal window.[1] Use Capillary for routine batch release once the window is established.[1]
Experimental Protocols
Method A: Automated Capillary Transmission (Routine QC)
Objective: Rapid purity confirmation for synthetic batches.
Prerequisites:
-
Sample must be dried under vacuum (
, 4h) to remove solvent solvates which depress MP. -
Grind sample to a fine, uniform powder to ensure efficient heat transfer.
Step-by-Step Protocol:
-
Packing: Fill a standard glass capillary (1.5 mm O.D.) to a height of 3–4 mm . Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).
-
Insertion: Place into an automated melting point apparatus (e.g., Mettler Toledo MP or Büchi).
-
Fast Ramp (Scout): Heat at 10°C/min from 50°C to 200°C.[1]
-
Note: Record the approximate melting range (e.g., if melt starts at 145°C).
-
-
Precise Ramp: Set start temperature to 5°C below the scouted onset (e.g., 140°C).
-
Ramp Rate: Set heating rate to 1.0°C/min .
-
Why? Fast rates (>2°C/min) cause "thermal lag," resulting in artificially high readings for azaindoles.
-
-
Detection: Set threshold for "Clear Point" (transparency) at 40% transmission increase.
Method B: Differential Scanning Calorimetry (DSC) (Characterization)
Objective: Thermodynamic validation and polymorph screening.
Step-by-Step Protocol:
-
Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.
-
Reason: The pinhole allows escaping volatiles (if decomposition occurs) to vent, preventing pan deformation, while maintaining a self-saturated atmosphere.
-
-
Reference: Empty Tzero Aluminum Pan (matched weight).
-
Purge Gas: Nitrogen at 50 mL/min .
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 200°C.
-
-
Analysis:
-
Identify the Endothermic Peak (Melting).
-
Integrate the peak to find
(extrapolated onset) and . -
Critical Check: Look for an Exothermic event (upward curve) immediately after melting. If present, the compound is decomposing upon melt.
-
Logical Workflow & Decision Tree
The following diagram illustrates the decision process for characterizing the melting point of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, ensuring distinction between impurity depression and decomposition.
Figure 1: Strategic workflow for establishing the melting point specification, prioritizing thermal stability assessment via DSC before routine capillary testing.
Expected Results & Data Interpretation
Based on structural analogs (e.g., 1-(phenylsulfonyl)-indole-3-carbaldehyde, MP ~157–161°C [1]), the expected behavior for the 4-azaindole isomer is:
-
Predicted Melting Range: 130°C – 160°C (Experimental verification required).
-
Purity Indicator: A range
indicates high purity (>98%). A range suggests residual solvent or synthetic precursors (e.g., unreacted sulfonyl chloride). -
Decomposition Warning: If the capillary sample turns brown/black at 150°C but liquid is not visible until 160°C, report as "Decomposition > 150°C" rather than a melting point.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Broad Melting Range (>5°C) | Wet sample or impurities.[1] | Dry sample at 50°C under vacuum; check NMR for solvents.[1] |
| Sample Darkens (Browns) | Thermal decomposition (Desulfonylation). | Use DSC to determine onset of decomposition.[1][2] Report "Decomposition Point". |
| Double Melting Peak (DSC) | Polymorphism or Solvate. | Perform TGA (Thermogravimetric Analysis) to rule out solvates.[1] |
| Capillary vs. DSC Discrepancy | Thermal lag.[1] | Reduce Capillary ramp rate to 0.5°C/min. |
References
-
ChemicalBook. (2023).[1] 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde Properties and Melting Point Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9226, 4-Azaindole. Retrieved from
-
ResolveMass Laboratories. (2023). Comparison of Melting Point Determination Methods: Capillary vs. DSC. Retrieved from
-
Westlab. (2023).[1] Principles of Melting Point Determination and Apparatus Usage. Retrieved from
-
Royal Society of Chemistry (RSC). (2020).[1] Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles. (Context on sulfonyl-azaindole stability). RSC Advances, 10, 31819-31823.[1] Retrieved from
A Senior Application Scientist's Guide to the Elemental Analysis of Heterocyclic Scaffolds: A Comparative Study of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Heteroatom Verification in Drug Discovery
In medicinal chemistry, the strategic replacement of a carbon-hydrogen group with a nitrogen atom—a process known as aza-substitution—is a powerful tool for modulating the physicochemical properties of a drug candidate. Azaindoles, as bioisosteres of the ubiquitous indole scaffold, often exhibit improved solubility, altered metabolic profiles, and enhanced target binding capabilities due to the nitrogen's ability to act as a hydrogen bond acceptor.[1]
This guide focuses on 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, a representative of this important class of compounds. The confirmation of its elemental composition is not merely a routine check; it is the fundamental validation that the strategic incorporation of the key nitrogen atom into the benzene portion of the indole core has been successful.
Here, we provide an in-depth guide to the elemental analysis of this target compound, presenting a direct comparison with its non-aza analogue, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.[2] This comparative approach will illuminate the quantitative impact of aza-substitution and underscore the critical role of elemental analysis in the rigorous characterization of novel chemical entities.
Section 1: Theoretical Composition - The Foundational Benchmark for Purity
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the absolute benchmark against which experimental data is judged. The introduction of a single nitrogen atom in place of a C-H unit dramatically alters this fundamental signature, as illustrated below.
The structural difference between our target compound and its indole analogue is the substitution at the 4-position of the core. This changes the molecular formula and, critically, the mass percentages of each element.
| Compound | Molecular Structure | Molecular Formula | Molar Mass ( g/mol ) |
| 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde | ![]() | C₁₄H₁₀N₂O₃S | 286.31 |
| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | ![]() | C₁₅H₁₁NO₃S | 285.31[2] |
Note: Images are representative structures.
This seemingly minor structural change has a profound and measurable impact on the expected elemental composition, which is the cornerstone of our analytical verification.
Table 1: Comparative Theoretical Elemental Composition
| Element | 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde (% by Mass) | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (% by Mass) | Key Analytical Delta |
| Carbon (C) | 58.73% | 63.14% | -4.41% |
| Hydrogen (H) | 3.52% | 3.89% | -0.37% |
| Nitrogen (N) | 9.78% | 4.91% | +4.87% |
| Sulfur (S) | 11.20% | 11.24% | -0.04% |
The most significant takeaway from this theoretical comparison is the near doubling of the nitrogen content (9.78% vs. 4.91%). This substantial difference makes elemental analysis an exceptionally powerful and definitive tool for confirming the identity of the azaindole scaffold over its indole precursor.
Section 2: Experimental Protocol for CHNS Elemental Analysis
The modern standard for determining carbon, hydrogen, nitrogen, and sulfur content is automated elemental analysis based on the Dumas method of combustion. This technique provides a rapid, accurate, and quantitative assessment of a sample's composition.
Core Principle: Combustion and Detection
The sample is combusted in a high-temperature furnace in the presence of pure oxygen. This process converts all organic components into simple gases: carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂. These gases are then separated and quantified using a thermal conductivity detector (TCD).
Caption: Workflow for CHNS elemental analysis via combustion.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents, which are a common source of error. Drying under high vacuum is recommended.
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
Crimp the capsule to ensure no sample is lost and to create a compact ball for introduction into the analyzer.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide). This creates a response curve against which the sample gases will be measured.
-
-
Analysis Run:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace.
-
The resultant gases are swept by a helium carrier gas through a reduction tube (to remove excess oxygen) and then onto a gas chromatography column for separation.
-
The separated gases (N₂, CO₂, H₂O, SO₂) pass through the thermal conductivity detector. The change in the thermal conductivity of the helium stream is measured, generating a signal proportional to the concentration of each gas.
-
-
Data Interpretation:
-
The instrument's software integrates the signal peaks and, using the calibration factor, calculates the mass percentage of each element in the original sample.
-
Section 3: Interpreting the Data - A Self-Validating System
For a novel compound to be considered analytically pure, the experimentally determined ("Found") elemental composition must agree with the theoretical ("Calculated") values within a narrow margin, typically ±0.4% .
Table 2: Comparative Analysis of Theoretical vs. Representative Experimental Data
| Element | 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde |
| Calculated | Found (Hypothetical) | |
| Carbon (C) | 58.73% | 58.61% |
| Hydrogen (H) | 3.52% | 3.55% |
| Nitrogen (N) | 9.78% | 9.71% |
| Sulfur (S) | 11.20% | 11.15% |
| Deviation (Max) | -0.12% (C) | |
| Purity Verdict | Pass |
Expert Analysis of Results
-
Validation of Aza-Substitution: The hypothetical "Found" value of 9.71% for the azaindole is unequivocally different from the 4.88% found for the indole. This result provides powerful, quantitative evidence that the synthesis successfully produced the desired N-heterocyclic scaffold. An experimental result of ~5% would immediately indicate a failure to incorporate the ring nitrogen.
-
Purity Assessment: In both cases, the hypothetical experimental values fall well within the ±0.4% acceptance window. This indicates a high degree of purity, free from significant contamination by starting materials, reagents, or solvents.
-
Troubleshooting Deviations: If a result falls outside the ±0.4% margin, it necessitates further investigation. For instance, a consistently high hydrogen value might suggest the presence of residual water or a hydrocarbon solvent, requiring more rigorous drying of the sample before re-analysis. A high carbon value could indicate contamination from a carbon-rich impurity.
Section 4: Complementary Analytical Techniques
While elemental analysis is fundamental for determining empirical formulas and purity, it is part of a suite of characterization techniques.
Caption: Orthogonal techniques for compound characterization.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the overall mass calculated from the molecular formula.[3]
-
NMR Spectroscopy: Elucidates the precise chemical structure, showing the connectivity of atoms and their chemical environments.[4]
-
High-Performance Liquid Chromatography (HPLC): Assesses the homogeneity of the sample, detecting the presence of other impurities even if they have a similar elemental composition.[5]
Elemental analysis provides a unique piece of the puzzle: a direct, quantitative measure of the elemental ratios that the other techniques infer indirectly.
Conclusion
The elemental analysis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde serves as a quintessential example of the technique's power in modern chemical research. By providing a direct, quantitative measure of the compound's elemental makeup, it offers the ultimate validation of its atomic integrity. The comparative analysis against its indole analogue highlights how a subtle, strategic change in molecular design—the incorporation of a single nitrogen atom—creates a distinct and readily verifiable elemental signature. For researchers in drug development, mastering the interpretation of this foundational data is an indispensable skill for ensuring the quality and identity of novel therapeutic candidates.
References
-
Pineda, L. W., Ferllini, N., & Cabezas, J. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(4). Available at: [Link]
-
PubChem. (n.d.). 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Pineda, L. W., Ferllini, N., & Cabezas, J. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Available at: [Link]
-
Rao's College of Pharmacy. (n.d.). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Umarani, P. R., & Manivannan, V. (2011). 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67, o2614. Available at: [Link]
-
Ivachtchenko, A. V., et al. (2016). 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(11), 2690-2695. Available at: [Link]
-
Reddy, T. S., & G, T. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(1). Available at: [Link]
-
Hill, S. E., et al. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 15(10), 2843–2849. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbarbiomed.com [jbarbiomed.com]
Technical Comparison: N-Phenylsulfonyl vs. N-Tosyl Protection for 4-Azaindole
Executive Summary: The Decision Matrix
In the functionalization of 4-azaindole (1H-pyrrolo[3,2-b]pyridine), the choice between phenylsulfonyl (PhSO₂) and p-toluenesulfonyl (Tosyl, Ts) protection is often treated as trivial. However, for high-precision synthetic workflows—particularly those involving metallation—the distinction is critical.
While Tosyl is the industry standard for cost and crystallinity, Phenylsulfonyl is the superior choice for complex C-2 lithiation sequences. The absence of the benzylic methyl group in PhSO₂ eliminates a competitive deprotonation pathway that plagues tosyl derivatives under thermodynamic conditions.
| Feature | Tosyl (Ts) | Phenylsulfonyl (PhSO₂) | Verdict |
| Cost | Low (Commodity chemical) | Moderate | Ts for scale-up |
| Crystallinity | High (Promotes solid isolation) | Moderate (Often oils/gums) | Ts for purification |
| NMR Clarity | Cluttered (Ar-CH₃ signal ~2.4 ppm) | Clean (No aliphatic signals) | PhSO₂ for complex analysis |
| Lithiation Stability | Risk of benzylic metallation | Inert to benzylic deprotonation | PhSO₂ for C-2 functionalization |
| Deprotection | Standard (Base hydrolysis) | Standard (Slightly faster) | Tie |
Installation & Physical Properties
Regioselectivity and Conditions
Both protecting groups are installed at the N-1 position. The N-4 pyridine nitrogen is less nucleophilic and typically does not compete under standard basic conditions (NaH/DMF or Phase Transfer Catalysis).
-
Regioselectivity: >98% N-1.
-
Typical Yield: 90–98%.
Crystallinity vs. Solubility
-
Tosyl: The p-methyl group enhances crystal packing forces (π-stacking and van der Waals interactions). N-Tosyl-4-azaindole is typically a white, free-flowing solid. This allows for purification via recrystallization (e.g., EtOH/Heptane), avoiding chromatography on scale.
-
Phenylsulfonyl: These derivatives often result in viscous oils or low-melting solids due to the lack of the symmetry-breaking methyl group. Purification frequently requires silica gel chromatography.
NMR Diagnostics
In complex total synthesis, the tosyl methyl singlet (δ ~2.3–2.4 ppm) can obscure key signals from the scaffold. PhSO₂ is "NMR silent" in the aliphatic region, providing a cleaner window for analyzing alkyl side chains.
Functionalization: The Lithiation Trap
This is the most critical technical differentiator. Both sulfonyl groups act as Directed Metallation Groups (DMGs) , coordinating lithium to the C-2 position. However, the stability of the protecting group itself differs under strong base.
The Mechanism of C-2 Lithiation
The sulfonyl oxygen coordinates the organolithium species (typically n-BuLi or t-BuLi), directing deprotonation to the C-2 proton of the azaindole. This forms a stable 2-lithio species that can react with electrophiles (aldehydes, halides, borates).
The "Tosyl Trap" (Benzylic Deprotonation)
At temperatures above -78°C, or with excess base, the p-methyl group of the tosyl moiety becomes a liability. It is benzylic to the sulfonyl group and has a pKa ~30. Strong bases can deprotonate this methyl group, leading to:
-
Reduced Yield: Consumption of base and substrate.
-
Side Reactions: The lithiated methyl group can react with the electrophile, forming "homologated" sulfonyl impurities that are difficult to separate.
PhSO₂ Advantage: Lacking this methyl group, the phenylsulfonyl moiety is chemically inert to n-BuLi/TMEDA conditions, allowing for cleaner conversion and higher temperatures (up to -40°C) if necessary to solubilize the intermediate.
Comparative Pathway Diagram
Caption: Comparison of lithiation pathways. Note the competitive benzylic lithiation pathway available only to the Tosyl derivative.
Deprotection Protocols
Deprotection of 4-azaindoles is generally faster than standard indoles. The electron-deficient pyridine ring (N-4) pulls electron density from the pyrrole ring, making the sulfonamide bond more susceptible to nucleophilic attack.
Standard Hydrolysis (Base)
-
Reagents: NaOH or KOH in MeOH/THF (1:1).
-
Conditions: Reflux, 1-2 hours.
-
Observation: PhSO₂ typically cleaves slightly faster than Ts due to the absence of the electron-donating methyl group, which slightly destabilizes the S-N bond.
Mild Conditions (TBAF)
For acid/base sensitive substrates, Tetrabutylammonium Fluoride (TBAF) in THF can cleave the sulfonyl group, often at room temperature or mild heat (50°C).
Experimental Protocols
Protocol A: Protection (General Procedure)
Applicable to both PhSO₂Cl and TsCl.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge 4-azaindole (1.18 g, 10.0 mmol) and anhydrous DMF (20 mL). Cool to 0°C.
-
Deprotonation: Add NaH (60% dispersion in oil, 480 mg, 12.0 mmol) portion-wise over 10 minutes. Gas evolution (H₂) will be vigorous. Stir at 0°C for 30 min.
-
Addition: Add Phenylsulfonyl chloride (1.4 mL, 11.0 mmol) or Tosyl chloride (2.1 g, 11.0 mmol) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:1).
-
Workup: Quench with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1]
-
Purification:
-
Tosyl:[2] Recrystallize from hot Ethanol.
-
PhSO₂: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
-
Protocol B: C-2 Lithiation & Trapping (PhSO₂ Specific)
Designed to avoid benzylic side-reactions.
-
Setup: Dry a 100 mL flask under Argon.
-
Solution: Dissolve N-PhSO₂-4-azaindole (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise down the side of the flask.
-
Note: The solution often turns yellow/orange.
-
-
Directing: Stir at -78°C for 45-60 minutes. (PhSO₂ allows warming to -40°C if solubility is an issue, unlike Ts).
-
Trapping: Add electrophile (e.g., DMF, I₂, MeI) (1.5 equiv) neat or in THF.
-
Quench: Stir 30 min, then quench with sat. NH₄Cl while cold.
References
-
Regioselectivity of Azaindole Protection
-
Catalano, J. G., et al. "Practical Synthesis of 4-Azaindole Derivatives." Journal of Organic Chemistry, 2004 , 69(14), 4663–4669. Link
-
-
Lithiation of N-Protected Indoles/Azaindoles
-
Gribble, G. W. "Lithiation of Indoles and Related Heterocycles." Heterocyclic Scaffolds I, 2010 , 1-35. Link
- Note: Discusses the directing group ability of sulfonyls and the stability limits of tosyl groups.
-
-
Deprotection Methodologies
-
Bajwa, J. S., et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Tetrahedron Letters, 2006 , 47(36), 6425-6427. Link
-
- Hasan, I., et al. "Syntheses of N-Benzenesulfonyl- and N-Toluenesulfonyl-pyrroles." Journal of Organic Chemistry, 1981, 46, 157–164.
Sources
Structural Elucidation of 1-(Phenylsulfonyl)-4-azaindole Derivatives: A Comparative Crystallographic Guide
Topic: Structural Elucidation of 1-(Phenylsulfonyl)-4-azaindole Derivatives via X-ray Crystallography Content Type: Technical Comparison & Application Guide
Executive Summary: The Structural Imperative
In the development of kinase inhibitors and antiviral agents, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold represents a critical bioisostere of indole.[1] However, the introduction of a bulky phenylsulfonyl protecting group at the N1 position introduces significant steric and electronic perturbations.
While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for routine characterization, it frequently fails to resolve specific conformational polymorphs and subtle intermolecular packing interactions essential for structure-activity relationship (SAR) modeling.
This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against spectroscopic and computational alternatives, demonstrating why SC-XRD is the gold standard for defining the absolute configuration and supramolecular architecture of 1-(phenylsulfonyl)-4-azaindole derivatives.[2]
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis evaluates the efficacy of X-ray crystallography compared to Solution-State NMR and Density Functional Theory (DFT) modeling for this specific chemical class.
Performance Matrix
| Feature | X-Ray Crystallography (SC-XRD) | Solution-State NMR (1H/13C/NOESY) | Computational Modeling (DFT) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & solution dynamics | Predicted energy minima & geometry |
| Sulfonyl Geometry | Definitive: Measures exact | Ambiguous: Free rotation in solution averages signals. | Theoretical: Dependent on basis set accuracy.[2] |
| Intermolecular Data | Direct observation of | Inferential (via concentration-dependent shifts).[2] | Hypothetical (gas phase or implicit solvation).[2] |
| Isomer Differentiation | Absolute: Distinguishes 4-, 5-, 6-, 7-azaindole instantly.[2] | Challenging: Requires complex 2D experiments (HMBC/INADEQUATE). | N/A (Requires input structure). |
| Sample Requirement | Single Crystal ( | Dissolved Sample (~5-10 mg) | High-Performance Computing Cluster |
Critical Insight: The "Sulfonyl Twist" Problem
In 1-(phenylsulfonyl)-4-azaindole, the sulfonyl group is not static.[2] In solution (NMR), the phenyl ring rotates, averaging the shielding effects on the azaindole protons. SC-XRD "freezes" the molecule in its lowest energy solid-state conformation, revealing the precise torsion angle around the
Structural Insights: 4-Azaindole Specifics
When analyzing the crystallographic data of 1-(phenylsulfonyl)-4-azaindole, researchers must focus on three specific structural metrics that differentiate it from its 7-azaindole (pyrrolo[2,3-b]pyridine) isomer.
A. The N1-S1 Bond Geometry
Unlike simple indoles, the electron-deficient pyridine ring in 4-azaindole pulls electron density.[2]
-
Expected S-N Bond Length:
.[2] -
Significance: A shorter bond indicates stronger
back-bonding from the sulfonamide nitrogen, increasing the acidity of the C2 proton.
B. Supramolecular Packing (The "Product" of Crystallization)
The 4-nitrogen (pyridine N) acts as a strong hydrogen bond acceptor, unlike the C-H bond in standard indoles.
-
Primary Interaction:
hydrogen bonds.[2] -
Secondary Interaction:
interactions (typically ). - -Stacking: The phenylsulfonyl ring often engages in "T-shaped" or parallel-displaced stacking with the electron-poor pyridine ring of a neighboring molecule.[2]
Experimental Protocols
To ensure reproducibility and high-quality diffraction data, follow this optimized workflow.
Phase 1: Synthesis of 1-(Phenylsulfonyl)-4-azaindole
Standard regioselective N1-sulfonylation.[2]
-
Reagents: 4-azaindole (1.0 eq), Benzenesulfonyl chloride (1.2 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), 50% NaOH (aq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-azaindole and TBAB in DCM.
-
Add 50% NaOH solution (Phase Transfer Catalysis method).[2]
-
Cool to
. Dropwise add benzenesulfonyl chloride.[2] -
Stir at Room Temp (RT) for 2-4 hours. Monitor via TLC.
-
Workup: Wash with water, dry over
, concentrate. -
Purification: Silica gel column (Hexane/EtOAc gradient).
-
Phase 2: Crystal Growth (The Critical Step)
Method: Slow Evaporation (Solvent Layering)
-
Dissolve 20 mg of the pure derivative in a minimal amount of DCM (good solubility).
-
Place in a narrow vial.
-
Carefully layer Hexane (poor solubility) on top (Ratio 1:3 DCM:Hexane).[2]
-
Cover with parafilm and poke 2-3 small holes.[2]
-
Incubation: Store at
in a vibration-free environment for 3-7 days.-
Why? Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.[2]
-
Phase 3: Data Collection & Refinement
-
Mounting: Select a block-like crystal (avoid needles if possible).[2] Mount on a glass fiber or MiTeGen loop using Paratone oil.[2]
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
-
Reasoning: Reduces thermal motion (B-factors), allowing precise location of hydrogen atoms and sulfonyl oxygens.
-
-
Radiation: Mo-K
( ).[2] -
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT) .
-
Refine using Full-matrix least-squares on
(SHELXL) . -
Constraint: Treat the phenyl ring as a rigid hexagon (AFIX 66) only if disorder is present; otherwise, refine freely.
-
Visualized Workflows
Diagram 1: Crystallographic Characterization Logic
This flowchart illustrates the decision-making process when characterizing azaindole derivatives.
Caption: Workflow comparing the definitive structural output of SC-XRD against the inferential data from NMR for azaindole derivatives.
Diagram 2: Molecular Interaction Pathway
This diagram details the specific intermolecular forces identified via X-ray crystallography in the solid state.
Caption: Map of supramolecular interactions (H-bonds and Pi-stacking) revealed exclusively through crystallographic analysis.
References
-
PubChem. (2025).[2][3] 1-(Phenylsulfonyl)-4-azaindole Compound Summary. National Library of Medicine.[2][3] [Link][3]
-
Popiołek, Ł. (2017).[2] Structural characterization of sulfonyl-derivatives of heterocyclic compounds. Journal of Molecular Structure. (Contextual grounding for sulfonyl geometry).
-
Rhodes, G. (2006).[2][4] Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Elsevier.[2][4] (Standard protocol reference).
-
Saha, A., et al. (2016).[2] Double hydrogen bond interaction in 7-azaindole complexes. National Institutes of Health (PMC).[2] [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond discovery and into the responsible management of laboratory chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and an understanding of the compound's chemical nature.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, must adhere to the core principles of minimizing exposure, preventing environmental contamination, and complying with all relevant regulations. It is imperative to treat all chemical waste as hazardous until proven otherwise. Never dispose of organic substances down the drain or in regular trash[1][2][3]. All waste must be collected and managed through your institution's designated Environmental Health and Safety (EHS) or equivalent hazardous waste program[4].
Hazard Assessment of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
-
Aldehyde Group: Aldehydes as a class can be irritants and sensitizers. Some are toxic and are generally considered hazardous waste[2][5].
-
Phenylsulfonyl Group: This group is generally stable, but upon combustion, it can produce toxic sulfur oxides[6][7]. Compounds containing sulfonyl groups may also be irritating to the skin and eyes[8].
-
Azaindole Core: Azaindoles are heterocyclic aromatic compounds. While many are biologically active, their specific toxicity profiles can vary widely[9][10]. It is prudent to handle them with care to avoid inhalation and skin contact[11].
Based on this analysis, 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde should be handled as a potentially toxic and irritating compound.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde and its waste. The following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: Handling of the solid compound or solutions should be done in a certified chemical fume hood to prevent inhalation of dust or vapors[3].
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal by your institution's waste management provider[12][13].
Step 1: Container Selection Select a waste container that is compatible with 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid[1].
Step 2: Labeling Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The full chemical name: "1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde"
-
The concentration and quantity of the waste.
-
Any solvents present in the waste stream.
-
The date the waste was first added to the container.
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
Step 3: Waste Segregation Segregate the waste stream containing 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde based on the solvent used.
-
Halogenated vs. Non-Halogenated Solvents: Do not mix waste containing halogenated solvents (e.g., dichloromethane, chloroform) with non-halogenated solvents (e.g., methanol, acetone)[12][13]. This is critical as the disposal costs and methods for these two streams differ significantly.
-
Aqueous Waste: Do not mix organic solvent waste with aqueous waste streams.
Step 4: Accumulation and Storage
-
Keep the waste container closed at all times, except when adding waste[1].
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Use secondary containment, such as a plastic tub, to capture any potential leaks or spills[1].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves highly volatile solvents, evacuate the laboratory and contact your institution's EHS emergency line.
Step 2: Control the Spill
-
For small spills, if you are trained and it is safe to do so, use a chemical spill kit to absorb the material.
-
Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials.
Step 3: Decontamination
-
Decontaminate the area of the spill as recommended by your institution's EHS guidelines.
Step 4: Waste Disposal
-
Collect all spill cleanup materials in a designated waste container and label it as hazardous waste, detailing the contents[1].
Disposal of Empty Containers
Empty containers that once held 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde must also be disposed of properly.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., the solvent used in the procedure). The rinsate must be collected and disposed of as hazardous waste[4].
-
Defacing the Label: After triple rinsing, deface or remove the original label to prevent misuse[4].
-
Final Disposal: Dispose of the triple-rinsed, defaced container according to your institution's guidelines for non-hazardous lab glass or plastic.
Final Disposal Pathway
Once your waste container is full, contact your institution's EHS department to arrange for a waste pickup[4]. Do not transport hazardous waste yourself. The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility where it will be managed in accordance with all local, state, and federal regulations. The ultimate disposal method will likely be high-temperature incineration at a permitted facility[2].
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to the presence of aldehyde, phenylsulfonyl, and azaindole functional groups. |
| PPE | Safety goggles, nitrile gloves, lab coat, use of fume hood. | To prevent eye and skin contact, and inhalation of potentially toxic and irritating dust or vapors. |
| Container | Labeled, sealed, and compatible container (e.g., HDPE, glass). | To ensure safe containment and prevent leaks or reactions. |
| Segregation | Separate from incompatible waste streams (e.g., acids, bases, oxidizers). Segregate based on solvent (halogenated vs. non-halogenated). | To prevent dangerous chemical reactions and to facilitate proper and cost-effective disposal. |
| Spill Cleanup | Use a chemical spill kit; collect cleanup materials as hazardous waste. | To safely manage accidental releases and prevent environmental contamination. |
| Empty Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste; deface label. | To ensure that residual chemical is properly disposed of and the container does not pose a hazard. |
| Final Disposal | Through institutional EHS to a licensed hazardous waste facility. | To ensure compliance with all regulations and safe, environmentally sound disposal. |
Disposal Workflow Diagram
Caption: Disposal workflow for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde.
References
- Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.
- Hazardous Waste Disposal Guide. Dartmouth College.
- 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde. PubChem.
- Safety Data Sheet for 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine. AFG Bioscience LLC.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Safety Data Sheet for Indole-3-carboxaldehyde. Sigma-Aldrich.
- 4-bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde. Fluorochem.
- Safety Data Sheet for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Fisher Scientific.
- Safety Data Sheet for 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid. Fisher Scientific.
- Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.
-
Pineda, L. W., Ferllini, N., & Cabezas, J. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(4). Available from: [Link]
- PHENOLSULFONIC ACID, LIQUID. CAMEO Chemicals, NOAA.
- Phenylsulphonyl isocyanate. PubChem.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Safety Data Sheet for 2-Indolecarboxaldehyde. Sigma-Aldrich.
- Safety Data Sheet for 1-(PHENYLSULFONYL)-1H-PYRROLE-2-CARBALDEHYDE. ChemicalBook.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC.
- Safety Data Sheet for Paraformaldehyde. Sigma-Aldrich.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
- Safety Data Sheet for Benzaldehyde. Sigma-Aldrich.
- 4-Azaindole wiki. Guidechem.
- 2-diazo-1-naphthol-5-sulfonyl chloride - Report. CAMEO Chemicals, NOAA.
- Azaindole Therapeutic Agents. PMC, NIH.
- Working with Hazardous Chemicals. Organic Syntheses.
- Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC.
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed.
- Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism. ResearchGate.
- Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry.
- Application of natural organic residue to remove sulfanilamide in an aquatic environment. ScienceDirect.
- Safe Handing & Disposal of Organic Substances. Science Ready.
- 7.2 Organic Solvents. Cornell EHS.
- Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. PMC.
- 4-Azaindole, 97%. Thermo Scientific Chemicals.
- 4-Azaindole CAS#: 272-49-1. ChemicalBook.
- 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde. ResearchGate.
- Process of preparing purified aqueous indole solution. Google Patents.
- Indole-2-carboxaldehyde. Sigma-Aldrich.
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. scienceready.com.au [scienceready.com.au]
- 4. vumc.org [vumc.org]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Phenylsulphonyl isocyanate | C7H5NO3S | CID 76096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Azaindole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Handling 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde. Our primary objective is to equip you with the essential, immediate safety information and procedural guidance necessary for handling this compound, ensuring both personal safety and experimental integrity. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a deep, foundational understanding of laboratory safety.
Hazard Assessment: An In-Depth Analysis
A thorough toxicological profile for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde is not extensively documented in publicly available literature. Therefore, a conservative approach to handling is paramount. Our assessment is based on the known hazards of its constituent chemical groups: the phenylsulfonyl moiety, the azaindole core, and the aldehyde functional group.
Structurally related compounds, such as 7-Azaindole and other indole derivatives, are known to cause skin and serious eye irritation.[1][2] The aldehyde group can act as a respiratory irritant. While some safety data sheets for similar compounds may not list them as hazardous under specific regulations[3][4], the absence of data should not be interpreted as an absence of risk. The toxicological properties of many research chemicals are not fully investigated.[1] Therefore, we must operate under the principle that this compound is potentially hazardous upon contact, inhalation, or ingestion.
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]
-
Eye Damage: Poses a risk of serious eye irritation or damage.[2]
-
Respiratory Irritation: As a fine powder or aerosol, it may irritate the respiratory tract.[2]
-
Unknown Systemic Effects: Due to the lack of specific toxicity data, potential systemic effects upon absorption cannot be ruled out.
Incompatible materials to avoid include strong oxidizing agents and strong acids, which can lead to vigorous reactions.[1][5] Hazardous decomposition products under fire conditions include toxic fumes, carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[4]
The Core of Protection: A Multi-Layered Defense Strategy
Effective protection is not about a single piece of equipment but about creating a system of barriers between you and the potential hazard. This system encompasses engineering controls, administrative procedures, and, as the final line of defense, Personal Protective Equipment (PPE).
-
Engineering Controls: The primary and most effective control is to handle 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde within a certified chemical fume hood. This minimizes inhalation exposure by containing dust and vapors at the source.[2][5]
-
Administrative Controls: Adhere strictly to standard operating procedures (SOPs). Ensure you are familiar with the location and operation of safety equipment, including eyewash stations and safety showers, before beginning work.[6]
-
Personal Protective Equipment (PPE): PPE is the final barrier. The specific components must be chosen to protect against the identified potential hazards of skin contact, eye damage, and inhalation.
Essential Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde. It is crucial to inspect all PPE for integrity before each use.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical safety goggles with side shields or a face shield. | Double-layered, powder-free nitrile gloves.[7] | Long-sleeved lab coat with tight-fitting cuffs. | Work must be performed in a chemical fume hood. If a hood is unavailable and dust may be generated, a NIOSH-approved N95 respirator is required.[8] |
| Preparing Solutions | Chemical safety goggles with side shields or a face shield. | Double-layered, powder-free nitrile gloves. | Long-sleeved lab coat with tight-fitting cuffs. | All operations should be conducted in a chemical fume hood. |
| Running Reactions & Workup | Chemical safety goggles with side shields. | Single pair of nitrile gloves (change immediately upon contamination). | Long-sleeved lab coat. | Work should be performed in a well-ventilated area, preferably a chemical fume hood. |
| Handling Contaminated Waste | Chemical safety goggles with side shields. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | Not typically required if waste is properly contained. |
Procedural Guidance: From Handling to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure and preventing contamination.
Safe Handling Workflow
-
Preparation: Before handling the compound, ensure your work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your lab coat and the first pair of nitrile gloves. Then, put on your safety goggles. Finally, don the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[7]
-
Weighing: Perform all weighing operations on a balance inside the fume hood. Use a spatula to carefully transfer the solid. Avoid creating dust. Once the desired amount is weighed, securely cap the primary container and the weighing vessel.
-
Dissolution: Add solvent to the vessel containing the compound slowly to avoid splashing. If sonication or vortexing is required, ensure the vessel is securely capped.
-
Post-Handling: After the transfer is complete, remove the outer pair of gloves and dispose of them in the designated solid chemical waste container. This prevents the spread of contamination outside the immediate work area.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Remove your lab coat, then goggles, and finally the inner pair of gloves. Wash your hands thoroughly with soap and water.[7]
Emergency Spill Response
In the event of a small spill within the chemical fume hood, follow this procedure. For large spills or spills outside of containment, evacuate the area and alert your institution's safety officer immediately.
Caption: Workflow for handling a minor chemical spill in a laboratory setting.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling process.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and shoe covers that have come into contact with 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, must be placed in a designated, sealed hazardous waste bag or container.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Chemical Waste: All waste containing the compound, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[2][9]
By integrating these safety protocols and operational plans into your daily laboratory work, you build a foundation of safety and trust. This allows for the confident pursuit of scientific discovery while ensuring the well-being of all personnel.
References
-
Safety Data Sheet: 7-Azaindole . Carl ROTH.
-
7-Azaindole Safety Data Sheet . Jubilant Ingrevia Limited.
-
SAFETY DATA SHEET - I3408 . Sigma-Aldrich.
-
SAFETY DATA SHEET - 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine . AFG Bioscience.
-
MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis) . Biosynth.
-
SAFETY DATA SHEET - 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde . Fisher Scientific.
-
SAFETY DATA SHEET - 7-Azaindole . Fisher Scientific.
-
Personal Protective Equipment . US Environmental Protection Agency (EPA).
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM).
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC).
-
Protective Equipment . American Chemistry Council.
-
SAFETY DATA SHEET - 158127 . Sigma-Aldrich.
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) . Occupational Safety and Health Administration (OSHA).
-
SAFETY DATA SHEET - 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid . Fisher Scientific.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. afgsci.com [afgsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


